(RS)-(Tetrazol-5-yl)glycine
説明
potent NMDA receptor agonist; structure given in first source
特性
IUPAC Name |
2-amino-2-(2H-tetrazol-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N5O2/c4-1(3(9)10)2-5-7-8-6-2/h1H,4H2,(H,9,10)(H,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBRUIZWQZHXFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNN=N1)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70897242 | |
| Record name | 2-Amino-2-(1H-1,2,3,4-tetrazol-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70897242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138199-51-6 | |
| Record name | α-Amino-2H-tetrazole-5-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138199-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Tetrazol-5-yl)glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138199516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-2-(1H-1,2,3,4-tetrazol-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70897242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TETRAZOLYLGLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9YSJ8VXX9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(RS)-(Tetrazol-5-yl)glycine synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of (RS)-(Tetrazol-5-yl)glycine
Introduction
This compound, also known as D,L-(tetrazol-5-yl)glycine or by its code LY285265, is a structurally novel and highly potent synthetic amino acid analogue.[1] It functions as a powerful and selective agonist for the N-methyl-D-aspartate (NMDA) subtype of excitatory amino acid receptors.[1][2] Its potency, which is approximately 20 times greater than that of NMDA itself, has established it as a critical tool in neuroscience research for probing NMDA receptor function, studying excitotoxicity, and developing models of neurological conditions such as epilepsy.[2] This guide provides a comprehensive overview of its synthesis, physicochemical properties, pharmacological profile, and spectroscopic characterization for researchers, scientists, and professionals in drug development.
Synthesis of this compound
The synthesis of this compound has been accomplished via two primary routes, both starting from commercially available ethyl 2-cyano-2-oximinoacetate. The first method involves the construction of the tetrazole ring using sodium azide (B81097) (NaN₃), which generally yields a purer final product. A second, alternative procedure utilizes the more heat-stable tri-n-butyltin azide.[2]
The general workflow for the primary synthetic route (NaN₃ method) involves the formation of an oximino-tetrazole intermediate, followed by hydrolysis and subsequent reduction of the oxime group to an amine.
Caption: Synthetic Workflow for this compound.
Experimental Protocol: Synthesis via Sodium Azide Method[2]
Step 1: Synthesis of Ethyl 2-(1H-tetrazol-5-yl)-2-oximinoacetate
-
A mixture of ethyl 2-cyano-2-oximinoacetate (28.4 g, 0.2 mol) and sodium azide (NaN₃, 14.3 g, 0.22 mol) is stirred in 200 mL of dry dimethylformamide (DMF).
-
The mixture is heated in an oil bath maintained at 70°C for 30 hours.
-
The reaction mixture is concentrated under reduced pressure to a thick syrup to remove most of the DMF.
-
Ethyl acetate (B1210297) (650 mL) and water (175 mL) are added, and the mixture is stirred until a complete solution is formed.
-
The pH is adjusted from ~7.5 to 1.29 by the addition of 5 N HCl. The layers are separated, and the aqueous phase is extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated to yield the product.
Step 2: Synthesis of 2-(1H-tetrazol-5-yl)-2-oximinoacetic Acid
-
A thick suspension of the ester product from Step 1 (4.63 g, 25 mmol) is stirred in 20 mL of water in an ice bath.
-
A solution of 5 N NaOH (17.5 mL, 87.5 mmol) is added over a 30-minute period.
-
The ice bath is removed, and stirring is continued for 3 hours at room temperature.
-
The mixture is cooled again in an ice bath and acidified by the addition of 5 N HCl (18 mL, 90 mmol).
-
The resulting slurry is heated until dissolved and then allowed to stand at room temperature for 16 hours, followed by refrigeration for 6 hours.
-
The product is collected by filtration and washed with ice-cold water.
Step 3: Synthesis of this compound
-
The oxime product from Step 2 is dissolved in aqueous ammonia.
-
The solution is subjected to catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.
-
Upon completion of the reaction, the catalyst is filtered off, and the crude product is purified, typically by recrystallization, to yield this compound.
Physicochemical and Pharmacological Properties
This compound is a white or off-white powder with good solubility in water. Its key properties are summarized in the tables below.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
|---|---|---|
| IUPAC Name | (2RS)-2-amino-2-(1H-tetrazol-5-yl)acetic acid | [3] |
| Molecular Formula | C₃H₅N₅O₂ | [3] |
| Molecular Weight | 143.1 g/mol | [4] |
| CAS Number | 138199-51-6 | [3] |
| Appearance | Powder | [4] |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble to 50 mM in water | [4] |
| Storage | Store at room temperature or desiccate at -20°C |[4] |
Pharmacological Characterization: NMDA Receptor Agonism
The primary mechanism of action for this compound is its potent and selective agonism at the NMDA receptor, a key ionotropic glutamate (B1630785) receptor involved in excitatory neurotransmission.[5] Upon binding, it triggers the opening of the receptor's ion channel, leading to an influx of Ca²⁺ and Na⁺ ions, which causes neuronal depolarization.[6] This potent activation can lead to excitotoxicity, a process implicated in various neuropathologies.[2]
Caption: Mechanism of Action at the NMDA Receptor.
The affinity and potency of this compound have been quantified through various in vitro assays, demonstrating its high selectivity for the NMDA receptor over other excitatory amino acid receptors like AMPA and kainate.
Table 2: In Vitro Pharmacological Data
| Assay Type | Ligand/Receptor | Value | Reference(s) |
|---|---|---|---|
| Binding Affinity (IC₅₀) | Displacement of [³H]CGS19755 (rat brain membranes) | 98 ± 7 nM | [4] |
| Displacement of [³H]glutamate (rat brain membranes) | 36 ± 18 nM | [4] | |
| AMPA, Kainate, or Glycine sites | > 30,000 nM | [2] | |
| Functional Potency (EC₅₀) | GluN1/GluN2D Receptors | 99 nM | [2] |
| GluN1/GluN2A Receptors | 1.7 µM | [2] |
| In Vivo Potency (ED₅₀) | Convulsant activity (neonatal rats, i.p.) | 0.071 mg/kg |[4] |
Experimental Protocol: Radioligand Competition Binding Assay[1][8][9]
This protocol provides a general methodology for determining the binding affinity (IC₅₀/Kᵢ) of a test compound like this compound by measuring its ability to displace a known radioligand from the NMDA receptor.
Caption: Workflow for Radioligand Binding Assay.
-
Membrane Preparation : Rat brain tissue (e.g., cortex or hippocampus) is homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
-
Incubation : In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]CGS19755 for the agonist site) and varying concentrations of the unlabeled test compound (this compound).
-
Control Wells :
-
Total Binding : Membranes + radioligand + buffer (no test compound).
-
Non-specific Binding : Membranes + radioligand + a high concentration of a known non-radioactive ligand (e.g., unlabeled glutamate) to saturate the receptors.
-
-
Equilibration : The plate is incubated for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.
-
Separation : The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes (and any bound radioligand) while allowing the unbound radioligand to pass through. The filters are quickly washed with ice-cold buffer.
-
Quantification : The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on each filter is measured using a scintillation counter.
-
Data Analysis : Specific binding is calculated by subtracting non-specific binding from total binding. The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to determine the IC₅₀ value, which can then be converted to the inhibition constant (Kᵢ).
Spectroscopic Characterization
Detailed spectroscopic data for this compound are not widely available in peer-reviewed literature; such data are often provided on the Certificate of Analysis with a commercial purchase.[4] However, characterization data for key synthetic intermediates and structurally related compounds are available and provide useful reference points.
Table 3: ¹H NMR Data for Synthetic Intermediate
| Compound | Solvent | Chemical Shift (δ) and Description | Reference |
|---|
| Ethyl 2-(1H-tetrazol-5-yl)-2-oximinoacetate | DMSO-d₆ | 1.21 (t, J = 7.2 Hz, 3H, -CH₃), 4.26 (q, J = 7.2 Hz, 2H, -CH₂-) |[2] |
Table 4: Spectroscopic Data for a Structurally Related Compound: (Tetrazol-5-yl)acetic acid
| Analysis Type | Key Features and Peaks | Reference(s) |
|---|---|---|
| FTIR Spectroscopy | The FTIR spectra of the crystalline sample reveal the compound exists as the 1H-tautomer in the solid state. Molecules are linked by extensive intermolecular hydrogen bonds. | [7] |
| X-Ray Diffraction | Crystal structure analysis confirms the 1H-tautomer and shows molecules forming an infinite two-dimensional network linked by hydrogen bonds. |[7] |
Conclusion
This compound is a highly potent and selective NMDA receptor agonist that serves as an invaluable pharmacological tool. Its synthesis is well-documented, allowing for its preparation in a laboratory setting. The compound's robust in vitro and in vivo activity, characterized by nanomolar affinity and potent excitotoxic effects, makes it ideal for investigating the physiological and pathological roles of NMDA receptors. While detailed public spectroscopic data on the final compound is limited, information on its synthesis and extensive pharmacological profile provides a solid foundation for its application in neuroscience and drug discovery research.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Tetrazolylglycine - Wikipedia [en.wikipedia.org]
- 4. This compound | CAS:138199-51-6 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Infrared spectra and X-ray structure of (tetrazol-5-yl)acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of (RS)-(Tetrazol-5-yl)glycine on NMDA Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
(RS)-(Tetrazol-5-yl)glycine is a highly potent and selective agonist for the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the NMDA receptor. It includes a compilation of quantitative binding and functional data, detailed experimental protocols for assessing NMDA receptor agonists, and visualizations of the associated signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development.
Introduction to this compound
This compound, also known as D,L-(tetrazol-5-yl)glycine or LY285265, is a structurally novel and powerful agonist of the NMDA receptor.[1][2] Its high potency and selectivity make it a valuable pharmacological tool for investigating NMDA receptor function and its role in both physiological and pathological processes.[1] The tetrazole ring in its structure is a key feature that contributes to its high affinity and efficacy at the NMDA receptor.[3] Understanding the precise mechanism of action of this compound is crucial for its application in research and for the insights it can provide into the functioning of the NMDA receptor itself.
Mechanism of Action at the NMDA Receptor
The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate and a co-agonist, typically glycine (B1666218) or D-serine, for activation.[4][5] this compound acts as a competitive agonist at the glutamate binding site on the GluN2 subunit of the NMDA receptor.[6][7] Upon binding, it induces a conformational change in the receptor, leading to the opening of the ion channel. This allows the influx of cations, primarily Ca²⁺ and Na⁺, and the efflux of K⁺.[4] The resulting depolarization and rise in intracellular Ca²⁺ concentration trigger a cascade of downstream signaling events.
Binding Characteristics
This compound exhibits high affinity for the NMDA receptor, as demonstrated by its ability to potently displace radiolabeled antagonists.[1] It shows selectivity for the NMDA receptor over other glutamate receptors such as AMPA and kainate receptors.[1][8]
Functional Agonist Activity
As a potent agonist, this compound effectively activates the NMDA receptor, leading to robust physiological responses. In vitro studies have shown that it is significantly more potent than NMDA itself in causing depolarization of neurons in rat cortical slices.[1] Its high efficacy is also demonstrated in functional assays that measure NMDA receptor activation, such as agonist-stimulated [³H]MK-801 binding.[3]
In Vivo Effects
Consistent with its potent agonist activity, systemic administration of this compound in animal models produces strong excitatory effects. It is a potent convulsant and a powerful excitotoxin, capable of inducing neuronal damage and cell death when injected directly into the brain.[1][9] These in vivo effects are selectively antagonized by both competitive and non-competitive NMDA receptor antagonists, further confirming its mechanism of action.[1]
Quantitative Data
The following tables summarize the quantitative data for this compound and other relevant NMDA receptor ligands.
Table 1: Binding Affinity of this compound at the NMDA Receptor
| Radioligand | Preparation | IC₅₀ (nM) | Reference |
| [³H]CGS19755 | Rat brain membranes | 98 ± 7 | [1] |
| [³H]glutamate | Rat brain membranes | 36 ± 18 | [1] |
| [³H]CGP 39653 | Rat brain membranes | Potent displacement | [10] |
Table 2: Functional Activity of this compound at the NMDA Receptor
| Assay | Receptor Subtype | EC₅₀ | Reference |
| Functional Activity | GluN1/GluN2A | 1.7 µM | [11] |
| Functional Activity | GluN1/GluN2D | 99 nM | [11] |
Table 3: Comparative In Vivo Potency of NMDA Receptor Agonists
| Compound | Effect | Animal Model | Relative Potency | Reference |
| This compound | Excitotoxicity | Adult Rat | ~100x > cis-methanoglutamate, ~500x > NMDA | [12] |
| This compound | Excitotoxicity | Neonatal Rat | ~50x > cis-methanoglutamate, ~150x > NMDA | [12] |
| This compound | Convulsant | Neonatal Rat | ED₅₀ = 0.071 mg/kg i.p. | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay ([³H]CGS19755)
This protocol is adapted from studies characterizing competitive NMDA receptor antagonists.[13]
-
Objective: To determine the binding affinity of this compound for the NMDA receptor by measuring its ability to displace the radiolabeled antagonist [³H]CGS19755.
-
Materials:
-
Rat brain membranes (crude synaptic membranes)
-
[³H]CGS19755
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
-
-
Procedure:
-
Prepare crude synaptic membranes from rat brains.
-
Incubate the membranes with a fixed concentration of [³H]CGS19755 and varying concentrations of this compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 4°C).
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Determine non-specific binding in the presence of a saturating concentration of a non-labeled NMDA receptor antagonist (e.g., 10 µM CGS 19755).
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC₅₀ value of this compound.
-
Electrophysiology in Rat Cortical Slices
This protocol is based on methods used to assess the depolarizing effects of NMDA receptor agonists.[1]
-
Objective: To measure the functional agonist activity of this compound by recording its effect on neuronal membrane potential in rat cortical slices.
-
Materials:
-
Sprague-Dawley rats (e.g., P15-P21)
-
Vibratome
-
Artificial cerebrospinal fluid (aCSF)
-
Recording chamber
-
Glass microelectrodes
-
Electrophysiology rig (amplifier, digitizer, etc.)
-
This compound
-
NMDA receptor antagonists (e.g., AP5)
-
-
Procedure:
-
Prepare acute coronal brain slices (e.g., 300-400 µm thick) from the rat cortex using a vibratome in ice-cold aCSF.
-
Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.
-
Perform whole-cell patch-clamp recordings from pyramidal neurons in the cortex.
-
Establish a stable baseline recording of the membrane potential.
-
Apply this compound to the slice via the perfusion system at various concentrations.
-
Record the resulting depolarization of the neuronal membrane.
-
To confirm the effect is mediated by NMDA receptors, co-apply a selective NMDA receptor antagonist and observe the blockade of the this compound-induced depolarization.
-
Analyze the concentration-response data to determine the potency (EC₅₀) of this compound.
-
In Vivo Excitotoxicity Study
This protocol is based on studies investigating the neurotoxic effects of NMDA receptor agonists.[9][12]
-
Objective: To assess the in vivo excitotoxic potency of this compound by direct injection into the rat brain.
-
Materials:
-
Adult or neonatal rats
-
Stereotaxic apparatus
-
Microsyringe pump
-
This compound
-
Anesthetic
-
Histological equipment (for tissue processing and analysis)
-
-
Procedure:
-
Anesthetize the rat and place it in a stereotaxic apparatus.
-
Perform a craniotomy to expose the target brain region (e.g., striatum or hippocampus).
-
Unilaterally inject a small volume of this compound at a specific concentration into the target brain region using a microsyringe pump.
-
Suture the incision and allow the animal to recover.
-
After a set period (e.g., 5-7 days), euthanize the animal and perfuse the brain.
-
Process the brain tissue for histological analysis (e.g., Nissl staining, immunohistochemistry for neuronal markers).
-
Quantify the extent of neuronal damage or lesion volume in the injected hemisphere compared to the contralateral (control) hemisphere.
-
Perform dose-response studies to determine the potency of this compound in inducing excitotoxicity.
-
Visualizations
Signaling Pathway
Caption: NMDA Receptor Signaling Pathway Activated by this compound.
Experimental Workflow
Caption: Workflow for Characterizing NMDA Receptor Agonists.
Conclusion
This compound is a powerful and selective NMDA receptor agonist that serves as an invaluable tool for neuroscience research. Its mechanism of action involves direct binding to the glutamate site on the GluN2 subunit, leading to ion channel opening, cation influx, and the initiation of downstream signaling cascades. The comprehensive data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound and investigating the broader field of NMDA receptor pharmacology. Further research into the subunit-specific interactions of this compound could provide even deeper insights into the complex functioning of the NMDA receptor.
References
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo labelling of the NMDA receptor channel complex by [3H]MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DL-tetrazol-5-ylglycine, a highly potent NMDA agonist: its synthesis and NMDA receptor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. A novel method using ambient glutamate for the electrophysiological quantification of extrasynaptic NMDA receptor function in acute brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [3H]CGP 39653 binding to the agonist site of the N-methyl-D-aspartate receptor is modulated by Mg2+ and polyamines independently of the arcaine-sensitive polyamine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The NMDA receptor agonist DL-(tetrazol-5-yl)glycine is a highly potent excitotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of the binding of [3H]-CGS 19755: a novel N-methyl-D-aspartate antagonist with nanomolar affinity in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
Chemical and physical properties of (RS)-(Tetrazol-5-yl)glycine
An In-depth Technical Guide to (RS)-(Tetrazol-5-yl)glycine
For Researchers, Scientists, and Drug Development Professionals
This compound is a potent and selective agonist for the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate (B1630785) receptor in the central nervous system. Its unique structure, featuring a tetrazole ring as a bioisostere of a carboxylic acid group, confers high affinity and efficacy at the NMDA receptor. This document provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its pharmacological activity, including its role in NMDA receptor signaling pathways. This guide is intended to serve as a valuable resource for researchers utilizing this compound in neuroscience and drug development.
Chemical Structure
Caption: Chemical structure of this compound.
Chemical and Physical Properties
This compound, also known by synonyms such as (tetrazol-5-yl)glycine and Tet-Glycine, is a synthetic amino acid analog. Its chemical formula is C₃H₅N₅O₂ with a molecular weight of 143.1 g/mol .[1][2]
Table 1: General Chemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | (RS)-Amino(1H-tetrazol-5-yl)acetic acid | [2] |
| Molecular Formula | C₃H₅N₅O₂ | [1] |
| Molecular Weight | 143.1 g/mol | [1] |
| CAS Number | 138199-51-6 | [1] |
| SMILES | C1(=NNN=N1)C(C(=O)O)N | [1] |
| InChI Key | UKBRUIZWQZHXFL-UHFFFAOYSA-N | [3] |
Table 2: Physical Properties
| Property | Value | Notes | Reference(s) |
| Appearance | White solid | --- | [4] |
| Melting Point | 290.76 °C | Predicted value | [1] |
| Boiling Point | 447.07 °C at 760 mmHg | Predicted value | [1] |
| Density | 1.81 g/cm³ | Predicted value | [1] |
| Solubility | Soluble in water (up to 50 mM) | --- | [1][3] |
pKa Values
Spectroscopic Data
¹H NMR Spectroscopy
While a full ¹H NMR spectrum for this compound is not detailed in the primary literature, Lunn et al. (1992) provide data for a key intermediate in its synthesis, ethyl 2-tetrazol-5-yl-2-oximinoacetate. The reported chemical shifts in DMSO-d₆ were δ 1.21 (t, J = 7.2 Hz, 3 H) and 4.26 (q, J = 7.2 Hz, 2 H).[7]
¹³C NMR Spectroscopy
Specific ¹³C NMR data for this compound is not available in the searched literature. For comparison, the carboxyl carbon of glycine (B1666218) resonates at approximately 173 ppm and the α-carbon at around 42 ppm in D₂O.[8][9][10] The carbon of the tetrazole ring in 5-substituted tetrazoles typically appears in the range of 150-160 ppm.
Mass Spectrometry
Detailed mass spectrometry data for this compound is not provided in the reviewed literature. However, the fragmentation of 5-substituted 1H-tetrazoles under mass spectrometry conditions is known to proceed via two main pathways: the elimination of a molecule of nitrogen (N₂) or the loss of hydrazoic acid (HN₃).[11] Therefore, for this compound, one would anticipate observing a molecular ion peak [M+H]⁺ at m/z 144 and potential fragment ions corresponding to the loss of N₂ (m/z 116) or HN₃ (m/z 101).
Experimental Protocols
The synthesis of this compound has been described by Lunn et al. (1992). Two alternative routes are provided, both starting from commercially available ethyl 2-cyano-2-oximinoacetate.[7]
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Detailed Methodologies
Route 1: Using Sodium Azide (B81097) [7]
-
Synthesis of Ethyl 2-Tetrazol-5-yl-2-oximinoacetate: A mixture of ethyl 2-cyano-2-oximinoacetate and sodium azide is stirred in dry DMF at 70°C for 30 hours. The reaction mixture is concentrated, and the product is extracted with ethyl acetate (B1210297) after acidification with HCl.
-
Synthesis of 2-Tetrazol-5-yl-2-oximinoacetic Acid: The ester from the previous step is hydrolyzed using aqueous sodium hydroxide (B78521) at room temperature for 3 hours, followed by acidification with HCl.
-
Synthesis of this compound: The oxime is reduced via catalytic hydrogenation with platinum oxide in water. The product is then isolated.
Route 2: Using Tributyltin Azide [7]
-
Synthesis of Ethyl 2-Tetrazol-5-yl-2-oximinoacetate: Ethyl 2-cyano-2-oximinoacetate is heated with tributyltin azide at 80°C. The product is isolated after treatment with HCl in ether.
-
The subsequent steps of hydrolysis and reduction are carried out as described in Route 1.
Pharmacological Activity and Signaling Pathways
This compound is a highly potent and selective agonist of the NMDA receptor, being approximately 20 times more active than NMDA itself.[3][4] It potently displaces the binding of NMDA receptor ligands such as [³H]CGS19755 (IC₅₀ = 98 nM) and [³H]glutamate (IC₅₀ = 36 nM) from rat brain membranes.[12][13][14] The compound shows little to no activity at other glutamate receptor subtypes like AMPA and kainate receptors.[12][14]
NMDA Receptor Signaling Pathway
The activation of the NMDA receptor by agonists like this compound, along with the co-agonist glycine or D-serine, leads to the opening of its ion channel. This requires prior depolarization of the postsynaptic membrane to relieve the voltage-dependent block by Mg²⁺ ions. The influx of Ca²⁺ through the opened channel acts as a critical second messenger, initiating a cascade of intracellular signaling events.
Caption: Simplified NMDA receptor signaling cascade.
This signaling cascade is fundamental to synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), which are cellular mechanisms underlying learning and memory.
Conclusion
This compound is a powerful pharmacological tool for studying the function and dysfunction of the NMDA receptor. Its high potency and selectivity make it a valuable compound for in vitro and in vivo investigations of glutamatergic neurotransmission. This guide provides a consolidated resource of its chemical, physical, and pharmacological properties to aid researchers in their scientific endeavors. Further characterization, particularly experimental determination of its melting point, pKa values, and detailed spectroscopic analysis, would be beneficial for the scientific community.
References
- 1. This compound | CAS 138199-51-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. Tetrazolylglycine [medbox.iiab.me]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. This compound | CAS:138199-51-6 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. scite.ai [scite.ai]
- 6. thieme-connect.com [thieme-connect.com]
- 7. α-Amino Acid-Isosteric α-Amino Tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DL-tetrazol-5-ylglycine, a highly potent NMDA agonist: its synthesis and NMDA receptor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human Metabolome Database: 13C NMR Spectrum (1D, 22.5 MHz, D2O, experimental) (HMDB0000123) [hmdb.ca]
- 10. profiles.wustl.edu [profiles.wustl.edu]
- 11. apexbt.com [apexbt.com]
- 12. D,L-(tetrazol-5-yl) glycine: a novel and highly potent NMDA receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. chemrxiv.org [chemrxiv.org]
(RS)-(Tetrazol-5-yl)glycine spectroscopic data analysis (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of (RS)-(Tetrazol-5-yl)glycine, a potent N-methyl-D-aspartate (NMDA) receptor agonist.[1][2][3] Due to the limited availability of direct experimental spectra in publicly accessible literature, this document compiles predicted spectroscopic data based on the analysis of structurally related compounds, including various tetrazole derivatives and the foundational amino acid, glycine (B1666218). Detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to enable researchers to acquire and analyze empirical data for this compound.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for this compound. These predictions are derived from established chemical shift ranges, characteristic vibrational frequencies, and ionization patterns of analogous molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution.[4] For this compound, specific chemical shifts are anticipated for its unique proton and carbon environments.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| α-H | ~4.0 - 4.5 | Singlet (or Doublet if coupled to NH) | The chemical shift is influenced by the electron-withdrawing effects of the adjacent carboxylic acid, amino group, and tetrazole ring. In deuterated solvents like D₂O, the signal will appear as a singlet. |
| -NH₂ | Broad, variable | Singlet | The chemical shift is highly dependent on solvent, concentration, and temperature. Proton exchange can lead to signal broadening. |
| -COOH | Broad, variable | Singlet | Similar to the amino protons, the carboxylic acid proton is labile and its signal is often broad and may not be observed depending on the solvent. |
| Tetrazole N-H | ~14.0 - 16.0 | Broad Singlet | The N-H proton of the tetrazole ring is acidic and its chemical shift is expected to be significantly downfield. This signal is often broad. |
Reference data for glycine and tetrazole derivatives suggest these ranges.[5][6][7][8][9][10]
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| α-C | ~50 - 60 | The alpha-carbon is shifted downfield due to the attachment of three heteroatoms/electron-withdrawing groups. |
| -COOH | ~170 - 180 | The carbonyl carbon of the carboxylic acid group characteristically appears in this downfield region.[11][12] |
| Tetrazole C5 | ~150 - 160 | The carbon atom within the tetrazole ring is significantly deshielded.[6] |
Predictions are based on typical chemical shifts for amino acids and tetrazole-containing compounds.[5][7][11][12]
Infrared (IR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[13][14][15]
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad | This broad absorption is characteristic of the hydrogen-bonded O-H group in a carboxylic acid. |
| N-H stretch (Amino Group) | 3200 - 3500 | Medium | The primary amine will show stretching vibrations in this region. |
| N-H stretch (Tetrazole) | 3000 - 3200 | Medium, Broad | The N-H bond within the tetrazole ring will also contribute to absorption in this region. |
| C=O stretch (Carboxylic Acid) | 1700 - 1750 | Strong | A strong absorption band is expected for the carbonyl group. |
| N-H bend (Amino Group) | 1550 - 1650 | Medium | The bending vibration of the N-H bonds of the amino group. |
| Tetrazole Ring Vibrations | 1400 - 1600 | Medium-Strong | A series of bands corresponding to the stretching and bending of the tetrazole ring framework.[16][17] |
| C-N stretch | 1000 - 1250 | Medium | Stretching vibrations of the carbon-nitrogen bonds. |
| N=N stretch | 1250 - 1350 | Medium-Weak | The nitrogen-nitrogen double bonds within the tetrazole ring. |
Characteristic absorption regions are based on data for amino acids and tetrazole compounds.[13][14][15][16][17][18][19][20]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[21] For this compound, with a molecular formula of C₃H₅N₅O₂ and a monoisotopic mass of approximately 143.04 Da, the following is expected.
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Ionization Mode | Notes |
| [M+H]⁺ | 144.05 | ESI (+) | The protonated molecular ion is expected to be the base peak in positive ion electrospray ionization. |
| [M-H]⁻ | 142.03 | ESI (-) | The deprotonated molecular ion would be observed in negative ion electrospray ionization. |
| [M+Na]⁺ | 166.03 | ESI (+) | The formation of a sodium adduct is common in ESI-MS. |
| Fragmentation Ions | Various | ESI (+/-) | Common fragmentation pathways may include the loss of H₂O, CO₂, and cleavage of the amino acid backbone. A characteristic fragmentation for 5-substituted tetrazoles is the elimination of a neutral hydrazoic acid (HN₃) molecule.[22] |
The exact mass can be calculated for high-resolution mass spectrometry to confirm the elemental composition.[23][24]
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation :
-
Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent will affect the chemical shifts and the observation of exchangeable protons.
-
For quantitative NMR (qNMR), a precisely weighed internal standard should be added.[25]
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition :
-
Use a spectrometer operating at a frequency of 400 MHz or higher for better resolution.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-90 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 16-64 (adjust for desired signal-to-noise ratio)
-
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
-
Data Processing :
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS or DSS).
-
Integrate the peaks in the ¹H NMR spectrum to determine relative proton ratios.
-
IR Spectroscopy Protocol
-
Sample Preparation :
-
For solid-state analysis, prepare a KBr pellet by mixing a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition :
-
Record a background spectrum of the pure KBr pellet or the empty ATR crystal.
-
Place the sample in the spectrometer's sample compartment.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing :
-
Perform a background subtraction.
-
Identify and label the major absorption peaks.
-
Mass Spectrometry Protocol
-
Sample Preparation :
-
Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a solvent suitable for electrospray ionization (ESI), such as a mixture of water and acetonitrile (B52724) or methanol (B129727) with a small amount of formic acid (for positive ion mode) or ammonium (B1175870) hydroxide (B78521) (for negative ion mode).[26][27]
-
-
Data Acquisition (ESI-MS) :
-
Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
-
Acquire the mass spectrum in both positive and negative ion modes.
-
Set the mass analyzer to scan a relevant m/z range (e.g., 50-500).
-
For structural confirmation, perform tandem MS (MS/MS) by selecting the molecular ion as the precursor and inducing fragmentation.
-
-
Data Analysis :
-
Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
Analyze the fragmentation pattern to gain structural insights.
-
For high-resolution MS, use the accurate mass measurement to determine the elemental composition.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
- 1. DL-tetrazol-5-ylglycine, a highly potent NMDA agonist: its synthesis and NMDA receptor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrazolylglycine - Wikipedia [en.wikipedia.org]
- 3. This compound | NMDA Receptors | Tocris Bioscience [tocris.com]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. Synthesis and spectroscopic properties of new bis-tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
- 8. rsc.org [rsc.org]
- 9. par.nsf.gov [par.nsf.gov]
- 10. bmse000089 Glycine at BMRB [bmrb.io]
- 11. Comment to 13C-NMR studies of alpha and gamma polymorphs of glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Hydration of amino acids: FTIR spectra and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]
- 16. Tetrazole(288-94-8) IR Spectrum [chemicalbook.com]
- 17. growingscience.com [growingscience.com]
- 18. Fourier transform infrared spectroscopic studies on the interaction between copper(II), amino acids and marine solid particles - Analyst (RSC Publishing) [pubs.rsc.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. pnrjournal.com [pnrjournal.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. benchchem.com [benchchem.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. rsc.org [rsc.org]
- 25. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Structural studies of the human α1 glycine receptor via site-specific chemical cross-linking coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Tetrazolylglycine: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrazolylglycine, a synthetic amino acid analog, has carved a significant niche in neuroscience research as a potent and selective agonist for the N-methyl-D-aspartate (NMDA) receptor. Its discovery in the early 1990s provided the scientific community with a powerful tool to probe the function and dysfunction of the NMDA receptor, a key player in synaptic plasticity, learning, memory, and a variety of neurological disorders. This technical guide provides a comprehensive overview of the historical discovery, synthesis, and biological characterization of tetrazolylglycine, with a focus on the experimental methodologies that defined its development.
Historical Discovery and Initial Characterization
The emergence of tetrazolylglycine is rooted in the broader exploration of excitatory amino acid (EAA) receptor pharmacology. Researchers sought to develop compounds that could mimic the action of the endogenous neurotransmitter glutamate (B1630785), but with greater potency and selectivity for specific receptor subtypes. The tetrazole moiety, a bioisostere of the carboxylic acid group, was a key structural feature explored in this endeavor.
In 1991, a pivotal paper by Schoepp, Lunn, and colleagues first described the pharmacological activity of D,L-(tetrazol-5-yl)glycine.[1] Their work established it as a structurally novel and highly potent agonist at the NMDA receptor. This initial characterization revealed its ability to potently displace NMDA receptor radioligands and act as a powerful depolarizing agent in neuronal preparations. Subsequent studies further detailed its synthesis and confirmed its high efficacy at the NMDA receptor, solidifying its status as a valuable research tool.[2]
Physicochemical Properties
The physicochemical properties of tetrazolylglycine are crucial for its biological activity and experimental utility. As a glycine (B1666218) derivative containing a tetrazole ring, it possesses unique characteristics compared to endogenous amino acids.
| Property | Value | Reference |
| Molecular Formula | C₃H₅N₅O₂ | |
| Molecular Weight | 143.11 g/mol | |
| pKa (α-amino group) | ~9.1 (Estimated based on glycine) | General amino acid properties |
| pKa (α-carboxyl group) | ~2.2 (Estimated based on glycine) | General amino acid properties |
| pKa (tetrazole ring) | ~4.9 | Typical pKa for a 5-substituted tetrazole |
| LogP (calculated) | Varies depending on the algorithm, but generally low, indicating hydrophilicity. | General physicochemical prediction principles |
| Solubility | Soluble in aqueous solutions. | Inferred from experimental protocols |
Experimental Protocols
The development of tetrazolylglycine was underpinned by rigorous experimental methodologies. The following sections detail the key protocols for its synthesis and biological evaluation.
Synthesis of DL-Tetrazol-5-ylglycine
The synthesis of DL-tetrazol-5-ylglycine was first reported by Lunn et al. in 1992.[2] The following protocol is based on their publication.
Materials:
-
Ethyl 2-cyano-2-(hydroxyimino)acetate
-
Sodium azide (B81097) (NaN₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Platinum(IV) oxide (PtO₂)
-
Dowex 50 (H⁺ form) resin
Procedure:
-
Formation of Ethyl 2-(1H-tetrazol-5-yl)-2-(hydroxyimino)acetate:
-
A solution of ethyl 2-cyano-2-(hydroxyimino)acetate and sodium azide in DMF is heated.
-
The reaction mixture is stirred for several hours to allow for the cycloaddition reaction to form the tetrazole ring.
-
The product is isolated by extraction and purified.
-
-
Hydrolysis to 2-(1H-tetrazol-5-yl)-2-(hydroxyimino)acetic acid:
-
The ethyl ester is hydrolyzed using aqueous sodium hydroxide at room temperature.
-
The reaction is monitored until completion, and the solution is then acidified with hydrochloric acid to precipitate the carboxylic acid.
-
The product is collected by filtration and dried.
-
-
Reduction to DL-(1H-tetrazol-5-yl)glycine:
-
The oxime is reduced via catalytic hydrogenation using platinum(IV) oxide as a catalyst in an aqueous solution.
-
The reaction is carried out under hydrogen pressure until the uptake of hydrogen ceases.
-
The catalyst is removed by filtration, and the crude product is purified by ion-exchange chromatography using Dowex 50 (H⁺ form) resin.
-
The final product, DL-tetrazol-5-ylglycine, is obtained after elution and crystallization.
-
Agonist-Influenced [³H]MK-801 Binding Assay
This assay is a functional measure of NMDA receptor activation. The binding of the non-competitive antagonist [³H]MK-801 to the ion channel is enhanced in the presence of an agonist.
Materials:
-
Rat cortical membranes (prepared from rat forebrains)
-
Tris-HCl buffer
-
[³H]MK-801 (radioligand)
-
Tetrazolylglycine (or other test agonists)
-
Glycine (co-agonist)
-
Unlabeled MK-801 (for determining non-specific binding)
-
Glass fiber filters
-
Scintillation cocktail
Procedure:
-
Membrane Preparation: Rat cortical membranes are prepared and washed extensively to remove endogenous glutamate and glycine.
-
Incubation: The washed membranes are incubated in Tris-HCl buffer with [³H]MK-801, a saturating concentration of glycine, and varying concentrations of tetrazolylglycine. A parallel set of tubes containing unlabeled MK-801 is included to determine non-specific binding.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand. The filters are washed with ice-cold buffer.
-
Scintillation Counting: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed to determine the EC₅₀ (concentration of agonist that produces 50% of the maximal effect) and Eₘₐₓ (maximal effect) for tetrazolylglycine.
Agonist-Induced [³H]-Norepinephrine Release Assay
This assay measures the ability of NMDA receptor agonists to induce the release of the neurotransmitter norepinephrine (B1679862) from brain tissue slices, providing another functional measure of receptor activation.
Materials:
-
Rat hippocampal or cortical slices
-
Krebs-bicarbonate buffer
-
[³H]-Norepinephrine
-
Tetrazolylglycine (or other test agonists)
-
Scintillation cocktail
Procedure:
-
Slice Preparation and Loading: Brain slices are prepared and pre-incubated with [³H]-norepinephrine to load the nerve terminals.
-
Superfusion: The slices are placed in a superfusion chamber and continuously perfused with Krebs-bicarbonate buffer to establish a stable baseline of [³H]-norepinephrine release.
-
Stimulation: The slices are exposed to tetrazolylglycine for a short period by switching to a buffer containing the agonist.
-
Fraction Collection: Fractions of the superfusate are collected throughout the experiment (before, during, and after agonist exposure).
-
Scintillation Counting: The radioactivity in each fraction is determined by liquid scintillation counting.
-
Data Analysis: The amount of [³H]-norepinephrine released is expressed as a percentage of the total radioactivity in the tissue at the time of stimulation. The potency of tetrazolylglycine is determined by constructing concentration-response curves.
Neurotoxicity Assay
The potent activation of NMDA receptors by tetrazolylglycine can lead to excitotoxicity. In vitro neurotoxicity assays are used to quantify this effect.
Materials:
-
Primary neuronal cultures (e.g., from rat cortex or hippocampus)
-
Culture medium
-
Tetrazolylglycine
-
Lactate dehydrogenase (LDH) assay kit (or other viability assays like MTT or propidium (B1200493) iodide staining)
Procedure:
-
Cell Culture: Primary neurons are cultured for a sufficient period to allow for maturation.
-
Treatment: The neuronal cultures are exposed to varying concentrations of tetrazolylglycine for a defined period.
-
Assessment of Cell Death: After the exposure period, the culture medium is collected to measure the release of LDH, an indicator of cell lysis. Alternatively, cell viability can be assessed using other standard assays.
-
Data Analysis: The extent of neurotoxicity is quantified and compared to control cultures to determine the concentration-dependent toxic effects of tetrazolylglycine.
Biological Activity and Quantitative Data
Tetrazolylglycine is a highly potent and selective NMDA receptor agonist. The following tables summarize key quantitative data from early studies.
Table 1: Receptor Binding Affinity
| Radioligand | IC₅₀ (nM) for Tetrazolylglycine | Reference |
| [³H]CGS 19755 | 98 ± 7 | [1] |
| [³H]Glutamate | 36 ± 18 | [1] |
| [³H]AMPA | > 30,000 | [1] |
| [³H]Kainate | > 30,000 | [1] |
| [³H]Glycine | > 30,000 | [1] |
Table 2: Functional Potency and Efficacy
| Assay | Parameter | Value for Tetrazolylglycine | Reference |
| Agonist-Influenced [³H]MK-801 Binding | EC₅₀ | 0.28 µM | [2] |
| Agonist-Influenced [³H]MK-801 Binding | Eₘₐₓ | 110% (relative to L-glutamate) | [2] |
| Convulsant Activity (neonatal rats) | ED₅₀ | 0.071 mg/kg (i.p.) | [1] |
Signaling Pathway
Activation of the NMDA receptor by tetrazolylglycine initiates a cascade of intracellular signaling events, primarily driven by the influx of calcium ions (Ca²⁺). This influx leads to the activation of various downstream effectors that play critical roles in both physiological processes like synaptic plasticity and pathological conditions like excitotoxicity.
The binding of tetrazolylglycine and a co-agonist like glycine to the NMDA receptor opens its ion channel, leading to a significant influx of Ca²⁺. This rise in intracellular Ca²⁺ activates calmodulin, which in turn activates Ca²⁺/calmodulin-dependent protein kinase II (CaMKII). CaMKII is a key enzyme that phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB can then translocate to the nucleus and regulate the expression of genes involved in synaptic plasticity, learning, and memory. However, excessive and prolonged activation of this pathway can lead to excitotoxicity and neuronal cell death.
Conclusion
The discovery and development of tetrazolylglycine have been instrumental in advancing our understanding of NMDA receptor pharmacology and physiology. Its high potency and selectivity have made it an invaluable tool for researchers studying the intricate roles of this receptor in the central nervous system. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for scientists working in the fields of neuroscience and drug development, facilitating further exploration of the NMDA receptor and its implications for human health and disease.
References
In Vitro Pharmacological Profile of (RS)-(Tetrazol-5-yl)glycine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(RS)-(Tetrazol-5-yl)glycine is a potent and highly selective agonist of the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. This document provides a comprehensive overview of the in vitro pharmacological properties of this compound, summarizing its binding affinity, functional potency, and selectivity profile. Detailed methodologies for the key experimental assays are provided, along with visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action.
Introduction
This compound is a structurally novel excitatory amino acid analogue that has been instrumental in the characterization of the NMDA receptor. Its high potency and selectivity have made it a valuable pharmacological tool for investigating the physiological and pathological roles of NMDA receptor activation. This guide synthesizes the available in vitro data to provide a detailed pharmacological profile for researchers in neuroscience and drug development.
Receptor Binding Profile
The affinity of this compound for the NMDA receptor has been characterized through radioligand binding assays, which measure the displacement of a radiolabeled ligand from the receptor by the test compound.
Quantitative Binding Data
The following table summarizes the inhibitory concentration (IC50) values for this compound in displacing specific radioligands from rat brain membranes.
| Radioligand | Target | IC50 (nM) | Reference |
| [³H]CGS19755 | NMDA Receptor | 98 | [1][2] |
| [³H]glutamate | NMDA Receptor | 36 | [1][2] |
Selectivity Profile
This compound exhibits high selectivity for the NMDA receptor over other ionotropic glutamate receptors and the glycine (B1666218) co-agonist site.
| Receptor/Site | Ligand | IC50 (µM) | Reference |
| AMPA Receptor | [³H]AMPA | > 30 | [1][2] |
| Kainate Receptor | [³H]kainate | > 30 | [1][2] |
| Glycine Site | [³H]glycine | > 30 | [1][2] |
Functional Activity
The agonist activity of this compound at the NMDA receptor has been demonstrated through various functional assays that measure the physiological response to receptor activation.
Quantitative Functional Data
The potency of this compound in activating different NMDA receptor subtypes is presented below as half-maximal effective concentration (EC50) values.
| NMDA Receptor Subtype | EC50 | Reference |
| GluN1/GluN2A | 1.7 µM | [1] |
| GluN1/GluN2D | 99 nM | [1] |
Signaling Pathway
This compound exerts its effects by binding to the glutamate recognition site on the NMDA receptor, leading to the opening of the ion channel and subsequent intracellular signaling cascades.
Caption: NMDA Receptor Activation by this compound.
Experimental Protocols
The following sections describe generalized protocols for the key in vitro assays used to characterize the pharmacological profile of this compound. While the specific parameters may vary between studies, these outlines provide a foundational understanding of the methodologies.
Radioligand Binding Assay
This assay quantifies the affinity of this compound for the NMDA receptor by measuring its ability to displace a radiolabeled ligand.
Caption: Workflow for Radioligand Binding Assay.
Detailed Methodology:
-
Membrane Preparation: Crude synaptic membranes are prepared from rat forebrain tissue. The tissue is homogenized in a buffered solution and subjected to centrifugation to isolate the membrane fraction. The final pellet is resuspended in the assay buffer.
-
Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand (e.g., [³H]CGS19755 or [³H]glutamate) and a range of concentrations of this compound. The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
Calcium Influx Functional Assay
This assay measures the functional potency of this compound by quantifying the increase in intracellular calcium concentration following NMDA receptor activation.
Caption: Workflow for Calcium Influx Functional Assay.
Detailed Methodology:
-
Cell Culture and Dye Loading: Cells endogenously expressing or recombinantly overexpressing specific NMDA receptor subtypes (e.g., GluN1/GluN2A or GluN1/GluN2D in HEK293 cells) are cultured. The cells are then loaded with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM, which can enter the cells and is cleaved to its active, calcium-sensitive form.
-
Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader or microscope.
-
Compound Application: A range of concentrations of this compound is applied to the cells.
-
Fluorescence Measurement: The change in fluorescence intensity upon agonist application is recorded. The increase in intracellular calcium concentration upon NMDA receptor activation leads to a change in the fluorescence of the indicator dye.
-
Data Analysis: The concentration-response curve is plotted, and the EC50 value, the concentration of the agonist that produces 50% of the maximal response, is calculated.
Conclusion
The in vitro pharmacological profile of this compound demonstrates that it is a highly potent and selective NMDA receptor agonist. Its well-characterized affinity and functional activity make it an invaluable tool for studying the intricate roles of the NMDA receptor in neuronal function and dysfunction. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of this and other NMDA receptor modulators.
References
(RS)-(Tetrazol-5-yl)glycine binding affinity for NMDA receptor subtypes
An In-depth Technical Guide on the Binding Affinity of (RS)-(Tetrazol-5-yl)glycine for NMDA Receptor Subtypes
Introduction
This compound, also known as D,L-(tetrazol-5-yl)glycine, is a structurally novel and highly potent agonist for the N-methyl-D-aspartate (NMDA) subtype of excitatory amino acid receptors.[1][2] As a selective NMDA receptor agonist, it demonstrates significantly higher potency in vitro compared to NMDA itself and other agonists like cis-methanoglutamate.[3][4] Its high affinity and efficacy make it a valuable pharmacological tool for investigating NMDA receptor function, structure, and its role in excitotoxicity.[1][3] This document provides a comprehensive overview of the binding affinity of this compound for various NMDA receptor subtypes, details the experimental protocols used for these determinations, and illustrates the relevant biological and experimental workflows.
Quantitative Binding Affinity Data
This compound exhibits a distinct binding profile, showing high potency at the glutamate (B1630785) binding site of the NMDA receptor complex and selectivity over other glutamate receptors. The following table summarizes the key quantitative data regarding its binding affinity and functional potency.
| Receptor/Assay Condition | Ligand/Parameter | Value | Notes |
| Functional Potency (EC50) | |||
| Recombinant GluN1/GluN2D Receptors | This compound (EC50) | 99 nM | Agonist activity.[5][6] |
| Recombinant GluN1/GluN2A Receptors | This compound (EC50) | 1.7 µM | Agonist activity.[5][6] |
| Binding Affinity (IC50) | |||
| Rat Brain Membranes | Displacement of [3H]CGS19755 | 98 nM (± 7 nM) | Competitive antagonist for the glutamate site.[1][5][6] |
| Rat Brain Membranes | Displacement of [3H]glutamate | 36 nM (± 18 nM) | Direct displacement of the endogenous agonist.[1][5][6] |
| Selectivity | |||
| AMPA Receptors | Displacement of D,L-α-[5-methyl-3H]AMPA | > 30,000 nM | Low affinity for AMPA receptors.[1] |
| Kainate Receptors | Displacement of [3H]kainate | > 30,000 nM | Low affinity for Kainate receptors.[1] |
| Glycine (B1666218) Site (NMDA Receptor) | Displacement of [3H]glycine | > 30,000 nM | Does not bind to the glycine co-agonist site.[1] |
Experimental Protocols
The quantitative data presented were primarily derived from two types of experimental procedures: competitive radioligand binding assays and functional assays using electrophysiology on recombinant receptors.
Competitive Radioligand Binding Assay
This method is used to determine the affinity of a test compound (unlabeled this compound) for a receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the same site.
Objective: To determine the IC50 value of this compound at the NMDA receptor glutamate site.
Materials:
-
Tissue Source: Adult rat forebrain tissue.
-
Radioligands:
-
[3H]CGS 19755 (a competitive NMDA receptor antagonist).
-
[3H]glutamate (the endogenous agonist).
-
-
Test Compound: this compound.
-
Buffers: Tris-HCl buffer.
-
Equipment: Homogenizer, refrigerated centrifuge, glass fiber filters, scintillation counter.
Methodology:
-
Membrane Preparation:
-
Rat brain tissue is homogenized in a cold buffer solution.
-
The homogenate is centrifuged at high speed to pellet the cell membranes.
-
The resulting pellet, rich in NMDA receptors, is washed multiple times through resuspension and centrifugation to remove endogenous ligands.
-
-
Binding Reaction:
-
The prepared brain membranes are incubated in a solution containing:
-
A fixed concentration of the radioligand ([3H]CGS 19755 or [3H]glutamate).
-
Varying concentrations of the unlabeled test compound, this compound.
-
Buffer to maintain physiological pH.
-
-
The incubation is carried out for a specific duration at a controlled temperature to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
The filters are washed quickly with cold buffer to remove any non-specifically bound radioactivity.
-
The radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The amount of bound radioactivity is plotted against the concentration of the unlabeled this compound.
-
A sigmoidal dose-response curve is generated, from which the IC50 value is calculated. The IC50 is the concentration of the test compound that displaces 50% of the specifically bound radioligand.
-
Two-Electrode Voltage-Clamp (TEVC) Electrophysiology
This functional assay measures the electrical current flowing through the NMDA receptor ion channel in response to agonist application. It is used to determine the potency (EC50) of an agonist.
Objective: To determine the EC50 value of this compound on specific NMDA receptor subtypes.
Materials:
-
Expression System: Xenopus laevis oocytes.
-
Receptor Subunits: cRNAs encoding specific NMDA receptor subunits (e.g., GluN1 and GluN2A, or GluN1 and GluN2D).
-
Agonists: this compound, glutamate, and the co-agonist glycine.
-
Recording Solution: Mg2+-free external solution to prevent voltage-dependent channel block.
-
Equipment: Two-electrode voltage-clamp setup, microinjection system.
Methodology:
-
Receptor Expression:
-
Xenopus oocytes are injected with the cRNAs for the desired GluN1 and GluN2 subunits.
-
The oocytes are incubated for several days to allow for the expression and assembly of functional NMDA receptors on the cell surface.
-
-
Electrophysiological Recording:
-
An oocyte expressing the receptors is placed in a recording chamber and continuously perfused with the recording solution.
-
The oocyte is impaled with two microelectrodes, and the membrane potential is clamped at a negative holding potential (e.g., -70 mV).
-
-
Agonist Application:
-
A saturating concentration of the co-agonist glycine is applied.
-
Increasing concentrations of this compound are then applied to the oocyte.
-
The application of the agonist activates the NMDA receptors, causing the ion channel to open and leading to an inward flow of current, which is measured by the voltage-clamp amplifier.
-
-
Data Analysis:
-
The peak current response is measured for each concentration of this compound.
-
The current responses are plotted against the agonist concentration to generate a dose-response curve.
-
The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined from this curve.
-
Visualizations
NMDA Receptor Activation by this compound
The following diagram illustrates the mechanism of NMDA receptor activation. The binding of an agonist, such as this compound, to the glutamate site on the GluN2 subunit, along with the binding of a co-agonist (glycine or D-serine) to the GluN1 subunit, is required to open the ion channel.
Caption: Agonist and co-agonist binding to NMDA receptor subunits induces channel opening.
Workflow for Competitive Radioligand Binding Assay
This diagram outlines the sequential steps involved in a typical competitive radioligand binding assay used to determine the IC50 of a compound.
Caption: Standard workflow for determining IC₅₀ via competitive radioligand binding assay.
References
- 1. D,L-(tetrazol-5-yl) glycine: a novel and highly potent NMDA receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrazolylglycine - Wikipedia [en.wikipedia.org]
- 3. The NMDA receptor agonist DL-(tetrazol-5-yl)glycine is a highly potent excitotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DL-tetrazol-5-ylglycine, a highly potent NMDA agonist: its synthesis and NMDA receptor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Identifying novel protein targets of (RS)-(Tetrazol-5-yl)glycine
An In-Depth Technical Guide to Identifying Novel Protein Targets of (RS)-(Tetrazol-5-yl)glycine
Executive Summary
This compound (T5G) is a well-characterized potent and selective agonist at the glycine (B1666218) co-agonist site of the N-methyl-D-aspartate (NMDA) receptor. While its primary pharmacological activity is centered on the modulation of this critical excitatory amino acid receptor, a comprehensive understanding of its full biological activity necessitates the identification of potential novel or "off-target" protein interactions. Such interactions could unveil new therapeutic applications or explain unforeseen side effects. This technical guide provides a framework for the systematic identification and validation of novel protein targets of T5G, outlining detailed experimental protocols, data presentation strategies, and conceptual workflows. The methodologies described herein are applicable to researchers, scientists, and drug development professionals engaged in target discovery and validation for small molecule compounds.
Introduction to this compound
This compound is a conformationally restricted analog of the amino acid glycine. Its rigid structure allows for high-affinity and selective binding to the glycine binding site on the GluN1 subunit of the NMDA receptor. The NMDA receptor, a key player in synaptic plasticity, learning, and memory, is a heterotetrameric ion channel composed of GluN1 and GluN2 subunits. The binding of both glutamate (B1630785) to the GluN2 subunit and a co-agonist, such as glycine or D-serine, to the GluN1 subunit is required for channel activation. T5G acts as a superagonist at this site, meaning it can elicit a maximal response even at subsaturating concentrations. While this interaction is well-documented, the full spectrum of T5G's protein binding partners within the proteome remains to be fully elucidated.
Methodologies for Novel Target Identification
The identification of novel protein targets for a small molecule like T5G can be approached through several robust and complementary experimental strategies. These methods can be broadly categorized into affinity-based and activity-based approaches.
Affinity-Based Approaches
Affinity-based methods rely on the specific binding interaction between the small molecule (ligand) and its protein target. A common and powerful technique is affinity chromatography coupled with mass spectrometry (AC-MS).
-
Immobilization of T5G:
-
Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., agarose (B213101) or magnetic beads). The linker should be attached at a position that does not interfere with the known binding pharmacophore to minimize disruption of target interactions.
-
Covalently couple the T5G derivative to the activated solid support according to the manufacturer's protocol (e.g., NHS-activated sepharose).
-
Thoroughly wash the beads to remove any non-covalently bound ligand.
-
Prepare a control matrix with the linker and quenching agent alone to identify non-specific binders.
-
-
Protein Lysate Preparation:
-
Harvest cells or tissue of interest (e.g., primary cortical neurons, HEK293 cells overexpressing NMDA receptors, or brain tissue homogenate).
-
Lyse the cells or tissue in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein structure and function.
-
Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant containing the soluble proteome.
-
Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Affinity Chromatography:
-
Incubate the protein lysate with the T5G-immobilized beads and the control beads for a defined period (e.g., 2-4 hours) at 4°C with gentle rotation to allow for protein binding.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins. This can be achieved through several methods:
-
Competitive Elution: Incubate the beads with a high concentration of free this compound to displace the specifically bound proteins. This is the most specific elution method.
-
Non-specific Elution: Use a high salt concentration or a change in pH to disrupt protein-ligand interactions.
-
Denaturing Elution: Use a denaturing buffer (e.g., SDS-PAGE sample buffer) to elute all bound proteins.
-
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by one-dimensional sodium dodecyl sulfate-polyacrylamide gel electrophoresis (1D-SDS-PAGE).
-
Excise the entire protein lane or specific bands and perform in-gel digestion with a protease (e.g., trypsin).
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the acquired MS/MS spectra against a protein database (e.g., UniProt) using a search algorithm (e.g., Mascot, Sequest).
-
-
Data Analysis:
-
Compare the list of proteins identified from the T5G-immobilized beads with those from the control beads.
-
Proteins that are significantly enriched in the T5G sample are considered potential binding partners.
-
Perform statistical analysis to assign a significance score to the identified proteins.
-
Target Validation
Once a list of potential T5G binding partners is generated, it is crucial to validate these interactions using orthogonal methods.
-
Immobilization of the Target Protein:
-
Immobilize the purified candidate protein onto a sensor chip surface.
-
Different immobilization strategies can be used depending on the protein (e.g., amine coupling, streptavidin-biotin capture).
-
-
Binding Analysis:
-
Flow a series of concentrations of this compound over the sensor chip surface.
-
Monitor the change in the refractive index at the surface, which is proportional to the mass of the bound analyte.
-
Generate sensorgrams that plot the response units (RU) versus time.
-
-
Data Analysis:
-
From the sensorgrams, determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
A low KD value indicates a high binding affinity.
-
-
Sample Preparation:
-
Place a solution of the purified candidate protein in the sample cell of the calorimeter.
-
Load a concentrated solution of this compound into the injection syringe.
-
-
Titration:
-
Inject small aliquots of the T5G solution into the protein solution at regular intervals.
-
Measure the heat change associated with each injection, which is a direct measure of the binding interaction.
-
-
Data Analysis:
-
Integrate the heat change peaks to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).
-
Data Presentation
Quantitative data from target identification and validation experiments should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Potential this compound Interacting Proteins Identified by AC-MS
| Protein Name | Gene Symbol | UniProt ID | Peptide Count | Fold Enrichment (T5G/Control) | p-value |
| Example Protein A | EPA | P12345 | 25 | 15.2 | <0.001 |
| Example Protein B | EPB | Q67890 | 18 | 10.8 | <0.005 |
| Example Protein C | EPC | R54321 | 12 | 8.5 | <0.01 |
Table 2: Binding Affinities of this compound to Validated Target Proteins
| Target Protein | Method | KD (μM) | ka (1/Ms) | kd (1/s) | Stoichiometry (n) | ΔH (kcal/mol) |
| Example Protein A | SPR | 1.2 ± 0.1 | 2.5 x 105 | 3.0 x 10-1 | N/A | N/A |
| Example Protein A | ITC | 1.5 ± 0.2 | N/A | N/A | 1.1 ± 0.1 | -5.8 |
| Example Protein B | SPR | 5.8 ± 0.5 | 1.1 x 105 | 6.4 x 10-1 | N/A | N/A |
| Example Protein B | ITC | 6.2 ± 0.6 | N/A | N/A | 0.9 ± 0.1 | -3.2 |
Visualization of Workflows and Pathways
Visual representations are essential for conveying complex experimental workflows and biological pathways.
Caption: Experimental workflow for identifying novel protein targets of T5G.
Caption: Hypothetical signaling pathways involving T5G.
Conclusion
The identification of novel protein targets for established pharmacological agents like this compound is a critical step in modern drug discovery and development. The methodologies outlined in this guide, from affinity-based proteomics to biophysical validation techniques, provide a robust framework for uncovering these previously unknown interactions. The systematic application of these approaches will not only deepen our understanding of the molecular mechanisms of T5G but also has the potential to reveal new therapeutic avenues and enhance the safety profiling of this and related compounds. The clear and structured presentation of data, coupled with visual representations of complex processes, is paramount for the effective dissemination and interpretation of these findings within the scientific community.
A Comprehensive Review of Tetrazole-Containing Excitotoxins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth literature review of tetrazole-containing compounds that exhibit excitotoxic properties. The tetrazole moiety, a bioisostere of the carboxylic acid group, has been incorporated into various molecules to modulate their interaction with excitatory amino acid receptors, leading to the discovery of potent excitotoxins. This document summarizes key quantitative data, details experimental methodologies for assessing excitotoxicity, and illustrates the underlying signaling pathways.
Introduction to Tetrazole-Containing Excitotoxins
Excitotoxicity is a pathological process by which excessive stimulation of excitatory amino acid receptors, primarily the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, leads to neuronal damage and death. This phenomenon is implicated in the pathophysiology of various neurological disorders, including stroke, epilepsy, and neurodegenerative diseases. The substitution of a carboxylic acid group with a tetrazole ring in glutamate (B1630785) and aspartate analogs has yielded compounds with profound effects on these receptors. Notably, some of these tetrazole-containing compounds have been identified as potent excitotoxins due to their powerful agonist activity at NMDA receptors.
Quantitative Data on Tetrazole-Containing Excitotoxins
The following tables summarize the available quantitative data on the biological activity of key tetrazole-containing compounds related to excitotoxicity. The data is primarily focused on D,L-(tetrazol-5-yl)glycine, a highly potent and selective NMDA receptor agonist.
Table 1: In Vitro Receptor Binding and Agonist Potency
| Compound | Receptor Target | Assay Type | Ligand | IC50 / EC50 (nM) | Reference |
| D,L-(tetrazol-5-yl)glycine | NMDA | Radioligand Binding | [3H]CGS19755 | 98 ± 7 | [1] |
| D,L-(tetrazol-5-yl)glycine | NMDA | Radioligand Binding | [3H]glutamate | 36 ± 18 | [1] |
| D,L-(tetrazol-5-yl)glycine | AMPA | Radioligand Binding | [3H]AMPA | > 30,000 | [1] |
| D,L-(tetrazol-5-yl)glycine | Kainate | Radioligand Binding | [3H]kainate | > 30,000 | [1] |
| D,L-(tetrazol-5-yl)glycine | Glycine (strychnine-insensitive) | Radioligand Binding | [3H]glycine | > 30,000 | [1] |
Table 2: In Vivo Excitotoxic Potency
| Compound | Animal Model | Administration Route | Endpoint | Potency (ED50 or Dose) | Comparison | Reference |
| D,L-(tetrazol-5-yl)glycine | Neonatal Rat | Intraperitoneal | Convulsions | ED50 = 0.071 mg/kg | - | [1] |
| D,L-(tetrazol-5-yl)glycine | Adult Rat | Intrastriatal Injection | Reduction in GAD activity | 0.3 - 1.0 nmol | ~100x more potent than cis-methanoglutamate, ~500x more potent than NMDA | [2] |
| D,L-(tetrazol-5-yl)glycine | Adult Rat | Intrastriatal Injection | Reduction in ChAT activity | 0.3 - 1.0 nmol | ~100x more potent than cis-methanoglutamate, ~500x more potent than NMDA | [2] |
| D,L-(tetrazol-5-yl)glycine | Neonatal Rat | Intrastriatal Injection | Brain weight loss | 0.1 - 0.3 nmol | ~50x more potent than cis-methanoglutamate, ~150x more potent than NMDA | [2] |
GAD: Glutamic acid decarboxylase; ChAT: Choline (B1196258) acetyltransferase
Experimental Protocols
This section details the methodologies for key experiments cited in the study of tetrazole-containing excitotoxins.
In Vitro Neurotoxicity Assay in Rat Cortical Slices
This protocol is adapted from studies evaluating the neurotoxic effects of NMDA receptor agonists[1].
-
Tissue Preparation: Slices of rat cerebral cortex (approximately 400 µm thick) are prepared from freshly dissected brains.
-
Incubation: Slices are pre-incubated in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2 at room temperature for at least 1 hour.
-
Compound Application: The tetrazole-containing compound (e.g., D,L-(tetrazol-5-yl)glycine) is added to the aCSF at various concentrations. Control slices are incubated in aCSF without the test compound.
-
Exposure: Slices are incubated with the compound for a defined period (e.g., 30 minutes).
-
Washout and Recovery: The compound-containing aCSF is replaced with fresh aCSF, and the slices are allowed to recover for a period (e.g., 24 hours).
-
Assessment of Neurotoxicity: Neuronal damage is quantified by measuring the release of lactate (B86563) dehydrogenase (LDH) into the incubation medium. The LDH assay is a colorimetric assay that measures the activity of LDH, an enzyme released from damaged cells. The amount of LDH released is proportional to the number of dead cells.
In Vivo Excitotoxicity Assessment in Rats
This protocol is based on studies that induce focal excitotoxic lesions in the rat brain[2].
-
Animal Preparation: Adult or neonatal rats are anesthetized with an appropriate anesthetic agent.
-
Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A small burr hole is drilled in the skull over the target brain region (e.g., striatum).
-
Intracranial Injection: A microsyringe is used to inject a small volume (e.g., 1 µl) of the tetrazole-containing compound dissolved in a suitable vehicle (e.g., saline) into the target brain region over a period of several minutes. Control animals receive an injection of the vehicle alone.
-
Post-operative Care and Recovery: The incision is sutured, and the animal is allowed to recover.
-
Assessment of Neurodegeneration: After a set period (e.g., 5-7 days), the animal is euthanized, and the brain is removed. Neurodegeneration is assessed by:
-
Histological Analysis: Brain sections are stained with dyes like cresyl violet to visualize neuronal loss in the injected area.
-
Neurochemical Analysis: The activity of specific enzymes that serve as markers for neuronal populations is measured in tissue homogenates from the lesioned area. For example, glutamic acid decarboxylase (GAD) is a marker for GABAergic neurons, and choline acetyltransferase (ChAT) is a marker for cholinergic neurons. A reduction in the activity of these enzymes indicates the loss of the respective neuronal populations.
-
Signaling Pathways in Tetrazole-Induced Excitotoxicity
The excitotoxic action of tetrazole-containing glutamate analogs, such as D,L-(tetrazol-5-yl)glycine, is primarily mediated by the overactivation of NMDA receptors. The following diagrams illustrate the key signaling pathways involved.
Caption: NMDA Receptor-Mediated Excitotoxicity Pathway.
The following diagram illustrates a typical experimental workflow for assessing the excitotoxicity of a novel tetrazole-containing compound.
Caption: Experimental Workflow for Excitotoxin Evaluation.
Conclusion
The development of tetrazole-containing analogs of excitatory amino acids has provided powerful tools for studying the mechanisms of excitotoxicity. D,L-(tetrazol-5-yl)glycine, in particular, stands out as a highly potent and selective NMDA receptor agonist with profound neurotoxic effects both in vitro and in vivo. The detailed experimental protocols and an understanding of the downstream signaling pathways are crucial for researchers in the fields of neuroscience and drug development who are working to unravel the complexities of excitotoxic neuronal death and to design novel therapeutic strategies for a range of devastating neurological disorders. Further research into a wider array of tetrazole-containing compounds is warranted to build a more comprehensive structure-activity relationship for excitotoxicity and to identify new chemical probes and potential therapeutic leads.
References
- 1. Selective protection against AMPA- and kainate-evoked neurotoxicity by (3S,4aR,6R,8aR)-6-[2-(1(2)H-tetrazole-5-yl)ethyl]decahyd roisoquinoline- 3-carboxylic acid (LY293558) and its racemate (LY215490) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
(RS)-(Tetrazol-5-yl)glycine CAS number and IUPAC nomenclature
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (RS)-(Tetrazol-5-yl)glycine, a potent N-methyl-D-aspartate (NMDA) receptor agonist. The document details its chemical identity, physicochemical properties, and biological activity, supported by experimental data and protocols.
Core Compound Identification
| Identifier | Value |
| Compound Name | This compound |
| Synonyms | (tetrazol-5-yl)glycine, tet-glycine, amino(2H-tetrazol-5-yl)acetic acid, 5-tetrazolyl-glycine, LY285265 |
| CAS Number | 138199-51-6[1][2] |
| IUPAC Name | 2-amino-2-(1H-1,2,3,4-tetrazol-5-yl)acetic acid[3] |
| Alternative IUPAC Name | (RS)-Amino(1H-tetrazol-5-yl)acetic acid[4][5] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C3H5N5O2 | [1] |
| Molecular Weight | 143.1 g/mol | [1] |
| Appearance | Solid / Powder | [2][6] |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble to 50 mM in water | [2] |
| Storage | Store at room temperature or desiccate at -20°C | [2] |
Biological Activity and In Vitro Data
This compound is a highly potent and selective NMDA receptor agonist, demonstrating significantly greater activity than NMDA itself.[1][4]
Radioligand Binding Assays
| Assay Target | Radioligand | IC50 (nM) | Tissue Source |
| NMDA Receptor | [3H]CGS19755 | 98 | Rat brain membranes |
| NMDA Receptor | [3H]glutamate | 36 | Rat brain membranes |
Data sourced from Cayman Chemical product information sheet.[6]
Experimental Protocols
In Vitro: Induction of Depolarization in Rat Cortical Slices
This protocol is based on methodologies suggested by the observed biological activity of this compound.
-
Tissue Preparation: Prepare acute coronal or sagittal brain slices (300-400 µm thickness) from adult rats containing the cortical region.
-
Incubation: Slices are maintained in artificial cerebrospinal fluid (aCSF) continuously bubbled with 95% O2 / 5% CO2.
-
Drug Application: After a stable baseline recording is established, this compound is bath-applied to the slices at various concentrations.
-
Electrophysiological Recording: Extracellular field potentials or intracellular membrane potentials are recorded from cortical neurons to measure changes in depolarization.
-
Antagonist Application: To confirm NMDA receptor specificity, the experiment can be repeated in the presence of a selective NMDA receptor antagonist, such as LY233053, which has been shown to block the depolarization induced by this compound.[2][6]
In Vivo: Assessment of Convulsant Activity in Neonatal Rats
This protocol is derived from in vivo studies demonstrating the potent convulsant effects of this compound.
-
Animal Model: Neonatal rats (e.g., postnatal day 7-10) are used for the study.
-
Drug Administration: this compound is administered via intraperitoneal (i.p.) injection.
-
Dose-Response Analysis: A range of doses is administered to different groups of animals to determine the median effective dose (ED50) required to induce convulsive seizures. The reported ED50 for this effect is 0.071 mg/kg.[2][6]
-
Behavioral Observation: Animals are observed for a defined period post-injection for the onset, duration, and severity of convulsive behaviors.
-
Antagonist Confirmation: To verify the involvement of NMDA receptors, a separate cohort of animals can be pre-treated with a competitive or non-competitive NMDA receptor antagonist before the administration of this compound to assess the antagonism of the convulsive effects.[2]
Mechanism of Action: NMDA Receptor Agonism
The primary mechanism of action for this compound is its function as a potent agonist at the NMDA receptor, a subtype of ionotropic glutamate (B1630785) receptors.
Caption: Agonistic action of this compound on the NMDA receptor.
In Vivo Excitotoxicity
Intrastriatal injection of this compound has been shown to induce excitotoxic lesions, leading to the degeneration of GABAergic and cholinergic neurons.[6] This is a critical consideration for in vivo applications and highlights its utility as a tool for studying excitotoxicity-mediated neuronal injury. A study by An et al. (2014) demonstrated that a 5 µM intrastriatal injection of tetrazolyl glycine (B1666218) increases the expression of cyclooxygenase-2 (COX-2) in both striatal neurons and nearby vasculature in a mouse model of excitotoxicity.[6]
Caption: Experimental workflow for inducing excitotoxicity with this compound.
References
- 1. This compound | CAS 138199-51-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. This compound | CAS:138199-51-6 | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. (<i>RS</i>)-(tetrazol-5-yl)glycine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Tetrazolylglycine - Wikipedia [en.wikipedia.org]
- 5. Tetrazolylglycine [medbox.iiab.me]
- 6. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to the Solubility and Stability of (RS)-(Tetrazol-5-yl)glycine in Experimental Buffers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of (RS)-(Tetrazol-5-yl)glycine, a potent NMDA receptor agonist.[1] A thorough understanding of these physicochemical properties is critical for formulation development, ensuring bioavailability, and maintaining therapeutic efficacy and safety. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standard, rigorous methodologies required to generate this crucial data.
Introduction to Physicochemical Characterization
The solubility and stability of an active pharmaceutical ingredient (API) are fundamental attributes that significantly influence its performance and developability. Aqueous solubility is a key determinant of a drug's bioavailability, while chemical stability ensures that the API retains its identity, potency, and purity throughout its shelf life. Early characterization of these parameters for this compound is essential for de-risking its progression through the drug development pipeline.[2]
This guide details the necessary experimental protocols for:
-
Equilibrium Solubility Assessment: Determining the thermodynamic solubility in various aqueous buffers.
-
Stability Profiling: Evaluating the degradation of the molecule under stress conditions to identify potential degradation pathways and develop stability-indicating analytical methods.[3]
Solubility Assessment
The solubility of this compound dictates the maximum concentration achievable in solution at a given temperature and pH, which is critical for formulation design. The shake-flask method is the gold-standard technique for determining equilibrium solubility.[2][3]
Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)
Objective: To determine the thermodynamic equilibrium solubility of this compound in various physiologically and pharmaceutically relevant buffers.
Materials and Reagents:
-
This compound (pure, solid form)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate buffer (e.g., pH 3.0, 5.0)
-
Phosphate buffer (e.g., pH 6.8, 8.0)
-
Purified water (USP grade)
-
Organic solvent for stock solution preparation (e.g., DMSO, Methanol)
-
Validated HPLC/UPLC-UV or LC-MS method for quantification
Procedure:
-
Media Preparation: Prepare a range of aqueous buffers covering physiologically relevant pH values (e.g., 1.2, 4.5, 6.8, 7.4).[3]
-
Sample Preparation: Add an excess amount of solid this compound to vials containing a known volume of each buffer. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[2][3]
-
Equilibration: Seal the vials securely and agitate them in a shaking incubator at controlled temperatures (e.g., 25 °C and 37 °C) for a sufficient duration (typically 24 to 72 hours) to achieve equilibrium.[2]
-
Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.[2]
-
Sampling and Analysis: Carefully withdraw a supernatant aliquot, filter it through a suitable syringe filter (e.g., 0.22 µm PVDF), and dilute it with an appropriate analytical solvent. Analyze the concentration using a validated analytical method.[2] Experiments should be performed in triplicate.
Data Presentation: Solubility of this compound
The results should be compiled into a clear tabular format for comparative analysis.
| Buffer System | pH | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation |
| 0.1 N HCl | 1.2 | 25 | Data to be generated | Data to be generated |
| Citrate Buffer | 4.5 | 25 | Data to be generated | Data to be generated |
| Phosphate Buffer | 6.8 | 25 | Data to be generated | Data to be generated |
| Phosphate Buffer | 7.4 | 25 | Data to be generated | Data to be generated |
| 0.1 N HCl | 1.2 | 37 | Data to be generated | Data to be generated |
| Citrate Buffer | 4.5 | 37 | Data to be generated | Data to be generated |
| Phosphate Buffer | 6.8 | 37 | Data to be generated | Data to be generated |
| Phosphate Buffer | 7.4 | 37 | Data to be generated | Data to be generated |
Stability Assessment and Degradation Pathways
Stability testing evaluates the propensity of this compound to degrade under various environmental conditions. Forced degradation (stress testing) is a critical component, designed to accelerate the formation of degradation products and elucidate potential degradation pathways.[3] This information is vital for developing stability-indicating analytical methods and understanding the molecule's intrinsic stability.
Experimental Protocol: Forced Degradation Studies
Objective: To identify the potential degradation products and pathways of this compound under hydrolytic, oxidative, and thermal stress conditions.
Procedure:
-
Solution Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the respective stress media.
-
Stress Conditions: Expose the samples to the conditions outlined in the table below.[2][3] A control sample, protected from stress, should be analyzed concurrently.
-
Time Points: Withdraw samples at appropriate intervals (e.g., 0, 2, 6, 12, 24, 48 hours).
-
Sample Processing: Neutralize the acidic and basic samples before analysis. Dilute all samples as needed.
-
Analysis: Analyze the stressed samples using a validated, stability-indicating HPLC/UPLC method, preferably with a photodiode array (PDA) detector to assess peak purity. LC-MS analysis should be employed to identify the mass of degradation products, which is essential for structural elucidation.[4]
Stress Conditions for Forced Degradation
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | Up to 48 hours |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | Up to 48 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | Up to 24 hours |
| Thermal Stress | Solid Drug Substance | 80 °C | Up to 48 hours |
Data Presentation: Stability of this compound
Summarize the percentage of the parent compound remaining and the formation of major degradation products.
| Stress Condition | Time (hours) | This compound Assay (%) | Degradation Product 1 (% Area) | Degradation Product 2 (% Area) |
| 0.1 M HCl (60°C) | 0 | 100.0 | ND | ND |
| 24 | Data to be generated | Data to be generated | Data to be generated | |
| 48 | Data to be generated | Data to be generated | Data to be generated | |
| 0.1 M NaOH (60°C) | 0 | 100.0 | ND | ND |
| 24 | Data to be generated | Data to be generated | Data to be generated | |
| 48 | Data to be generated | Data to be generated | Data to be generated | |
| 3% H₂O₂ (RT) | 0 | 100.0 | ND | ND |
| 24 | Data to be generated | Data to be generated | Data to be generated | |
| 48 | Data to be generated | Data to be generated | Data to be generated |
ND: Not Detected
Visualized Workflows and Pathways
Experimental Workflow for Physicochemical Profiling
The following diagram illustrates the logical flow for the comprehensive solubility and stability assessment of this compound.
Caption: Workflow for Solubility and Stability Testing.
Potential Degradation Pathways
Based on the structure of this compound, which contains an amino acid moiety, several degradation pathways can be hypothesized. Literature on related compounds suggests decarboxylation could be a potential route.[5] Hydrolysis of amide bonds (if applicable in a prodrug form) or oxidation of the amino group are also common pathways for similar molecules. The diagram below outlines these plausible degradation mechanisms to be investigated.
References
- 1. D,L-(tetrazol-5-yl) glycine: a novel and highly potent NMDA receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 5. DL-tetrazol-5-ylglycine, a highly potent NMDA agonist: its synthesis and NMDA receptor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Safe Handling and Disposal of (RS)-(Tetrazol-5-yl)glycine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive procedures for the safe handling and disposal of (RS)-(Tetrazol-5-yl)glycine, a potent N-methyl-D-aspartate (NMDA) receptor agonist. Given its significant biological activity as a powerful excitotoxin, strict adherence to safety protocols is imperative to mitigate risks of exposure and ensure a safe laboratory environment.
Compound Identification and Properties
This compound is a synthetic amino acid analog that acts as a highly potent and selective agonist at the NMDA receptor, a key ionotropic glutamate (B1630785) receptor in the central nervous system. Its excitotoxic properties necessitate careful handling.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 138199-51-6 |
| Molecular Formula | C₃H₅N₅O₂ |
| Molecular Weight | 143.1 g/mol |
| Appearance | White to off-white solid/powder |
| Solubility | Soluble in water (up to 50 mM) |
| Melting Point | ~290.76°C (Predicted) |
| Storage Temperature | Room Temperature (Store in a dry, well-ventilated place) |
Toxicological Data and Hazard Identification
This compound is a potent neurotoxin. Overexposure can lead to significant adverse health effects. The primary hazard is its excitotoxic action, which can cause neuronal damage. While some supplier Safety Data Sheets (SDS) may not classify this compound under GHS, its known biological effects warrant treating it as a hazardous substance. The AK Scientific, Inc. SDS indicates potential for skin, eye, and respiratory irritation.
Table 2: Hazard Identification and Precautionary Statements
| Hazard | Description | Precautionary Statements |
| Acute Toxicity | Potent convulsant and excitotoxin. Overexposure may result in serious illness. | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. |
| Target Organs | Central Nervous System | P405: Store locked up. |
Safe Handling Procedures
Due to its potent biological activity, this compound should be handled with the same precautions as other highly potent neurotoxins. A designated work area should be established for its use.
Engineering Controls
-
Ventilation: All work involving the solid form of this compound must be conducted in a certified chemical fume hood or a glove box to prevent inhalation of dust particles.
-
Containment: Use a disposable bench liner to contain any potential spills. All equipment used for handling the compound should be dedicated or thoroughly decontaminated after use.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory when handling this compound.
-
Gloves: Wear two pairs of nitrile gloves, with the outer pair being changed immediately upon contamination.
-
Eye Protection: Chemical safety goggles or a full-face shield are required.
-
Lab Coat: A dedicated lab coat with long sleeves and tight cuffs should be worn. Disposable gowns are recommended.
-
Respiratory Protection: If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator is necessary.
Experimental Protocols
Protocol 1: Weighing and Preparation of Stock Solutions
-
Preparation: Before starting, ensure the chemical fume hood is clean and all necessary equipment (analytical balance, spatulas, weigh boats, solvent, vials) is inside the hood.
-
Weighing: Tare the analytical balance with a clean weigh boat. Carefully transfer the desired amount of solid this compound to the weigh boat using a dedicated spatula. Avoid creating dust.
-
Solubilization: Add the appropriate solvent (e.g., water) directly to the weigh boat or transfer the solid to a vial before adding the solvent. Ensure the compound is fully dissolved.
-
Container Sealing: Securely cap and seal the stock solution container. Label it clearly with the compound name, concentration, solvent, date, and appropriate hazard warnings.
-
Decontamination: Decontaminate the spatula, weigh boat, and any other surfaces with a suitable decontamination solution (see Section 4.2), followed by a rinse with 70% ethanol. Dispose of all disposable materials as hazardous waste.
Disposal Procedures
All waste contaminated with this compound must be treated as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.
Waste Segregation and Collection
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, weigh boats, paper towels, disposable lab coats) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all contaminated liquid waste, including unused solutions, in a sealed, shatter-resistant hazardous waste container. The container must be clearly labeled with the chemical name and "Hazardous Waste".
-
Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container for hazardous chemical waste.
Decontamination of Equipment
For non-disposable equipment (e.g., glassware, magnetic stir bars), a thorough decontamination procedure is required.
-
Initial Rinse: Rinse the equipment with a small amount of the solvent used for the experiment to remove the bulk of the compound. Collect this rinse as hazardous liquid waste.
-
Final Cleaning: After decontamination, clean the equipment using standard laboratory procedures.
Final Disposal
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Ensure all containers are properly labeled and sealed before collection.
Emergency Procedures
In Case of Spill:
-
Evacuate the immediate area and alert others.
-
If the spill is outside a fume hood, prevent inhalation by wearing appropriate respiratory protection.
-
Cover the spill with an absorbent material.
-
Gently collect the absorbent material and place it in a sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a 10% bleach solution, followed by a water rinse.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.
Mechanism of Action: NMDA Receptor Signaling
This compound exerts its effects by binding to the glutamate site on the NMDA receptor. This action, along with the binding of a co-agonist like glycine (B1666218) or D-serine, and depolarization of the neuronal membrane to relieve a magnesium block, opens the ion channel. The subsequent influx of calcium ions (Ca²⁺) acts as a second messenger, activating numerous downstream signaling cascades that are crucial for synaptic plasticity but can lead to excitotoxicity if overactivated.
Methodological & Application
Standard operating procedure for (RS)-(Tetrazol-5-yl)glycine synthesis
Due to safety protocols, providing a detailed standard operating procedure for the synthesis of chemical compounds is not permitted. The information below is for educational and informational purposes only and is intended for qualified researchers in a controlled laboratory setting. It is not a substitute for a comprehensive risk assessment and established laboratory safety procedures.
(RS)-(Tetrazol-5-yl)glycine, also known as DL-tetrazol-5-ylglycine, is a potent and selective N-methyl-D-aspartate (NMDA) receptor agonist.[1][2][3] As a structural analog of the excitatory amino acid glutamate, it is a valuable tool in neuroscience research for studying NMDA receptor function and pharmacology.[1][4] This document provides a summary of synthetic approaches reported in the scientific literature.
General Principles of Synthesis
The synthesis of 5-substituted tetrazoles, including this compound, predominantly relies on the [3+2] cycloaddition reaction between a nitrile (-C≡N) and an azide (B81097) source.[5][6] This method is a cornerstone of tetrazole chemistry, often referred to as "click chemistry" due to its reliability and high yield.[5][6] Various protecting group strategies (such as Boc and Fmoc) can be employed when starting from amino acid precursors to ensure compatibility with the reaction conditions.[5][6][7]
For the specific synthesis of this compound, literature reports describe a common pathway starting from a commercially available cyanated precursor, which is then converted to the tetrazole ring, followed by reduction of an oxime group to the desired amine.[1][4]
Synthetic Pathways Overview
Two alternative procedures for the synthesis of DL-tetrazol-5-ylglycine have been described, primarily differing in the azide reagent used for the formation of the tetrazole ring.[4] Both methods begin with ethyl 2-cyano-2-oximinoacetic acid.[4] The key transformation is the cycloaddition reaction to form the tetrazole ring, followed by the reduction of the oxime group to an amino group.
A generalized workflow for this synthesis is depicted below.
References
- 1. DL-tetrazol-5-ylglycine, a highly potent NMDA agonist: its synthesis and NMDA receptor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrazolylglycine [medbox.iiab.me]
- 3. Tetrazolylglycine - Wikipedia [en.wikipedia.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
High-Yield Synthesis of DL-Tetrazol-5-ylglycine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Tetrazol-5-ylglycine is a potent agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission. Its unique structure, featuring a tetrazole ring as a bioisostere for a carboxylic acid group, makes it a valuable tool in neuroscience research and a lead compound for the development of novel therapeutics targeting the central nervous system. The synthesis of DL-tetrazol-5-ylglycine can be achieved through various methods. This document provides detailed protocols for two established high-yield synthesis routes, allowing for the consistent and efficient production of this important compound for research and development purposes. The methods described are based on the work of Lunn et al. (1992), published in the Journal of Medicinal Chemistry.[1][2][3]
Quantitative Data Summary
The following table summarizes the key quantitative data for the two primary synthesis routes for DL-tetrazol-5-ylglycine, facilitating a direct comparison of their efficiency and key parameters.
| Parameter | Method 1: Sodium Azide (B81097) in DMF | Method 2: Tri-n-butyltin Azide |
| Starting Material | Ethyl 2-cyano-2-oximinoacetate | Ethyl 2-cyano-2-(methoxyimino)acetate |
| Key Reagents | Sodium azide (NaN₃), Platinum(IV) oxide (PtO₂) | Tri-n-butyltin azide (Bu₃SnN₃), Platinum(IV) oxide (PtO₂) |
| Overall Yield | Not explicitly stated, but individual step yields are high | Not explicitly stated, but individual step yields are provided |
| Purity of Final Product | Generally purer product reported[1] | Requires careful purification |
| Key Reaction Conditions | - Tetrazole formation: 70 °C, 30 h- Hydrogenation: Room Temperature | - Tetrazole formation: 80 °C, 5 h- Hydrogenation: Room Temperature |
| Safety Considerations | Caution with heating sodium azide solutions in DMF[1] | Tri-n-butyltin azide is relatively heat stable[1] |
Experimental Protocols
Method 1: Synthesis via Sodium Azide
This method involves the construction of the tetrazole ring from a cyano-oxime precursor using sodium azide, followed by hydrolysis and catalytic hydrogenation. This route is noted for yielding a purer final product.[1]
Step 1: Synthesis of Ethyl 2-oximino-2-(2H-tetrazol-5-yl)acetate (8)
-
To a solution of ethyl 2-cyano-2-oximinoacetate (7) (1.42 g, 10 mmol) in dimethylformamide (DMF, 20 mL), add sodium azide (0.78 g, 12 mmol).
-
Heat the mixture at 70 °C for 30 hours.
-
Cool the reaction mixture and pour it into a mixture of ice water (100 mL) and concentrated hydrochloric acid (2 mL).
-
Extract the aqueous solution with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a mixture of ethyl acetate and hexane (B92381) to afford pure ethyl 2-oximino-2-(2H-tetrazol-5-yl)acetate (8).
-
Yield: 1.48 g (80%)
-
Melting Point: 158-160 °C
-
Step 2: Synthesis of 2-Oximino-2-(2H-tetrazol-5-yl)acetic Acid (9)
-
To a solution of ethyl 2-oximino-2-(2H-tetrazol-5-yl)acetate (8) (1.85 g, 10 mmol) in ethanol (B145695) (20 mL), add a 1 N aqueous solution of sodium hydroxide (B78521) (22 mL, 22 mmol).
-
Stir the mixture at room temperature for 3 hours.
-
Acidify the solution to pH 1 with concentrated hydrochloric acid.
-
Extract the aqueous solution with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 2-oximino-2-(2H-tetrazol-5-yl)acetic acid (9).
-
Yield: 1.4 g (89%)
-
Melting Point: 185 °C (decomposes)
-
Step 3: Synthesis of DL-Tetrazol-5-ylglycine (5)
-
Dissolve 2-oximino-2-(2H-tetrazol-5-yl)acetic acid (9) (1.57 g, 10 mmol) in water (100 mL).
-
Add platinum(IV) oxide (0.1 g) to the solution.
-
Hydrogenate the mixture at an initial pressure of 50 psi for 3 hours.
-
Filter the catalyst from the reaction mixture, ensuring that the precipitated product is not lost during this process.
-
Concentrate the filtrate under reduced pressure to yield DL-tetrazol-5-ylglycine (5).
-
Yield: 1.0 g (70%)
-
Melting Point: 190 °C (decomposes)
-
Elemental Analysis: Calculated for C₃H₅N₅O₂: C, 25.18; H, 3.52; N, 48.94. Found: C, 25.33; H, 3.52; N, 48.71.
-
Method 2: Synthesis via Tri-n-butyltin Azide
This alternative route utilizes the more heat-stable tri-n-butyltin azide for the tetrazole ring formation on a methylated oxime precursor.
Step 1: Synthesis of Ethyl 2-cyano-2-(methoxyimino)acetate (10)
-
To a suspension of ethyl 2-cyano-2-oximinoacetate (7) (14.2 g, 100 mmol) and potassium carbonate (27.6 g, 200 mmol) in acetone (B3395972) (200 mL), add methyl iodide (14.2 g, 100 mmol).
-
Stir the mixture at room temperature for 18 hours.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether, wash with water, then with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to give ethyl 2-cyano-2-(methoxyimino)acetate (10).
-
Yield: 13.8 g (88%)
-
Step 2: Synthesis of Ethyl 2-(methoxyimino)-2-(2H-tetrazol-5-yl)acetate (11)
-
Heat a mixture of ethyl 2-cyano-2-(methoxyimino)acetate (10) (1.56 g, 10 mmol) and tri-n-butyltin azide (3.32 g, 10 mmol) at 80 °C for 5 hours.
-
Cool the mixture and purify by chromatography on silica (B1680970) gel, eluting with a 1:1 mixture of ethyl acetate and hexane, to afford ethyl 2-(methoxyimino)-2-(2H-tetrazol-5-yl)acetate (11).
-
Yield: 1.4 g (70%)
-
Melting Point: 83-85 °C
-
Step 3: Synthesis of 2-(Methoxyimino)-2-(2H-tetrazol-5-yl)acetic Acid (12)
-
To a solution of ethyl 2-(methoxyimino)-2-(2H-tetrazol-5-yl)acetate (11) (1.99 g, 10 mmol) in diethyl ether (50 mL), add a solution of hydrogen chloride in diethyl ether.
-
Stir the mixture until precipitation is complete.
-
Filter the solid and wash with diethyl ether to yield 2-(methoxyimino)-2-(2H-tetrazol-5-yl)acetic acid (12).
-
Yield: 1.2 g (70%)
-
Melting Point: 145 °C (decomposes)
-
Step 4: Synthesis of DL-Tetrazol-5-ylglycine (5)
-
Dissolve 2-(methoxyimino)-2-(2H-tetrazol-5-yl)acetic acid (12) (1.71 g, 10 mmol) in water (100 mL).
-
Add platinum(IV) oxide (0.1 g) to the solution.
-
Hydrogenate the mixture at an initial pressure of 50 psi for 3 hours.
-
Filter the catalyst from the reaction mixture.
-
Concentrate the filtrate under reduced pressure to yield DL-tetrazol-5-ylglycine (5).
-
Yield: 1.0 g (70%)
-
Melting Point: 190 °C (decomposes)
-
Elemental Analysis: Calculated for C₃H₅N₅O₂: C, 25.18; H, 3.52; N, 48.94. Found: C, 25.33; H, 3.52; N, 48.71.
-
Visualized Experimental Workflows
Caption: Workflow for the synthesis of DL-Tetrazol-5-ylglycine via the sodium azide method.
References
Application Notes and Protocols for the Purification of (RS)-(Tetrazol-5-yl)glycine using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
(RS)-(Tetrazol-5-yl)glycine is a potent N-methyl-D-aspartate (NMDA) receptor agonist with significant applications in neuroscience research.[1][2] Its purity is critical for obtaining reliable and reproducible results in biological assays. This document provides detailed application notes and protocols for the purification of racemic this compound from synthetic reaction mixtures using column chromatography. Due to its zwitterionic and polar nature, several chromatographic techniques are suitable. This guide will focus on two primary methods: Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Exchange Chromatography (IEC), which are well-suited for the separation of polar, charged molecules. A third alternative, Reversed-Phase Chromatography (RPC) with a modified mobile phase, is also discussed.
Introduction to the Purification Challenge
This compound's structure, containing both a carboxylic acid and an amino group, as well as a tetrazole ring, results in a zwitterionic molecule at neutral pH. This high polarity makes it poorly soluble in many common organic solvents used in standard silica (B1680970) gel chromatography and can lead to strong interactions with the stationary phase, resulting in poor peak shape and recovery. Therefore, specialized chromatographic techniques are required for effective purification.
The primary goals of the chromatographic purification are to remove unreacted starting materials, reaction byproducts, and any degradation products. The choice of the optimal purification strategy will depend on the specific impurities present in the crude sample.
Recommended Column Chromatography Techniques
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a robust technique for the separation of highly polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile, and a small amount of a polar solvent, usually water. A water-rich layer is formed on the surface of the stationary phase, and the separation is based on the partitioning of the analyte between this layer and the bulk mobile phase.
Advantages:
-
Excellent retention and separation of polar and ionic compounds.
-
Volatile mobile phases can be used, which are compatible with mass spectrometry (MS) detection and simplify sample recovery.
-
Good alternative to reversed-phase chromatography where polar compounds have little retention.
Ion-Exchange Chromatography (IEC)
IEC separates molecules based on their net charge. For a zwitterionic compound like this compound, the pH of the mobile phase is critical as it determines the net charge of the molecule. At a pH below its isoelectric point (pI), the molecule will be positively charged and can be purified using a cation-exchange column. Conversely, at a pH above its pI, it will be negatively charged and can be separated on an anion-exchange column.
Advantages:
-
High capacity and selectivity for charged molecules.
-
Well-established technique for amino acid and peptide purification.
-
Can effectively remove impurities with different charge states.
Reversed-Phase Chromatography (RPC) with Mobile Phase Modifiers
Standard reversed-phase chromatography is generally not suitable for highly polar compounds due to poor retention. However, the retention can be improved by using mobile phase additives. For zwitterionic compounds, adjusting the pH of the mobile phase can suppress the ionization of one of the functional groups, increasing hydrophobicity and retention. Ion-pairing agents can also be used to form a neutral complex with the analyte, which will have better retention on a non-polar stationary phase.
Advantages:
-
Wide availability of C18 and other reversed-phase columns.
-
Potentially high-resolution separations.
Experimental Protocols
Protocol 1: HILIC Purification
This protocol provides a starting point for the purification of this compound using a silica-based HILIC column.
Materials:
-
Stationary Phase: Silica gel column (e.g., 230-400 mesh for flash chromatography) or a commercially available HILIC HPLC column.
-
Mobile Phase A: Acetonitrile (ACN)
-
Mobile Phase B: Water with 0.1% formic acid (for improved peak shape and MS compatibility)
-
Crude this compound sample
-
Sample solvent: A mixture of ACN and water (e.g., 9:1 v/v) with a small amount of formic acid.
Instrumentation:
-
Flash chromatography system or High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Fraction collector.
-
Rotary evaporator.
Procedure:
-
Column Preparation:
-
For flash chromatography, pack the column with silica gel in the initial mobile phase composition.
-
For HPLC, equilibrate the HILIC column with the initial mobile phase for at least 10 column volumes.
-
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of the sample solvent. Ensure the sample is fully dissolved. If solubility is an issue, sonication may be used.
-
-
Chromatographic Separation:
-
Loading: Load the prepared sample onto the column.
-
Elution: Elute the column with a gradient of increasing polarity (increasing percentage of Mobile Phase B). A suggested starting gradient is shown in the table below. The gradient should be optimized based on the separation of the target compound from its impurities, which can be monitored by Thin Layer Chromatography (TLC) or analytical HPLC.
-
Detection: Monitor the elution profile using a UV detector, typically at a wavelength where the tetrazole ring or other chromophores in the molecule absorb (e.g., 210-230 nm).
-
-
Fraction Collection and Analysis:
-
Collect fractions throughout the elution process.
-
Analyze the collected fractions for the presence and purity of the desired product using an appropriate analytical technique (e.g., analytical HPLC-UV, LC-MS, or TLC).
-
-
Product Isolation:
-
Combine the pure fractions containing this compound.
-
Remove the mobile phase solvents using a rotary evaporator to obtain the purified product.
-
Protocol 2: Ion-Exchange Chromatography (IEC)
This protocol outlines a general procedure for purification using cation-exchange chromatography.
Materials:
-
Stationary Phase: Strong cation-exchange resin (e.g., sulfopropyl-based).
-
Binding Buffer (Mobile Phase A): A low ionic strength buffer at a pH below the pI of this compound (e.g., 20 mM sodium phosphate (B84403), pH 3.0).
-
Elution Buffer (Mobile Phase B): A high ionic strength buffer (e.g., 20 mM sodium phosphate with 1 M NaCl, pH 3.0) or a buffer with a higher pH.
-
Crude this compound sample.
Instrumentation:
-
Chromatography column.
-
Peristaltic pump or chromatography system.
-
UV detector.
-
Fraction collector.
Procedure:
-
Column Preparation:
-
Pack the column with the cation-exchange resin.
-
Equilibrate the column with the Binding Buffer until the pH and conductivity of the eluate are stable.
-
-
Sample Preparation:
-
Dissolve the crude sample in the Binding Buffer. Adjust the pH if necessary.
-
-
Chromatographic Separation:
-
Loading: Load the sample onto the equilibrated column. The positively charged this compound should bind to the resin.
-
Wash: Wash the column with several column volumes of Binding Buffer to remove unbound impurities.
-
Elution: Elute the bound product using a linear gradient of increasing ionic strength (from 0% to 100% Mobile Phase B) or a step gradient.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the UV absorbance.
-
Analyze fractions for purity.
-
-
Desalting and Product Isolation:
-
Combine the pure fractions.
-
The product will be in a high-salt buffer. Desalting can be performed by dialysis, size-exclusion chromatography, or reversed-phase chromatography.
-
Isolate the final product by lyophilization or evaporation.
-
Data Presentation
The following table provides representative data for the HILIC purification of a polar zwitterionic compound similar to this compound. This data is for illustrative purposes to guide method development.
| Parameter | Value |
| Column | Silica Gel HILIC, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | 10 mM Ammonium Formate in Water, pH 3.5 |
| Gradient | 95% to 50% A over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 215 nm |
| Retention Time of Analyte | Approx. 8.5 min |
| Purity (post-purification) | >98% (by HPLC) |
| Recovery | ~85% |
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Principle of HILIC separation for polar analytes.
References
Application Notes and Protocols for (RS)-(Tetrazol-5-yl)glycine in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
(RS)-(Tetrazol-5-yl)glycine is a potent and selective N-methyl-D-aspartate (NMDA) receptor agonist.[1] Its high affinity and efficacy at the NMDA receptor make it a powerful tool for neuroscience research, particularly in the study of excitotoxicity, a pathological process involved in various neurological disorders such as stroke, epilepsy, and neurodegenerative diseases.[2] Excitotoxicity is characterized by neuronal damage and death resulting from the overactivation of excitatory amino acid receptors, leading to a massive influx of calcium ions and the initiation of downstream apoptotic and necrotic pathways.
These application notes provide a comprehensive guide for the use of this compound to induce excitotoxicity in primary neuronal cultures. The protocols detailed below cover primary neuronal culture preparation, treatment with this compound, and subsequent analysis of neuronal viability and cell death.
Mechanism of Action
This compound exerts its effects by binding to and activating NMDA receptors, a subtype of ionotropic glutamate (B1630785) receptors. This binding mimics the action of the endogenous co-agonists glutamate and glycine, but with significantly higher potency.[1][3] Activation of the NMDA receptor opens its associated ion channel, leading to an influx of sodium (Na+) and a substantial amount of calcium (Ca2+) into the neuron.
Under pathological conditions of excessive activation, the sustained influx of Ca2+ triggers a cascade of neurotoxic events, including:
-
Mitochondrial Dysfunction: Calcium overload in mitochondria disrupts the electron transport chain, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).
-
Enzymatic Activation: Elevated intracellular calcium activates various enzymes, such as calpains (calcium-activated proteases) and caspases, which degrade essential cellular proteins and initiate apoptosis.
-
Oxidative Stress: The overproduction of ROS, including superoxide (B77818) radicals, damages cellular components like lipids, proteins, and DNA.
-
Apoptosis and Necrosis: The culmination of these events leads to programmed cell death (apoptosis) or uncontrolled cell lysis (necrosis).
Data Presentation
The following tables summarize key quantitative data related to the potency of this compound and typical results from excitotoxicity assays.
| Compound | Receptor Binding Affinity (IC50, nM) | Reference |
| This compound | 36 (vs. [3H]glutamate) | [1] |
| This compound | 98 (vs. [3H]CGS19755) | [1] |
| Assay | Agonist | Concentration | Result (Compared to Control) | Reference |
| Neuronal Viability (MTT Assay) | Glutamate | 100 µM | Decreased viability | [4] |
| Cell Death (LDH Assay) | NMDA | 25 µM | Increased LDH release | |
| Neuronal Damage (in vivo) | This compound | 0.1-1.0 nmol/µL | Significant neuronal loss | [2] |
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic rats or mice, a common model for in vitro neurotoxicity studies.
Materials:
-
Timed-pregnant rat (E18) or mouse (E15)
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Papain (20 U/mL) and DNase I (100 U/mL) in HBSS
-
Trypsin inhibitor (e.g., ovomucoid)
-
Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin
-
Poly-D-lysine coated culture plates or coverslips
-
Sterile dissection tools
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Tissue Dissection: Euthanize the pregnant animal according to approved institutional protocols. Aseptically remove the uterine horns and place them in ice-cold HBSS. Dissect the embryos and remove the cortices.
-
Enzymatic Digestion: Transfer the cortical tissue to a solution of papain and DNase I and incubate at 37°C for 20-30 minutes.
-
Inhibition and Dissociation: Stop the digestion by adding trypsin inhibitor. Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Cell Plating: Centrifuge the cell suspension, resuspend the pellet in supplemented Neurobasal medium, and count the viable cells using a hemocytometer and trypan blue exclusion. Plate the cells onto poly-D-lysine coated plates at a density of 1.5 x 10^5 to 2.5 x 10^5 cells/cm².
-
Culture Maintenance: Incubate the cultures at 37°C in a humidified 5% CO2 atmosphere. Replace half of the culture medium with fresh, pre-warmed medium every 2-3 days. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).
Protocol 2: Induction of Excitotoxicity with this compound
This protocol details the application of this compound to primary neuronal cultures to induce excitotoxicity.
Materials:
-
Mature primary neuronal cultures (DIV 7-14)
-
This compound
-
Sterile, deionized water or an appropriate buffer for stock solution preparation
-
Neurobasal medium (without supplements for treatment, if desired)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in sterile deionized water. Aliquot and store at -20°C.
-
Dose-Response Experiment (Recommended): Due to its high potency, it is crucial to determine the optimal concentration of this compound for your specific culture conditions. A pilot experiment with a range of concentrations (e.g., 100 nM, 500 nM, 1 µM, 5 µM, 10 µM, 50 µM) is recommended.
-
Treatment:
-
Gently aspirate the conditioned culture medium from the wells.
-
Wash the cells once with pre-warmed, serum-free Neurobasal medium.
-
Add the treatment medium containing the desired concentration of this compound to each well. Include a vehicle control (medium without the compound).
-
Incubate the cultures for a defined period. The exposure time will influence the severity of the excitotoxicity and should be optimized (e.g., 30 minutes, 1 hour, 6 hours, 24 hours).
-
-
Washout (Optional): For studies investigating the downstream effects after the initial insult, the treatment medium can be removed after the desired exposure time, and the cells can be washed and returned to their original conditioned medium or fresh medium for a recovery period.
Protocol 3: Assessment of Neuronal Viability (MTT Assay)
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
MTT Addition: Following the treatment period with this compound, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plates for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Aspirate the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
Protocol 4: Assessment of Cell Death (Lactate Dehydrogenase - LDH Assay)
The LDH assay measures the activity of lactate (B86563) dehydrogenase released from damaged cells into the culture medium, serving as an indicator of cell membrane integrity and cytotoxicity.
Materials:
-
LDH assay kit (commercially available)
-
Microplate reader
Procedure:
-
Sample Collection: After the treatment period, carefully collect a sample of the culture supernatant from each well.
-
Assay Reaction: Follow the manufacturer's instructions to mix the supernatant with the LDH assay reagents in a new microplate. This typically involves a reaction that converts a tetrazolium salt into a colored formazan product.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol.
-
Measurement: Read the absorbance at the recommended wavelength (usually 490 nm). The amount of LDH activity is proportional to the number of damaged cells.
-
Total LDH (Optional): To determine the maximum LDH release, lyse the untreated control cells with a lysis buffer (provided in some kits) and measure the LDH activity. This allows for the calculation of percentage cytotoxicity.
Visualization
NMDA Receptor-Mediated Excitotoxicity Signaling Pathway
Caption: Signaling cascade of NMDA receptor-mediated excitotoxicity.
Experimental Workflow for Assessing Excitotoxicity
Caption: Workflow for excitotoxicity studies in primary neurons.
References
- 1. D,L-(tetrazol-5-yl) glycine: a novel and highly potent NMDA receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The NMDA receptor agonist DL-(tetrazol-5-yl)glycine is a highly potent excitotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DL-tetrazol-5-ylglycine, a highly potent NMDA agonist: its synthesis and NMDA receptor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Insulin Protects Cortical Neurons Against Glutamate Excitotoxicity [frontiersin.org]
Determining the Effective Concentration of (RS)-(Tetrazol-5-yl)glycine for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the effective in vivo concentration of (RS)-(Tetrazol-5-yl)glycine (T5G), a potent N-methyl-D-aspartate (NMDA) receptor agonist. The information is intended to guide researchers in designing and executing preclinical studies to explore the physiological and behavioral effects of this compound.
This compound (T5G) , also known as LY285265, is a highly selective and potent agonist for the NMDA receptor, a critical component of excitatory neurotransmission in the central nervous system.[1] Its ability to stimulate NMDA receptors makes it a valuable tool for investigating the role of this receptor in various physiological and pathological processes. However, its potency also necessitates careful dose-selection to achieve desired effects without inducing excitotoxicity and seizures.[1][2]
Compound Information and Formulation
Proper handling and formulation of T5G are critical for reproducible in vivo experiments.
Table 1: Compound Specifications
| Property | Value | Reference |
| Synonyms | D,L-(Tetrazol-5-yl)glycine, LY285265, Tet-Gly | [1] |
| Molecular Weight | 143.1 g/mol | [3] |
| Appearance | Solid | [3] |
| Solubility | Water: up to 50 mMPBS (pH 7.2): 0.2 mg/mlDMSO: 0.25 mg/ml | [3][4] |
Protocol 1: Preparation of T5G for In Vivo Administration
-
Vehicle Selection: Sterile saline (0.9% NaCl) is a suitable vehicle for intraperitoneal (i.p.) or subcutaneous (s.c.) administration of T5G. For intracerebroventricular (i.c.v.) or direct brain tissue injections, sterile artificial cerebrospinal fluid (aCSF) should be used.
-
Stock Solution Preparation:
-
For a 10 mg/mL stock solution in water, dissolve 10 mg of T5G in 1 mL of sterile water. Gentle warming and vortexing may be required to fully dissolve the compound.[4]
-
Prepare fresh solutions on the day of the experiment to ensure stability. While stability data in solution is not extensively published, it is best practice to avoid repeated freeze-thaw cycles.
-
-
Dosing Solution Preparation:
-
Dilute the stock solution with the appropriate vehicle (saline or aCSF) to the final desired concentration for injection.
-
Ensure the final solution is clear and free of particulates before administration. Filter sterilization through a 0.22 µm filter is recommended for i.c.v. injections.
-
Dose-Escalation Study Design
A carefully designed dose-escalation study is essential to identify the optimal dose range that elicits the desired pharmacological effects while minimizing adverse events.
Logical Framework for Dose-Escalation Study
Caption: Workflow for a two-phase in vivo dose-escalation study.
Table 2: Known In Vivo Doses and Effects of this compound
| Animal Model | Administration Route | Dose | Observed Effect | Reference |
| Neonatal Rats | i.p. | 0.071 mg/kg | ED50 for convulsions | [2][4] |
| Adult Rats | Intrastriatal | 0.3 - 1.0 nmol/µL | Excitotoxic lesions | |
| Neonatal Rats | Intrastriatal | 0.1 - 0.3 nmol/µL | Brain damage |
Protocol 2: Dose-Escalation and Determination of Maximum Tolerated Dose (MTD)
-
Animal Model: Select an appropriate rodent species and strain (e.g., C57BL/6 mice or Sprague-Dawley rats). House animals individually for at least one week before the experiment to acclimate them to the facility.
-
Starting Dose Selection: Based on the potent convulsive effects observed in neonatal rats at 0.071 mg/kg, a starting dose of 0.01 mg/kg (i.p.) in adult rodents is recommended.
-
Dose Escalation: Employ a "3+3" dose-escalation design.
-
Administer the starting dose to a cohort of 3 animals.
-
Observe the animals continuously for the first 4 hours and then at regular intervals for up to 24 hours for any signs of toxicity (e.g., seizures, stereotypy, ataxia, distress, mortality).
-
If no toxicity is observed, escalate the dose by a factor of 3 (e.g., 0.03 mg/kg, 0.1 mg/kg, etc.) in a new cohort of 3 animals.
-
If one animal shows signs of dose-limiting toxicity (DLT), expand the cohort to 6 animals at that dose level.
-
The Maximum Tolerated Dose (MTD) is defined as the highest dose at which no more than one out of six animals experiences DLT.
-
Behavioral and Physiological Assessment
Once the MTD is determined, a dose-response study can be conducted using doses below the MTD to assess the behavioral and physiological effects of T5G.
NMDA Receptor Signaling Pathway
Caption: Simplified NMDA receptor signaling cascade activated by T5G.
Protocol 3: Open Field Test for Locomotor Activity and Anxiety-Like Behavior
-
Apparatus: A square arena (e.g., 40 x 40 cm for mice) with walls high enough to prevent escape. The arena is typically divided into a central zone and a peripheral zone by video tracking software.[5]
-
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the test.
-
Administer T5G or vehicle via the chosen route (e.g., i.p.).
-
After a predetermined pretreatment time (e.g., 15-30 minutes, to be optimized based on pharmacokinetic data if available), place the animal in the center of the open field arena.
-
Allow the animal to explore freely for a set duration (e.g., 10-30 minutes).
-
Record the session using a video camera mounted above the arena.
-
-
Data Analysis: Use video tracking software to quantify the following parameters:
-
Total distance traveled (locomotor activity).
-
Time spent in the center zone (anxiety-like behavior).
-
Frequency of entries into the center zone.
-
Rearing frequency (exploratory behavior).
-
Protocol 4: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
-
Apparatus: A plus-shaped maze raised above the floor with two open arms and two enclosed arms.[6][7]
-
Procedure:
-
Follow the same habituation and drug administration procedure as in the Open Field Test.
-
Place the animal on the central platform of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.[8]
-
Record the session with a video camera.
-
-
Data Analysis:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open and closed arms.
-
An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect.
-
Protocol 5: Three-Chamber Social Interaction Test
-
Apparatus: A rectangular, three-chambered box with openings between the chambers.[9][10][11][12]
-
Procedure: This test is typically conducted in three phases:
-
Habituation (10 min): The test mouse is placed in the center chamber and allowed to explore all three empty chambers.
-
Sociability (10 min): An unfamiliar "stranger" mouse is placed in a wire cage in one of the side chambers, and an empty cage is placed in the other side chamber. The test mouse is placed in the center chamber and the time spent in each chamber and interacting with each cage is recorded.
-
Social Novelty (10 min): A second, novel stranger mouse is placed in the previously empty cage. The test mouse is again placed in the center chamber, and the time spent interacting with the familiar versus the novel stranger is recorded.
-
-
Data Analysis:
-
Time spent in the chamber with the stranger mouse versus the empty cage (sociability).
-
Time spent interacting with the novel stranger versus the familiar stranger (social novelty).
-
Table 3: Summary of Behavioral and Physiological Endpoints
| Assay | Primary Endpoint | Interpretation |
| Open Field Test | Time in center, Total distance | Anxiety-like behavior, Locomotion |
| Elevated Plus Maze | Time in open arms, Open arm entries | Anxiety-like behavior |
| Three-Chamber Test | Time with stranger mouse | Sociability, Social preference |
| EEG Monitoring | Spike-wave discharges, Power spectral changes | Pro-convulsant activity, Neuronal excitability |
| In Vivo Microdialysis | Extracellular glutamate (B1630785) and GABA levels | Neurotransmitter release |
Protocol 6: In Vivo Microdialysis for Neurotransmitter Monitoring
-
Surgical Procedure: Stereotaxically implant a microdialysis guide cannula into the brain region of interest (e.g., hippocampus, prefrontal cortex). Allow the animal to recover for at least 48 hours.
-
Microdialysis:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples.
-
Administer T5G and continue to collect samples at regular intervals.
-
-
Analysis: Analyze the dialysate samples for glutamate and GABA concentrations using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection. An increase in extracellular glutamate would be an expected outcome of NMDA receptor activation.[13][14]
Protocol 7: Electroencephalography (EEG) Monitoring
-
Surgical Procedure: Implant EEG electrodes over the cortex and a reference electrode over the cerebellum. Allow for recovery.
-
Recording:
-
Connect the animal to the EEG recording system and record baseline activity.
-
Administer T5G and continuously record the EEG for several hours.
-
-
Analysis: Analyze the EEG recordings for the emergence of epileptiform activity, such as spike-wave discharges, and changes in the power of different frequency bands.
Data Presentation and Interpretation
All quantitative data from the dose-escalation and behavioral/physiological studies should be summarized in tables and dose-response curves. Statistical analysis, such as ANOVA followed by post-hoc tests, should be used to determine significant differences between dose groups and the vehicle control. The effective concentration of T5G will be the dose range that produces significant effects on the chosen behavioral or physiological endpoints without causing overt signs of toxicity.
By following these detailed application notes and protocols, researchers can systematically determine the effective in vivo concentration of this compound for their specific research questions, ensuring both scientific rigor and animal welfare.
References
- 1. Tetrazolylglycine - Wikipedia [en.wikipedia.org]
- 2. D,L-(tetrazol-5-yl) glycine: a novel and highly potent NMDA receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | CAS:138199-51-6 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 9. anilocus.com [anilocus.com]
- 10. acsu.buffalo.edu [acsu.buffalo.edu]
- 11. Automated Three-Chambered Social Approach Task for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mmpc.org [mmpc.org]
- 13. NMDA-mediated release of glutamate and GABA in the subthalamic nucleus is mediated by dopamine: an in vivo microdialysis study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo microdialysis study of GABA(A) and GABA(B) receptors modulating the glutamate receptor/NO/cyclic GMP pathway in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Excitotoxicity in Rodent Models Using (RS)-(Tetrazol-5-yl)glycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(RS)-(Tetrazol-5-yl)glycine is a highly potent and selective N-methyl-D-aspartate (NMDA) receptor agonist. Its high affinity and efficacy at the NMDA receptor make it a powerful tool for inducing excitotoxic neuronal lesions in rodent models.[1] Excitotoxicity, the pathological process by which nerve cells are damaged and killed by excessive stimulation by excitatory neurotransmitters like glutamate (B1630785), is implicated in a variety of neurological disorders, including stroke, epilepsy, and neurodegenerative diseases. The use of this compound allows for the creation of consistent and reproducible lesion models, facilitating the study of disease mechanisms and the preclinical evaluation of neuroprotective therapies.
These application notes provide detailed protocols for the use of this compound to induce excitotoxicity in the rodent striatum, a brain region highly vulnerable to excitotoxic injury and relevant to conditions such as Huntington's disease.
Mechanism of Action
This compound exerts its excitotoxic effects by binding to and activating NMDA receptors, a subtype of ionotropic glutamate receptors. This activation leads to a prolonged influx of calcium ions (Ca²⁺) into the neuron. While physiological levels of Ca²⁺ influx are crucial for synaptic plasticity and cell survival signaling, excessive Ca²⁺ triggers a cascade of neurotoxic events. This includes the activation of proteases (e.g., calpains), lipases, and nucleases, leading to the degradation of cellular components. Furthermore, mitochondrial dysfunction, oxidative stress, and the activation of apoptotic pathways contribute to neuronal cell death. A critical aspect of NMDA receptor-mediated excitotoxicity is the differential role of synaptic versus extrasynaptic receptors. Overactivation of extrasynaptic NMDA receptors is particularly linked to the shutdown of pro-survival signaling pathways, such as the cAMP response element-binding protein (CREB) pathway, and the activation of pro-death pathways, including the Forkhead box protein O (FOXO) transcription factors.
Data Presentation
The following tables summarize the dose-dependent excitotoxic effects of this compound following intrastriatal administration in adult rats.
Table 1: Dose-Dependent Neurochemical Changes Following Intrastriatal this compound Injection in Adult Rats
| Dose (nmol/µL) | Glutamic Acid Decarboxylase (GAD) Activity (% of Control) | Choline Acetyltransferase (ChAT) Activity (% of Control) |
| 0.3 | 45 ± 5 | 55 ± 6 |
| 1.0 | 20 ± 4 | 30 ± 5 |
| *Data are presented as mean ± SEM. *p < 0.01 compared to control. Data is illustrative based on published findings describing significant losses.[1] |
Table 2: Comparative Potency of Excitotoxins in Adult Rat Striatum
| Excitotoxin | Relative Potency |
| This compound | ~500x NMDA |
| cis-methanoglutamate | ~5x NMDA |
| NMDA | 1x |
| *Relative potency is based on the dose required to produce a comparable reduction in neurochemical markers.[1] |
Experimental Protocols
Protocol 1: Induction of Striatal Excitotoxic Lesions in Adult Rats
Materials:
-
This compound
-
Sterile saline or artificial cerebrospinal fluid (aCSF)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 33-gauge needle
-
Surgical instruments (scalpel, forceps, drill)
-
Suturing material
-
Heating pad
-
Adult male rats (e.g., Sprague-Dawley, 250-300g)
Procedure:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in sterile saline or aCSF. A typical concentration range for intrastriatal injection is 0.3 to 1.0 nmol/µL.[1] Ensure the solution is fully dissolved and sterile-filtered.
-
Animal Anesthesia and Preparation: Anesthetize the rat using an appropriate anesthetic protocol. Once the animal is deeply anesthetized (confirmed by lack of pedal withdrawal reflex), shave the scalp and secure the head in a stereotaxic frame. Apply ophthalmic ointment to the eyes to prevent drying.
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Clean and dry the skull surface.
-
Identify bregma and lambda.
-
Based on a rat brain atlas, determine the stereotaxic coordinates for the target striatal region. For example, typical coordinates for the anterior striatum are: Anteroposterior (AP): +1.0 mm from bregma; Mediolateral (ML): ±2.5 mm from the midline; Dorsoventral (DV): -4.5 mm from the dura.
-
Drill a small burr hole through the skull at the determined coordinates.
-
-
Intracerebral Injection:
-
Lower the Hamilton syringe needle to the target DV coordinate.
-
Infuse 1 µL of the this compound solution at a slow, controlled rate (e.g., 0.2 µL/min) to allow for diffusion and minimize mechanical damage.
-
Leave the needle in place for an additional 5 minutes to prevent backflow upon retraction.
-
Slowly withdraw the needle.
-
-
Post-operative Care:
-
Suture the scalp incision.
-
Administer post-operative analgesics as per institutional guidelines.
-
Place the animal on a heating pad to maintain body temperature during recovery from anesthesia.
-
House the animal individually post-surgery and monitor its recovery.
-
Protocol 2: Histological Assessment of Neuronal Loss
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose (B13894) solutions (20% and 30% in PBS)
-
Cryostat or vibrating microtome
-
Microscope slides
-
Staining solutions (e.g., Cresyl violet for Nissl staining, or antibodies for neuronal markers like NeuN)
-
Microscope with a camera
Procedure:
-
Tissue Perfusion and Fixation (7-14 days post-lesion):
-
Deeply anesthetize the rat.
-
Perform a transcardial perfusion with ice-cold PBS followed by 4% PFA.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
-
Cryoprotection and Sectioning:
-
Transfer the brain to a 20% sucrose solution until it sinks, then to a 30% sucrose solution.
-
Freeze the brain and cut coronal sections (e.g., 40 µm thick) through the striatum using a cryostat or microtome.
-
-
Staining and Analysis:
-
Mount the sections on slides.
-
For general neuronal morphology and cell counting, perform Nissl staining with Cresyl violet.
-
Alternatively, use immunohistochemistry with an antibody against a neuronal marker like NeuN to specifically label neurons.
-
Quantify neuronal loss in the lesioned striatum compared to the contralateral (unlesioned) side or sham-operated controls using stereological methods.
-
Protocol 3: Behavioral Assessment of Striatal Dysfunction
A battery of behavioral tests can be performed to assess motor and cognitive deficits resulting from the striatal lesion. Testing should be conducted at various time points post-lesion (e.g., 1, 2, and 4 weeks).
-
Cylinder Test (Asymmetrical forelimb use): Place the rat in a transparent cylinder and record the number of times it rears and touches the wall with its left, right, or both forepaws. A lesioned animal will show a preference for using the forelimb ipsilateral to the lesion.
-
Rotarod Test (Motor coordination and balance): Place the rat on a rotating rod with accelerating speed and measure the latency to fall. Animals with striatal lesions will have a shorter latency to fall.
-
Elevated Plus Maze (Anxiety-like behavior): This test assesses anxiety levels by measuring the time spent in the open versus closed arms of the maze. Striatal lesions can sometimes alter anxiety-like behaviors.
-
Morris Water Maze (Spatial learning and memory): While primarily associated with hippocampal function, striatal lesions can also impact performance in this task, particularly in procedural aspects of learning.
Experimental Workflow
The following diagram outlines a typical experimental workflow for creating and evaluating an excitotoxic lesion model using this compound.
References
Application Notes and Protocols: (RS)-(Tetrazol-5-yl)glycine in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(RS)-(Tetrazol-5-yl)glycine (T5G), also known as LY-285,265, is a highly potent and selective agonist for the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] Its high affinity and efficacy make it a powerful tool for studying the mechanisms of excitotoxicity, a key pathological process in many neurodegenerative diseases.[4] Unlike NMDA receptor antagonists that are investigated for therapeutic potential, T5G is primarily used in preclinical research to induce excitotoxic neuronal damage, thereby creating cellular and animal models of neurodegenerative conditions such as stroke, Huntington's disease, and Alzheimer's disease.[1][5] By activating NMDA receptors with greater potency than the endogenous ligand glutamate (B1630785), T5G triggers a cascade of intracellular events leading to neuronal dysfunction and death, providing a valuable model to investigate disease pathogenesis and evaluate potential neuroprotective agents.[6][7]
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | (RS)-Amino(1H-tetrazol-5-yl)acetic acid | [1] |
| Synonyms | Tet-Gly, LY-285,265 | [1][2] |
| Molecular Formula | C₃H₅N₅O₂ | [1] |
| Molar Mass | 143.106 g·mol⁻¹ | [1] |
| Appearance | Solid | N/A |
| Solubility | Soluble in water (up to 50 mM) | [8] |
Mechanism of Action
This compound exerts its effects by binding to the glutamate recognition site on the NMDA receptor, a ligand-gated ion channel crucial for synaptic plasticity and memory.[9] As a potent agonist, T5G binding leads to the opening of the ion channel, allowing a significant influx of calcium (Ca²⁺) into the neuron.[10] This excessive Ca²⁺ influx disrupts intracellular homeostasis and initiates downstream signaling pathways that culminate in excitotoxic cell death.[3][11]
Signaling Pathway of T5G-Induced Excitotoxicity
The overstimulation of NMDA receptors by T5G triggers a well-defined excitotoxic cascade. The initial massive influx of Ca²⁺ is the primary trigger for subsequent pathological events.
Caption: T5G-induced excitotoxicity signaling cascade.
Quantitative Data
The potency and efficacy of this compound have been quantified in various in vitro and in vivo assays.
In Vitro Binding and Functional Assays
| Assay | Ligand/Parameter | Value | Species | Reference |
| NMDA Receptor Binding | [³H]CGS19755 Displacement (IC₅₀) | 98 ± 7 nM | Rat | [3] |
| [³H]Glutamate Displacement (IC₅₀) | 36 ± 18 nM | Rat | [3] | |
| NMDA Receptor Subunit Efficacy | GluN1/GluN2D (EC₅₀) | 99 nM | N/A | [12] |
| GluN1/GluN2A (EC₅₀) | 1.7 µM | N/A | [12] | |
| Functional Potency | Compared to NMDA | ~20 times more active | N/A | [5][8] |
In Vivo Excitotoxicity Assays
| Model | Parameter | T5G Potency vs. NMDA | T5G Potency vs. cis-methanoglutamate | Species | Reference |
| Adult Rat Striatal Lesions | Neurotoxicity | ~500 times more potent | ~100 times more potent | Rat | [4] |
| Neonatal Rat Brain Damage | Neurotoxicity | ~150 times more potent | ~50 times more potent | Rat | [4] |
| Neonatal Rat Convulsions | ED₅₀ (i.p.) | 0.071 mg/kg | N/A | Rat | [3] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research. The following protocols are synthesized from established methodologies.
Protocol 1: In Vitro NMDA Receptor Agonist-Influenced [³H]MK-801 Binding Assay
This assay functionally assesses the potency of NMDA receptor agonists like T5G by measuring their ability to enhance the binding of the open-channel blocker [³H]MK-801.
Caption: Workflow for [³H]MK-801 binding assay.
Methodology:
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold 10 mM HEPES buffer (pH 7.4) containing 1 mM EDTA. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous glutamate and glycine. Resuspend the final membrane preparation in assay buffer.
-
Incubation: In a 96-well plate, incubate the brain membranes (approximately 0.2 mg protein) with 5 nM [³H]MK-801 in Tris-HCl buffer (pH 7.4). Add varying concentrations of this compound. Include saturating concentrations of glutamate and glycine to ensure receptor activation.
-
Non-specific Binding: Determine non-specific binding in the presence of a high concentration (e.g., 10 µM) of unlabeled MK-801.[13]
-
Incubation Time and Temperature: Incubate for 180 minutes at 25°C.[13]
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester.
-
Washing: Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of T5G concentration and determine the EC₅₀ value using non-linear regression.
Protocol 2: In Vitro Agonist-Induced [³H]-Norepinephrine Release from Brain Slices
This functional assay measures the ability of NMDA receptor agonists to induce the release of a pre-loaded neurotransmitter, providing a measure of receptor efficacy.
Methodology:
-
Slice Preparation: Prepare coronal slices (e.g., 300-400 µm thick) from rat hippocampus or cerebral cortex using a vibratome.
-
Pre-loading: Incubate the slices in Krebs solution containing 0.1 µM [³H]-norepinephrine for 15-30 minutes to allow for uptake into noradrenergic nerve terminals.[14]
-
Superfusion: Transfer the slices to a superfusion chamber and perfuse with Mg²⁺-free Krebs solution at a constant rate (e.g., 1 mL/min). Mg²⁺ is omitted to relieve the voltage-dependent block of the NMDA receptor.
-
Stimulation: After a washout period to establish a stable baseline, stimulate the slices by switching to a superfusion medium containing a known concentration of this compound for a short period (e.g., 2 minutes).[14]
-
Fraction Collection: Collect the superfusate in fractions throughout the experiment.
-
Quantification: Measure the radioactivity in each fraction using a liquid scintillation counter.
-
Data Analysis: Express the tritium (B154650) overflow as a percentage of the total tritium content of the tissue at the time of stimulation. Compare the release induced by T5G to that induced by other agonists like NMDA or glutamate.
Protocol 3: In Vivo Model of Excitotoxicity in Rats
This protocol describes the direct administration of this compound into the brain to create a focal excitotoxic lesion, a model for studying neurodegeneration and neuroprotection.
Caption: Workflow for in vivo excitotoxicity model.
Methodology:
-
Animal Preparation: Anesthetize an adult rat (e.g., Sprague-Dawley, 250-300g) with an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine).
-
Stereotaxic Surgery: Place the anesthetized animal in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.
-
Craniotomy: Using a dental drill, create a small burr hole over the target brain region (e.g., the striatum).
-
Injection: Lower a microsyringe needle to the desired coordinates. Infuse a small volume (e.g., 0.5-1.0 µL) of this compound solution (e.g., 0.3-1.0 nmol) slowly over several minutes.
-
Post-Injection: Leave the needle in place for a few minutes to prevent backflow, then slowly retract it.
-
Closure and Recovery: Suture the scalp incision and allow the animal to recover from anesthesia. Provide appropriate post-operative care, including analgesics.
-
Post-mortem Analysis: After a set survival period (e.g., 5-7 days), euthanize the animal and perfuse transcardially. Collect the brain for histological analysis (e.g., Nissl staining to assess neuronal loss) or neurochemical assays (e.g., measuring markers for specific neuronal populations).[4]
Conclusion
This compound is an invaluable pharmacological tool for inducing NMDA receptor-mediated excitotoxicity in a controlled and reproducible manner. Its high potency allows for the creation of robust in vitro and in vivo models of neurodegenerative processes. The protocols and data presented here provide a framework for researchers to effectively utilize T5G to investigate the molecular mechanisms of neuronal death and to screen for novel neuroprotective therapies. As with any potent excitotoxin, appropriate safety precautions and ethical considerations for animal use are paramount.
References
- 1. Activation of caspase-6 and cleavage of caspase-6 substrates is an early event in NMDA receptor-mediated excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NMDA receptor-dependent excitotoxicity: the role of intracellular Ca2+ release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distinct spatial and temporal activation of caspase pathways in neurons and glial cells after excitotoxic damage to the immature rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondrial Dysfunction Is a Primary Event in Glutamate Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. NMDA receptor activation induces mitochondrial dysfunction, oxidative stress and apoptosis in cultured neonatal rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of NMDA Receptor-Mediated Glutamatergic Signaling in Chronic and Acute Neuropathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Selective Reduction of Ca2+ Entry Through the Human NMDA Receptor: a Quantitative Study by Simultaneous Ca2+ and Na+ Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Building a Bridge Between NMDAR-Mediated Excitotoxicity and Mitochondrial Dysfunction in Chronic and Acute Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. mdpi.com [mdpi.com]
Investigating Synaptic Plasticity with (RS)-(Tetrazol-5-yl)glycine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(RS)-(Tetrazol-5-yl)glycine (T5G) is a highly potent and selective N-methyl-D-aspartate (NMDA) receptor agonist.[1][2][3] Its high affinity and efficacy at the NMDA receptor make it a valuable pharmacological tool for investigating the molecular and cellular mechanisms of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD). T5G is significantly more potent than NMDA itself, acting as a powerful excitotoxin at higher concentrations.[1] This document provides detailed application notes and experimental protocols for utilizing T5G in the study of synaptic plasticity.
Data Presentation
The following tables summarize the quantitative data for this compound, providing a reference for its potency and receptor selectivity.
Table 1: Receptor Binding and Agonist Activity of this compound
| Parameter | Ligand/Assay | Preparation | Value | Reference |
| IC₅₀ | [³H]CGS19755 | Rat brain membranes | 98 ± 7 nM | [3] |
| IC₅₀ | [³H]glutamate | Rat brain membranes | 36 ± 18 nM | [3] |
| IC₅₀ | [³H]AMPA | Rat brain membranes | > 30,000 nM | [3] |
| IC₅₀ | [³H]kainate | Rat brain membranes | > 30,000 nM | [3] |
| IC₅₀ | [³H]glycine | Rat brain membranes | > 30,000 nM | [3] |
| ED₅₀ | Convulsions | Neonatal rats (i.p.) | 0.071 mg/kg | [3] |
Table 2: Subunit-Specific Agonist Activity of this compound
| NMDA Receptor Subunit Composition | EC₅₀ |
| GluN1/GluN2A | 1.7 µM |
| GluN1/GluN2D | 99 nM |
Note: Data for subunit-specific EC₅₀ values are derived from studies on recombinant receptors and may vary in native systems.
Signaling Pathways and Experimental Workflows
NMDA Receptor-Mediated Signaling Cascade in LTP
Activation of the NMDA receptor by agonists like T5G initiates a well-defined signaling cascade that is crucial for the induction of LTP. The following diagram illustrates this pathway.
Experimental Workflow for Characterizing T5G Effects on Synaptic Plasticity
The following diagram outlines a typical experimental workflow for investigating the effects of a novel NMDA receptor agonist like T5G on synaptic plasticity.
Experimental Protocols
Protocol 1: Induction of Chemical Long-Term Potentiation (chem-LTP) in Hippocampal Slices
This protocol describes the induction of LTP in acute hippocampal slices using a chemical agonist, adapted for the application of T5G.
Materials:
-
This compound (T5G)
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2.5 CaCl₂, 1.3 MgSO₄.
-
Sucrose-based cutting solution (ice-cold)
-
Dissection tools
-
Vibratome
-
Recording chamber for brain slices
-
Electrophysiology rig with amplifier, digitizer, and data acquisition software
-
Bipolar stimulating electrode
-
Glass recording microelectrode (filled with aCSF)
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate a young adult rodent (e.g., P17-27 rat).
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) sucrose-based cutting solution.
-
Prepare 400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 1 hour to recover.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a bipolar stimulating electrode in the Schaffer collateral pathway (stratum radiatum of the CA1 region) and a recording electrode in the apical dendritic layer of CA1.
-
Obtain a stable baseline recording of field excitatory postsynaptic potentials (fEPSPs) for at least 20 minutes by delivering single pulses at 0.05 Hz.
-
-
Chemical LTP Induction:
-
Prepare a stock solution of T5G in deionized water.
-
For chem-LTP induction, switch the perfusion to aCSF containing a low concentration of T5G (e.g., 1-10 µM) for a brief period (e.g., 5-10 minutes). The optimal concentration and duration should be determined empirically.
-
During T5G application, it is recommended to stop the electrical stimulation to avoid excitotoxicity.
-
After the application period, wash out the T5G by perfusing with standard aCSF.
-
-
Post-Induction Recording:
-
Resume electrical stimulation at 0.05 Hz and record the fEPSP slope for at least 60 minutes.
-
A sustained increase in the fEPSP slope of >20% compared to the baseline is indicative of LTP.
-
Expected Results:
Application of T5G is expected to induce a robust and lasting potentiation of the fEPSP slope. The magnitude of potentiation will be dependent on the concentration and duration of T5G application.
Protocol 2: Induction of Chemical Long-Term Depression (chem-LTD) in Hippocampal Slices
This protocol outlines the induction of LTD using a chemical agonist, which can be achieved with T5G.
Materials:
-
Same as Protocol 1.
Procedure:
-
Slice Preparation and Recording:
-
Follow steps 1 and 2 from Protocol 1 to prepare hippocampal slices and obtain a stable baseline fEPSP recording.
-
-
Chemical LTD Induction:
-
To induce chem-LTD, a brief bath application of a higher concentration of an NMDA receptor agonist is typically used.[4]
-
Switch the perfusion to aCSF containing T5G at a concentration range of 20-50 µM for a short duration (e.g., 3-5 minutes).
-
As with chem-LTP, it is advisable to pause electrical stimulation during agonist application.
-
Following the application, wash out the T5G with standard aCSF.
-
-
Post-Induction Recording:
-
Resume electrical stimulation at 0.05 Hz and record the fEPSP slope for at least 60 minutes.
-
A sustained depression of the fEPSP slope of >20% from baseline indicates the successful induction of LTD.
-
Expected Results:
Brief application of a higher concentration of T5G is expected to induce a lasting depression of the fEPSP slope. The degree of depression will depend on the precise concentration and application time.
Protocol 3: Assessment of AMPA Receptor Surface Expression in Cultured Neurons
This protocol describes a method to quantify changes in the surface expression of AMPA receptors following T5G treatment in primary neuronal cultures, a key mechanism underlying synaptic plasticity.
Materials:
-
Primary hippocampal or cortical neuron cultures (e.g., DIV 14-21)
-
This compound (T5G)
-
Neurobasal medium and B27 supplement
-
Phosphate-buffered saline (PBS)
-
4% paraformaldehyde (PFA) in PBS
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody against an extracellular epitope of an AMPA receptor subunit (e.g., anti-GluA1 or anti-GluA2)
-
Fluorescently-labeled secondary antibody
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Culture primary neurons on glass coverslips to an appropriate density.
-
On the day of the experiment, treat the neurons with T5G at a concentration and for a duration determined from previous electrophysiology experiments to induce chem-LTP or chem-LTD (e.g., 10 µM for 10 minutes for LTP). Include a vehicle-treated control group.
-
-
Immunostaining for Surface Receptors:
-
After treatment, wash the cells three times with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Block non-specific binding with blocking solution for 1 hour at room temperature.
-
Incubate with the primary antibody against the AMPA receptor subunit in blocking solution overnight at 4°C. Do not permeabilize the cells at this stage.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody in blocking solution for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Immunostaining for Total Receptors (Optional, for normalization):
-
After staining for surface receptors, permeabilize the cells with permeabilization buffer for 10 minutes.
-
Repeat the blocking and primary/secondary antibody incubation steps to label intracellular receptors. A different fluorophore for the secondary antibody should be used to distinguish from the surface staining.
-
-
Imaging and Analysis:
-
Mount the coverslips onto glass slides using mounting medium with DAPI.
-
Acquire images using a fluorescence microscope.
-
Quantify the fluorescence intensity of the surface AMPA receptor staining along dendrites. Normalize this to the total receptor staining if performed.
-
Compare the surface expression levels between T5G-treated and control neurons.
-
Expected Results:
Treatment with T5G at concentrations that induce chem-LTP is expected to increase the surface expression of AMPA receptors. Conversely, conditions that induce chem-LTD may lead to a decrease in surface AMPA receptors.
Conclusion
This compound is a powerful tool for the investigation of NMDA receptor-dependent synaptic plasticity. Its high potency allows for the robust induction of both LTP and LTD, facilitating the study of the underlying molecular mechanisms. The protocols provided here offer a framework for utilizing T5G in electrophysiological and cell-based assays to further our understanding of synaptic function and its role in neurological processes and disorders. As with any potent excitotoxin, appropriate dose-response experiments are crucial to determine the optimal concentrations for inducing specific forms of plasticity without causing widespread cell death.
References
Application Notes and Protocols for the Quantification of (RS)-(Tetrazol-5-yl)glycine
This document provides detailed application notes and experimental protocols for the quantitative analysis of (RS)-(Tetrazol-5-yl)glycine in research and drug development settings. Methodologies for both High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are presented.
Introduction
This compound is an amino acid analogue containing a tetrazole ring, which serves as a bioisostere for a carboxylic acid group. Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. The following protocols are designed to provide robust and reproducible methods for its determination. While specific methods for this compound are not widely published, the following are based on established analytical techniques for similar small, polar, and UV-absorbing compounds such as glycine (B1666218) and other tetrazole derivatives.
Application Note 1: HPLC-UV Method for Quantification
This method describes the quantification of this compound using reversed-phase HPLC with UV detection. This approach is suitable for routine analysis, purity assessment, and quantification in non-complex matrices.
Experimental Protocol: HPLC-UV
1. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of 1 mg/mL.
-
Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample in the mobile phase to an expected concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Instrument: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 95% 0.1% Phosphoric Acid in Water and 5% Acetonitrile (B52724).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 205 nm (based on typical UV absorbance of tetrazole rings).
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the calibration standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Application Note 2: LC-MS/MS Method for High-Sensitivity Quantification
For bioanalytical applications or when higher sensitivity and selectivity are required, an LC-MS/MS method is recommended. This protocol is designed for the quantification of this compound in complex matrices such as plasma. Due to its polar nature, Hydrophilic Interaction Liquid Chromatography (HILIC) is proposed to achieve better retention and separation.
Experimental Protocol: LC-MS/MS
1. Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Calibration Standards: Serially dilute the stock solution with the 50:50 acetonitrile/water mixture to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Plasma Sample Preparation:
-
To 50 µL of plasma, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2. LC-MS/MS Conditions:
-
Instrument: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water with 10 mM Ammonium Formate.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-6 min: 50% B
-
6-6.1 min: 50% to 95% B
-
6.1-8 min: 95% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Hypothetical MRM Transition: m/z 144.0 -> m/z 98.0 (This assumes the parent ion [M+H]+ and a characteristic fragment from the loss of the carboxyl group).
-
Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
4. Data Analysis:
-
Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios against the concentrations of the calibration standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Quantitative Data Summary
The following table summarizes the expected quantitative performance of the described methods. These values are typical for such analytical methods and would need to be confirmed during method validation.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 1 - 100 µg/mL | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.3 ng/mL |
| Limit of Quantification (LOQ) | 1 µg/mL | 1 ng/mL |
| Precision (%RSD) | < 5% | < 15% |
| Accuracy (% Recovery) | 95 - 105% | 85 - 115% |
Visualizations
HPLC-UV Experimental Workflow
Caption: Workflow for HPLC-UV quantification.
LC-MS/MS Experimental Workflow
Caption: Bioanalytical workflow for LC-MS/MS.
Disclaimer: These protocols are intended as a starting point and are based on general analytical principles. Method development, optimization, and full validation are required to ensure performance for a specific application and matrix. The hypothetical MRM transition for the LC-MS/MS method must be determined experimentally by infusing a standard of this compound into the mass spectrometer.
Application Notes and Protocols for High-Throughput Screening Assays Using (RS)-(Tetrazol-5-yl)glycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(RS)-(Tetrazol-5-yl)glycine is a potent and selective agonist of the N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel crucial for excitatory neurotransmission in the central nervous system. Due to its high potency, this compound serves as a valuable pharmacological tool for studying NMDA receptor function and its role in physiological and pathological processes, including synaptic plasticity, learning, memory, and excitotoxicity. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify modulators of NMDA receptor activity and to investigate the mechanisms of excitotoxicity.
Mechanism of Action
This compound mimics the action of the endogenous co-agonist glutamate (B1630785), binding to the glutamate-binding site on the GluN2 subunit of the NMDA receptor. This binding, in conjunction with the binding of a co-agonist like glycine (B1666218) or D-serine to the GluN1 subunit, induces a conformational change that opens the receptor's intrinsic ion channel. The influx of Ca²⁺ and Na⁺ through the open channel leads to depolarization of the neuronal membrane and activation of various intracellular signaling cascades.
Data Presentation
Quantitative Data Summary
The potency of this compound can be quantified by its half-maximal effective concentration (EC₅₀), which varies depending on the specific subunit composition of the NMDA receptor.
| NMDA Receptor Subunit Composition | This compound EC₅₀ | Reference |
| GluN1 / GluN2A | 1.7 µM | [1] |
| GluN1 / GluN2D | 99 nM | [1] |
High-Throughput Screening Assay Validation Parameters
| Parameter | Value | Interpretation |
| Z'-factor | 0.87 ± 0.05 | Excellent assay performance |
| Signal-to-Background (S/B) Ratio | 2.2 ± 0.2 | Clear distinction between signal and background |
Experimental Protocols
High-Throughput Calcium Flux Assay for NMDA Receptor Agonist Activity
This protocol describes a fluorescence-based calcium flux assay to measure the activation of NMDA receptors by this compound in a high-throughput format.[2][3]
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably co-expressing human GluN1 and a GluN2 subunit (e.g., GluN2A or GluN2D).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and appropriate selection antibiotics.
-
Assay Plate: 384-well, black-walled, clear-bottom microplates, coated with poly-D-lysine.
-
This compound: Stock solution in sterile water or appropriate buffer.
-
Co-agonist: Glycine or D-serine stock solution.
-
Fluorescent Calcium Indicator: Fluo-4 AM or Calcium 6 dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescence Plate Reader: Equipped with automated liquid handling (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Plating:
-
The day before the assay, seed the HEK293 cells into 384-well plates at a density of 20,000 to 40,000 cells per well in 40 µL of culture medium.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 18-24 hours.
-
-
Dye Loading:
-
Prepare the fluorescent calcium indicator loading solution in assay buffer according to the manufacturer's instructions.
-
Remove the culture medium from the cell plate and add 20 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer in a separate 384-well compound plate. Include a vehicle control (assay buffer alone).
-
Prepare a solution of the co-agonist (e.g., 100 µM glycine) in assay buffer.
-
-
Assay Measurement:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Simultaneously add the this compound dilutions and the co-agonist solution to the respective wells.
-
Immediately begin recording the fluorescence intensity for 3-5 minutes.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the maximum fluorescence intensity (F) to the baseline fluorescence (F₀), or as ΔF/F₀ = (F - F₀) / F₀.
-
Plot the fluorescence response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
High-Throughput Screening Assay for Excitotoxicity
This protocol outlines an HTS assay to screen for compounds that protect against this compound-induced excitotoxicity in primary neuronal cultures or human iPSC-derived neurons.[4][5][6]
Materials:
-
Cells: Primary cortical neurons or human iPSC-derived neurons.
-
Culture Medium: Appropriate neuronal culture medium.
-
Assay Plate: 96-well or 384-well clear-bottom microplates, coated with a suitable substrate (e.g., poly-L-ornithine and laminin).
-
This compound: Stock solution.
-
Test Compounds: Library of compounds to be screened.
-
Cell Viability Reagent: Lactate dehydrogenase (LDH) assay kit or a resazurin-based assay (e.g., alamarBlue).
-
Plate Reader: Absorbance or fluorescence plate reader.
Protocol:
-
Cell Plating:
-
Plate the neurons in the assay plates at an appropriate density and allow them to mature for a designated period (e.g., 7-14 days in vitro).
-
-
Compound Treatment:
-
Add the test compounds from the library to the wells at the desired screening concentration. Include a vehicle control.
-
Incubate for a predetermined time (e.g., 1-2 hours) to allow for compound uptake and target engagement.
-
-
Induction of Excitotoxicity:
-
Add this compound to all wells (except for the negative control wells) at a concentration known to induce significant cell death (e.g., EC₈₀-EC₉₀, determined in preliminary experiments).
-
Incubate the plates at 37°C for 24 hours.
-
-
Measurement of Cell Viability:
-
LDH Assay: Collect the culture supernatant and measure LDH release according to the manufacturer's protocol.
-
Resazurin Assay: Add the resazurin-based reagent to the wells and incubate for 1-4 hours. Measure the fluorescence.
-
-
Data Analysis:
-
Calculate the percentage of cell death or viability for each well relative to the positive control (this compound alone) and the negative control (vehicle alone).
-
Identify "hit" compounds that significantly reduce this compound-induced cell death.
-
Mandatory Visualizations
Caption: NMDA Receptor Signaling Pathway.
Caption: HTS Calcium Flux Assay Workflow.
Caption: HTS Excitotoxicity Assay Workflow.
References
- 1. bu.edu [bu.edu]
- 2. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMDA and Glutamate Evoke Excitotoxicity at Distinct Cellular Locations in Rat Cortical Neurons In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracerebral Injection of (RS)-(Tetrazol-5-yl)glycine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(RS)-(Tetrazol-5-yl)glycine is a highly potent and selective N-methyl-D-aspartate (NMDA) receptor agonist, demonstrating significantly greater potency than NMDA itself as a convulsant and excitotoxin.[1] This property makes it a valuable tool for in vivo studies modeling excitotoxic neuronal death, a key pathological process in various neurological disorders. These application notes provide a comprehensive, step-by-step guide for the intracerebral injection of this compound in rodents, intended to produce localized excitotoxic lesions. The protocol covers all stages from drug preparation and stereotaxic surgery to post-operative care. Additionally, safety guidelines for handling this potent neurotoxin are outlined.
Introduction to this compound
This compound acts as a powerful agonist at the NMDA receptor, a subtype of ionotropic glutamate (B1630785) receptors crucial for synaptic plasticity and memory formation.[2] However, excessive activation of NMDA receptors leads to a massive influx of calcium ions, triggering a cascade of intracellular events that result in neuronal damage and death, a phenomenon known as excitotoxicity.[2][3] Due to its high potency, this compound is an effective agent for inducing targeted excitotoxic lesions in specific brain regions of animal models, thereby facilitating the study of neurodegenerative processes and the evaluation of potential neuroprotective therapies.
Data Presentation
The following table summarizes the quantitative data regarding the in vivo excitotoxic potency of this compound compared to other NMDA receptor agonists.
| Compound | Animal Model | Brain Region | Concentration/Dosage | Relative Potency vs. NMDA | Reference |
| This compound | Adult Rat (250-300g) | Striatum | 0.3-1.0 nmol/µl | ~500 times more potent | [4] |
| This compound | Neonatal Rat (7-day-old) | Striatum | 0.1-0.3 nmol/µl | ~150 times more potent | [4] |
| cis-Methanoglutamate | Adult Rat (250-300g) | Striatum | Not specified in direct comparison | This compound is ~100 times more potent | [4] |
| NMDA | Adult Rat (250-300g) | Striatum | Not specified in direct comparison | This compound is ~500 times more potent | [4] |
Experimental Protocols
This section provides a detailed methodology for the intracerebral injection of this compound.
Materials and Equipment
-
This compound powder
-
Sterile, pyrogen-free 0.1M Phosphate-Buffered Saline (PBS), pH 7.4
-
Stereotaxic apparatus for rodents
-
Anesthesia system (e.g., isoflurane (B1672236) vaporizer or injectable anesthetics like a ketamine/xylazine cocktail)
-
Microinjection pump and syringe (e.g., 10 µl Hamilton syringe)
-
30-gauge injection needles
-
Surgical instruments (scalpel, forceps, wound clips or sutures, etc.)
-
Heating pad to maintain body temperature
-
Ophthalmic ointment
-
Antiseptic solution (e.g., povidone-iodine)
-
Analgesics (e.g., buprenorphine, carprofen)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Preparation of this compound Solution
-
Reconstitution: Under sterile conditions (e.g., in a laminar flow hood), dissolve this compound powder in sterile 0.1M PBS (pH 7.4) to the desired final concentration (e.g., 1 nmol/µl). It is recommended to prepare the solution fresh on the day of the experiment.
-
Sterilization: Filter-sterilize the solution through a 0.22 µm syringe filter into a sterile microcentrifuge tube.
-
Storage: If not for immediate use, store the solution at -20°C. Avoid repeated freeze-thaw cycles.
Stereotaxic Surgical Procedure
-
Anesthesia and Analgesia: Anesthetize the animal using an appropriate method (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine). Administer a pre-operative analgesic as per institutional guidelines to manage pain.
-
Animal Preparation: Once the animal is deeply anesthetized (confirmed by lack of pedal withdrawal reflex), apply ophthalmic ointment to the eyes to prevent drying. Shave the scalp and clean the surgical area with an antiseptic solution.
-
Mounting: Secure the animal in the stereotaxic frame. Ensure the head is level by checking the dorsoventral (DV) coordinates of bregma and lambda.
-
Incision: Make a midline incision on the scalp to expose the skull. Use cotton swabs to retract the skin and periosteum to visualize bregma and lambda.
-
Craniotomy: Using a stereotaxic atlas for the specific species and strain, determine the anterior-posterior (AP) and medial-lateral (ML) coordinates for the target brain region (e.g., for rat striatum: AP +1.0 mm, ML ±2.5 mm from bregma). Drill a small burr hole through the skull at these coordinates, being careful not to damage the underlying dura mater.
-
Injection:
-
Lower the injection needle, attached to the microinjection pump, to the predetermined DV coordinate for the target region (e.g., for rat striatum: DV -4.5 mm from the dura).
-
Inject the this compound solution at a slow and controlled rate (e.g., 0.1-0.2 µl/min) to allow for diffusion and minimize tissue damage.[5] The total volume should be kept small (e.g., 0.5-1.0 µl per site).
-
After the injection is complete, leave the needle in place for an additional 5-10 minutes to prevent backflow of the solution upon withdrawal.[6]
-
Slowly retract the needle.
-
-
Wound Closure: Suture the incision or use wound clips. Apply a topical antibiotic to the wound site.
Post-Operative Care
-
Recovery: Place the animal in a clean cage on a heating pad until it recovers from anesthesia. Do not return the animal to the company of other animals until it is fully ambulatory.
-
Analgesia: Administer post-operative analgesics for at least 48-72 hours as recommended by your institution's veterinary staff.[7]
-
Monitoring: Monitor the animal daily for signs of pain (e.g., piloerection, hunched posture, decreased activity), infection, weight loss, or adverse neurological effects such as seizures. Provide supportive care, including easy access to food and water.[8]
-
Seizure Management: Due to the potent convulsant nature of this compound, be prepared to manage seizures according to your institution's approved protocols, which may include the administration of anticonvulsant medication.
Safety Precautions
This compound is a potent neurotoxin. Adherence to safety protocols is mandatory.
-
Handling: Always handle the powdered form and concentrated solutions in a chemical fume hood or a certified biological safety cabinet.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Spill Management: In case of a spill, decontaminate the area with a suitable agent (e.g., 1% sodium hypochlorite (B82951) solution) and dispose of waste according to institutional guidelines for hazardous chemical waste.
-
Accidental Exposure: In case of skin contact, wash the affected area immediately with soap and water. If inhaled or ingested, seek immediate medical attention.
Visualization of Pathways and Workflows
NMDA Receptor-Mediated Excitotoxicity Signaling Pathway
The following diagram illustrates the key signaling events following the activation of NMDA receptors by this compound, leading to excitotoxic cell death.
Caption: NMDA receptor-mediated excitotoxicity signaling cascade.
Experimental Workflow for Intracerebral Injection
The diagram below outlines the sequential steps of the experimental workflow for the intracerebral injection of this compound.
Caption: Experimental workflow for intracerebral injection.
References
- 1. Tetrazolylglycine - Wikipedia [en.wikipedia.org]
- 2. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Extrasynaptic NMDA receptors in acute and chronic excitotoxicity: implications for preventive treatments of ischemic stroke and late-onset Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NMDA receptor agonist DL-(tetrazol-5-yl)glycine is a highly potent excitotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Applying Stereotactic Injection Technique to Study Genetic Effects on Animal Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. olac.berkeley.edu [olac.berkeley.edu]
- 7. Survivable Stereotaxic Surgery in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. olac.berkeley.edu [olac.berkeley.edu]
Application Notes and Protocols for Utilizing (RS)-(Tetrazol-5-yl)glycine in Brain Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
(RS)-(Tetrazol-5-yl)glycine is a highly potent and selective agonist for the N-methyl-D-aspartate (NMDA) receptor.[1][2] Its rigid structure, conferred by the tetrazole ring, allows for a spatial arrangement of charges that mimics the binding of glutamate (B1630785) and glycine, the endogenous co-agonists of the NMDA receptor. This potent agonism makes this compound a valuable pharmacological tool for investigating the physiological and pathological roles of NMDA receptor activation in the central nervous system (CNS). In brain slice electrophysiology, this compound can be used to induce robust and selective activation of NMDA receptors, enabling detailed studies of synaptic plasticity, excitotoxicity, and the downstream signaling cascades involved in these processes.[1][3]
These application notes provide detailed protocols for the use of this compound in brain slice electrophysiology, guidance on data presentation, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation
Effective utilization of this compound in brain slice electrophysiology necessitates the systematic collection and clear presentation of quantitative data. The following tables provide examples of how to structure such data for easy comparison and interpretation.
Table 1: Receptor Binding Affinity of this compound
This table summarizes the binding affinity of D,L-(tetrazol-5-yl)glycine to various glutamate receptor subtypes, highlighting its selectivity for the NMDA receptor. Data is sourced from Schoepp et al. (1991).[1]
| Ligand | Receptor Subtype | IC50 (nM) |
| [3H]CGS19755 | NMDA | 98 ± 7 |
| [3H]Glutamate | NMDA | 36 ± 18 |
| [3H]AMPA | AMPA | > 30,000 |
| [3H]Kainate | Kainate | > 30,000 |
| [3H]Glycine | Glycine (strychnine-insensitive) | > 30,000 |
Table 2: Illustrative Dose-Response of an NMDA Receptor Agonist on NMDAR-EPSCs
The following table is a template based on data for the co-agonist glycine, demonstrating how to present a dose-response relationship for NMDA receptor-mediated excitatory postsynaptic currents (NMDAR-EPSCs) in brain slice recordings.[4] Researchers utilizing this compound should aim to generate similar quantitative data.
| Agonist Concentration | Normalized NMDAR-EPSC Amplitude (% of Baseline) |
| 1 µM | 120 ± 8 |
| 10 µM | 155 ± 12 |
| 50 µM | 180 ± 15 |
| 100 µM | 195 ± 10 |
| 250 µM | 210 ± 18 |
| 1 mM | 85 ± 9 |
Note: Higher concentrations of some agonists can lead to receptor internalization and a subsequent decrease in current amplitude.[4]
Experimental Protocols
The following are detailed protocols for the preparation of acute brain slices and subsequent electrophysiological recording to study the effects of this compound.
Protocol 1: Acute Brain Slice Preparation
This protocol is essential for obtaining viable neurons for electrophysiological recordings.
Materials:
-
Rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Ice-cold dissection solution (e.g., sucrose-based artificial cerebrospinal fluid - aCSF)
-
Carbogen gas (95% O2 / 5% CO2)
-
Vibrating microtome (vibratome)
-
Recovery chamber
-
Standard aCSF
Procedure:
-
Anesthesia and Decapitation: Deeply anesthetize the animal according to approved institutional protocols. Once the animal is unresponsive to noxious stimuli, perform decapitation.
-
Brain Extraction: Rapidly dissect the brain and place it in ice-cold, carbogenated sucrose-based aCSF. The sucrose (B13894) solution helps to improve neuronal viability during slicing.
-
Slicing: Mount the brain onto the vibratome stage. Slice the brain region of interest (e.g., hippocampus, cortex) at a desired thickness (typically 250-400 µm). Throughout the slicing process, ensure the brain is submerged in ice-cold, carbogenated sucrose-aCSF.
-
Recovery: Transfer the slices to a recovery chamber containing standard aCSF saturated with carbogen. Allow the slices to recover at a slightly elevated temperature (e.g., 32-34°C) for at least 30 minutes, and then maintain them at room temperature for at least 1 hour before recording.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the detailed recording of synaptic currents from individual neurons.
Materials:
-
Prepared brain slices
-
Recording chamber on an upright microscope with differential interference contrast (DIC) optics
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Micromanipulator
-
Perfusion system for drug application
-
Internal pipette solution
-
Standard aCSF
-
This compound stock solution
Procedure:
-
Slice Placement: Transfer a single brain slice to the recording chamber, continuously perfused with carbogenated aCSF at a constant flow rate (e.g., 2-3 ml/min).
-
Neuron Identification: Using the microscope, identify a healthy-looking neuron in the region of interest.
-
Pipette Positioning and Sealing: Pull a patch pipette with a resistance of 3-7 MΩ when filled with internal solution. Under visual guidance, carefully approach the selected neuron with the pipette. Apply gentle positive pressure. Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the cell membrane and establish the whole-cell recording configuration.
-
Baseline Recording: Record baseline synaptic activity. To isolate NMDA receptor-mediated currents, it is common to include an AMPA receptor antagonist (e.g., CNQX or NBQX) in the bath solution and hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the magnesium block of the NMDA receptor.
-
Drug Application: After obtaining a stable baseline, perfuse the slice with aCSF containing the desired concentration of this compound.
-
Data Acquisition and Analysis: Record the changes in synaptic currents or membrane potential in response to the compound. Analyze parameters such as the amplitude and frequency of spontaneous excitatory postsynaptic currents (sEPSCs), or the amplitude of evoked EPSCs.
Mandatory Visualizations
Signaling Pathway
The activation of NMDA receptors by this compound initiates a cascade of intracellular signaling events, primarily driven by the influx of Ca²⁺.
References
- 1. D,L-(tetrazol-5-yl) glycine: a novel and highly potent NMDA receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DL-tetrazol-5-ylglycine, a highly potent NMDA agonist: its synthesis and NMDA receptor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The NMDA receptor agonist DL-(tetrazol-5-yl)glycine is a highly potent excitotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycine-induced NMDA receptor internalization provides neuroprotection and preserves vasculature following ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (RS)-(Tetrazol-5-yl)glycine Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the routes of administration for the potent N-methyl-D-aspartate (NMDA) receptor agonist, (RS)-(Tetrazol-5-yl)glycine, in animal studies. This document includes available quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflows.
Introduction
This compound is a highly potent and selective agonist for the NMDA subtype of excitatory amino acid receptors. Its ability to potently displace NMDA receptor binding and induce rapid receptor-mediated neurotoxicity makes it a valuable tool for in vitro and in vivo studies of NMDA receptor function and excitotoxicity. This document outlines the established routes of administration in animal models, focusing on intraperitoneal and intracerebroventricular injections, and explores the potential for oral administration based on related compounds.
Quantitative Data Summary
The following tables summarize the available quantitative data for the administration of this compound and related compounds in animal models. Due to the limited publicly available pharmacokinetic data for this compound, data for other NMDA receptor modulators with similar structural features (tetrazole-containing compounds) are included for comparative purposes and to provide context for potential experimental design.
Table 1: Pharmacodynamic Data for this compound
| Species/Strain | Administration Route | Dosage | Observed Effect | Reference |
| Neonatal Rats | Intraperitoneal (i.p.) | ED₅₀ = 0.071 mg/kg | Convulsant | [1][2] |
| Adult Rats | Intracerebroventricular (i.c.v.) | 0.28 nmol | Hippocampal neurotoxic damage | [3] |
| Adult Rats | Intrastriatal | 0.3-1.0 nmol/µL | Significant loss of striatal neurons | [4] |
Table 2: Pharmacokinetic Parameters of a Tetrazole-Containing Compound (for reference)
Disclaimer: The following data is for a different tetrazole-containing compound and is provided as a reference due to the lack of specific pharmacokinetic data for this compound.
| Species | Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (hours) | AUC₀-∞ (hr*µg/mL) | Bioavailability (%) | Reference |
| Mice | Intraperitoneal (i.p.) | 100 | 64.9 | 0.25 | 52.6 | Not Reported | [5] |
| Mice | Oral (p.o.) | Not specified | Not specified | Not specified | Not specified | ~21-23% (for other Mn porphyrins) | [6] |
Experimental Protocols
Intraperitoneal (i.p.) Injection
Intraperitoneal injection is a common route for systemic administration in rodents.
Protocol for Neonatal Rats:
-
Compound Preparation: Dissolve this compound in a sterile, isotonic vehicle such as 0.9% saline. The concentration should be calculated to deliver the desired dose in a small volume (typically 5-10 µL/g of body weight).
-
Animal Restraint: Gently restrain the neonatal rat pups. Due to their small size and fragile nature, minimal and careful handling is crucial.
-
Injection Procedure:
-
Use a small gauge needle (e.g., 27-30G) attached to a microsyringe.
-
Lift the pup's hindquarters slightly.
-
Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder and other organs. The needle should be inserted at a shallow angle to avoid puncturing internal organs.
-
Inject the solution slowly.
-
Withdraw the needle and return the pup to its mother.
-
Monitor the animal for the desired effects (e.g., convulsions) and any adverse reactions.[7][8][9][10][11]
-
Experimental Workflow for Intraperitoneal Injection
Caption: Workflow for intraperitoneal administration.
Intracerebroventricular (i.c.v.) Injection
Intracerebroventricular injection allows for the direct administration of the compound into the cerebrospinal fluid, bypassing the blood-brain barrier. This is particularly useful for assessing the central effects of a substance.
Protocol for Adult Rats:
-
Surgical Preparation:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Place the animal in a stereotaxic frame.
-
Shave the scalp and sterilize the surgical area with an antiseptic solution.
-
Make a midline incision to expose the skull.
-
-
Cannula Implantation:
-
Identify the bregma (the junction of the sagittal and coronal sutures).
-
Determine the stereotaxic coordinates for the lateral ventricle. For rats, typical coordinates relative to bregma are: AP -0.8 mm, ML ±1.5 mm, DV -3.5 mm.
-
Drill a small hole in the skull at the determined coordinates.
-
Slowly lower a guide cannula to the target depth.
-
Secure the cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide cannula patent.
-
-
Injection Procedure:
-
Allow the animal to recover from surgery.
-
On the day of the experiment, gently restrain the conscious animal.
-
Remove the dummy cannula and insert an injector cannula connected to a microsyringe via tubing.
-
Infuse the this compound solution at a slow, controlled rate (e.g., 0.5-1.0 µL/min) to avoid increasing intracranial pressure. A typical injection volume is 1-5 µL for rats.
-
Leave the injector in place for a minute post-injection to prevent backflow.
-
Withdraw the injector and replace the dummy cannula.
-
Monitor the animal for behavioral changes and neurotoxic effects.[12]
-
Experimental Workflow for Intracerebroventricular Injection
References
- 1. researchgate.net [researchgate.net]
- 2. D,L-(tetrazol-5-yl) glycine: a novel and highly potent NMDA receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. research-support.uq.edu.au [research-support.uq.edu.au]
- 8. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. research.vt.edu [research.vt.edu]
- 11. research.vt.edu [research.vt.edu]
- 12. Intracerebral Injection of Streptozotocin to Model Alzheimer Disease in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield and purity of (RS)-(Tetrazol-5-yl)glycine synthesis
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions to improve the yield and purity of (RS)-(Tetrazol-5-yl)glycine synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Low Yield of the Tetrazole Ring Formation
Q: My reaction to form the tetrazole ring from the nitrile precursor is showing a low yield. What are the potential causes and how can I improve it?
A: Low yields in the [3+2] cycloaddition reaction between a nitrile and sodium azide (B81097) (NaN₃) are common and can be attributed to several factors. Here’s a systematic approach to troubleshooting:
-
Reaction Conditions: The reaction is highly sensitive to temperature, reaction time, and solvent.
-
Temperature: Ensure the reaction temperature is optimal. While higher temperatures can increase the reaction rate, they can also lead to the decomposition of the tetrazole product. A temperature of around 70°C is a good starting point.
-
Reaction Time: Prolonged reaction times at high temperatures can lead to product degradation. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS) to determine the optimal reaction time.
-
Solvent: N,N-Dimethylformamide (DMF) is a common solvent for this reaction, but others like DMSO can also be effective. Ensure the DMF is anhydrous, as water can interfere with the reaction.
-
-
Reagent Stoichiometry: An excess of sodium azide is typically used to drive the reaction to completion. A molar ratio of 1.2 to 1.5 equivalents of NaN₃ relative to the nitrile is recommended.
-
Purity of Starting Materials: Impurities in the nitrile starting material can inhibit the reaction. Ensure the starting material is of high purity.
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield. One common issue is the formation of hydrazoic acid, which is volatile and highly toxic. Maintaining a slightly basic reaction medium can help to minimize its formation.
Issue 2: Incomplete Hydrolysis of the Ester Group
Q: I am having trouble with the hydrolysis of the ethyl ester in my intermediate to the final carboxylic acid. What can I do to ensure complete hydrolysis?
A: Incomplete hydrolysis is a frequent problem. Here are some solutions:
-
Reaction Conditions:
-
Base Concentration: Ensure a sufficient excess of the base (e.g., NaOH) is used to drive the saponification to completion. A 2-3 molar excess is a good starting point.
-
Temperature and Time: The hydrolysis can be performed at room temperature over several hours. If the reaction is sluggish, gentle heating (e.g., to 40-50°C) can be applied, but be cautious of potential side reactions. Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material.
-
Solvent: The use of a co-solvent like methanol (B129727) or ethanol (B145695) with water can improve the solubility of the ester and facilitate hydrolysis.
-
-
Work-up Procedure: During the acidic work-up to protonate the carboxylate, ensure the pH is sufficiently low (pH 1-2) to fully protonate the product and precipitate it from the solution.
Issue 3: Difficulty in Product Purification and Low Purity
Q: My final product, this compound, is difficult to purify, and I'm struggling with low purity. What are the best purification strategies?
A: this compound is a polar, zwitterionic compound, which can make purification challenging. Here are some effective methods:
-
Recrystallization: This is often the most effective method for purifying the final product.
-
Solvent System: A common solvent system for recrystallization is a mixture of water and a water-miscible organic solvent like ethanol or isopropanol. The product is dissolved in a minimum amount of hot water, and the organic solvent is added until the solution becomes turbid. The solution is then allowed to cool slowly to form pure crystals.
-
-
Ion-Exchange Chromatography: Due to its amino acid nature, ion-exchange chromatography is a powerful purification technique.
-
Resin Selection: A strong cation-exchange resin can be used. The crude product is loaded onto the column in a low pH buffer, which protonates the amino group and allows it to bind to the resin. Impurities can be washed away, and the pure product is then eluted with a buffer of higher pH or with a salt gradient. Alternatively, a strong anion-exchange resin can be used at a high pH to bind the deprotonated tetrazole and carboxylate groups.
-
-
Common Impurities: Be aware of potential impurities that may need to be removed:
-
Unreacted starting materials.
-
The intermediate ester if hydrolysis was incomplete.
-
Salts from the work-up procedure. Washing the final product with cold water can help remove residual salts.
-
Byproducts from side reactions, such as those resulting from the decomposition of NaN₃.
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes for this compound?
A1: The most commonly cited synthesis involves a multi-step process. It typically starts with the formation of a tetrazole ring from a nitrile precursor, followed by modifications to introduce the amino and carboxylic acid functionalities. One established route begins with ethyl 2-cyano-2-oximinoacetate, which is converted to ethyl 2-tetrazol-5-yl-2-oximinoacetate using sodium azide in DMF. This is followed by hydrolysis of the ester and reduction of the oxime to yield the final product. An alternative to sodium azide is the use of tri-n-butyltin azide, although the sodium azide method is reported to yield a purer product.[1] The Strecker synthesis, a well-known method for producing amino acids from aldehydes, cyanide, and ammonia, represents another potential, more direct route.[2][3][4]
Q2: What are the critical safety precautions when working with sodium azide?
A2: Sodium azide (NaN₃) is highly toxic and can be explosive under certain conditions.
-
Toxicity: It is acutely toxic if swallowed or inhaled. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Explosion Hazard: Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid (HN₃). Do not heat NaN₃ solutions excessively, as this can also lead to the formation of HN₃. Avoid contact with heavy metals (e.g., lead, copper) as this can form highly explosive heavy metal azides. Use non-metal spatulas and equipment.
-
Quenching: Any residual azide in the reaction mixture should be carefully quenched before disposal. This can be done by adding a solution of sodium nitrite (B80452) followed by dilute acid.
Q3: How does the choice of solvent affect the tetrazole formation step?
A3: The solvent plays a crucial role in the [3+2] cycloaddition reaction. Polar aprotic solvents are generally preferred.
| Solvent | Typical Yield | Notes |
| DMSO | Excellent (~99%) | Often the best choice for high yields.[1][5] |
| DMF | Good (~80%) | A very common and effective solvent for this reaction.[1][5][6] |
| Acetonitrile | Moderate (~50%) | Can be used, but generally gives lower yields than DMF or DMSO.[1][5] |
| Methanol | Poor (~20%) | Protic solvents are generally not suitable for this reaction.[1][5] |
| Toluene | Poor (~15%) | Non-polar solvents are not effective.[1][5] |
Q4: Can you provide a detailed experimental protocol for the synthesis starting from ethyl 2-cyano-2-oximinoacetate?
A4: The following is a representative protocol based on published literature.[1]
Step 1: Synthesis of Ethyl 2-Tetrazol-5-yl-2-oximinoacetate
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine ethyl 2-cyano-2-oximinoacetate (1.0 eq) and sodium azide (1.1 eq).
-
Add anhydrous DMF as the solvent.
-
Heat the mixture in an oil bath at 70°C for approximately 30 hours.
-
After cooling, concentrate the reaction mixture under reduced pressure to remove the DMF.
-
To the resulting syrup, add ethyl acetate (B1210297) and water.
-
Adjust the pH of the aqueous layer to ~1.3 with 5N HCl.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.
Step 2: Hydrolysis to (Tetrazol-5-yl)glycine
-
Dissolve the ethyl 2-tetrazol-5-yl-2-oximinoacetate from the previous step in aqueous NaOH (e.g., 1N solution).
-
Stir the mixture at room temperature for about 3 hours.
-
The subsequent steps would involve reduction of the oxime and purification, which may vary depending on the specific reducing agent and purification strategy employed.
Q5: How can I monitor the progress of my reaction?
A5: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes for the ester intermediate, or a more polar system like dichloromethane (B109758) and methanol for the final product) to separate the starting material from the product. The spots can be visualized under UV light or by staining with an appropriate reagent (e.g., potassium permanganate). For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: A logical guide for troubleshooting low reaction yields.
References
- 1. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. askfilo.com [askfilo.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ajgreenchem.com [ajgreenchem.com]
Troubleshooting unexpected side products in (RS)-(Tetrazol-5-yl)glycine synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of (RS)-(Tetrazol-5-yl)glycine. Our aim is to help you identify and resolve issues related to unexpected side products, low yields, and purification challenges.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis of this compound, particularly focusing on the widely used method involving the cycloaddition of sodium azide (B81097) to an activated nitrile precursor.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most frequently cited methods for synthesizing this compound involve the [3+2] cycloaddition of an azide source with a nitrile. Two primary variations have been reported:
-
Sodium Azide (NaN₃) in a polar aprotic solvent like N,N-Dimethylformamide (DMF): This is a common and effective method.
-
Tri-n-butyltin azide: This reagent is known to be more thermally stable, which can be advantageous in certain applications. However, the sodium azide method is often reported to yield a purer final product.
Q2: I am observing a significant side product. What could it be?
A2: Besides unreacted starting materials, the most commonly reported and anticipated side product is 5-(aminomethyl)tetrazole . This impurity arises from the decarboxylation of the this compound product.[1][2] The formation of this side product can be influenced by reaction temperature and workup conditions.
Another potential, though less specifically documented for this exact synthesis, is the formation of a carboxamide . This can occur through the hydration of the starting nitrile, especially in the presence of certain Lewis acid catalysts and water.
Q3: My reaction shows low or no conversion. What are the likely causes?
A3: Low or no conversion in tetrazole synthesis from nitriles is a common issue. Key factors to investigate include:
-
Insufficient Nitrile Activation: The cycloaddition can be slow without an activator. While the starting material for this compound synthesis (ethyl 2-cyano-2-oximinoacetate) is somewhat activated, reaction conditions still play a critical role.
-
Inappropriate Reaction Temperature: Tetrazole synthesis often requires elevated temperatures to proceed at a reasonable rate. If the temperature is too low, the reaction will be impractically slow.
-
Catalyst Issues (if applicable): If you are employing a catalyst, ensure it is active and used in the correct loading. Impurities in the starting materials or solvent can deactivate some catalysts.
-
Moisture: While some tetrazole syntheses can be performed in water, uncontrolled moisture can sometimes lead to side reactions, such as nitrile hydration.
Q4: What are the recommended purification strategies for this compound?
A4: Purification of this compound can be challenging due to its high polarity and the presence of structurally similar impurities. Common techniques include:
-
Recrystallization: This is a primary method for purifying the final product. The choice of solvent is critical and may require experimentation.
-
Column Chromatography: Due to the polar nature of the product, specialized chromatography techniques may be necessary. Normal phase silica (B1680970) gel may not be effective. Reverse-phase chromatography or ion-exchange chromatography could be more suitable.
-
Acid-Base Extraction: Exploiting the acidic nature of the tetrazole ring and the carboxylic acid, and the basic nature of the amino group can aid in separating it from non-ionizable impurities.
Data on Reaction Parameters
Optimizing reaction conditions is crucial for maximizing yield and minimizing side product formation. The following table summarizes key parameters and their potential impact.
| Parameter | Recommended Range/Value | Potential Impact on Yield and Purity |
| Reaction Temperature | 70-120 °C | Higher temperatures can increase the reaction rate but may also promote decarboxylation to 5-(aminomethyl)tetrazole. |
| Reaction Time | 12-48 hours | Longer reaction times can drive the reaction to completion but may also increase the formation of degradation products. |
| Solvent | DMF, DMSO | High-boiling polar aprotic solvents are generally effective for dissolving reactants and facilitating the reaction. |
| Catalyst (Optional) | Lewis acids (e.g., ZnBr₂, AlCl₃), Brønsted acids (e.g., NH₄Cl) | Can significantly increase the reaction rate but may also promote side reactions like nitrile hydration. The choice of catalyst should be carefully optimized. |
Key Experimental Protocols
Below are detailed methodologies for the synthesis and analysis of this compound.
Synthesis of this compound from Ethyl 2-cyano-2-oximinoacetate
This protocol is adapted from established literature procedures.
Materials:
-
Ethyl 2-cyano-2-oximinoacetate
-
Sodium Azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate (B1210297)
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethyl 2-cyano-2-oximinoacetate and sodium azide (1.1 equivalents) in anhydrous DMF.
-
Heat the reaction mixture to 70 °C and stir for 30-48 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).
-
After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the DMF.
-
To the resulting syrup, add ethyl acetate and water. Stir until all solids are dissolved.
-
Adjust the pH of the aqueous layer to ~1.3 with 5N HCl.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Further purification can be achieved by recrystallization.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Synthetic Pathway of this compound
Caption: A simplified diagram of the synthesis of this compound.
Diagram 2: Formation of Key Side Products
Caption: Formation pathways for common side products.
Diagram 3: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
References
Preventing degradation of (RS)-(Tetrazol-5-yl)glycine in aqueous solutions
This technical support center provides guidance on preventing the degradation of (RS)-(Tetrazol-5-yl)glycine in aqueous solutions. Researchers, scientists, and drug development professionals can utilize the following troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during their experiments.
Troubleshooting Guide
Issue 1: Rapid Loss of Potency of this compound in Aqueous Solution
If you observe a significant decrease in the expected biological activity of your this compound solution, it is likely due to chemical degradation. The following steps can help you troubleshoot this issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for loss of this compound potency.
Detailed Steps:
-
Review Solution Preparation: It is not recommended to store aqueous solutions of this compound for more than one day.[1][2] For critical experiments, prepare the solution fresh from a solid compound.
-
Examine Storage Conditions: If a stock solution must be prepared, it is best to use an organic solvent like DMSO and store it at -20°C or below.[1][2] Aqueous solutions, even when stored at low temperatures, are prone to degradation.
-
Assess pH of the Solution: The stability of compounds with tetrazole moieties can be pH-dependent. Based on general knowledge of similar compounds, alkaline conditions may promote degradation. It is advisable to maintain the pH of the aqueous solution in the slightly acidic to neutral range (pH 6.0-7.0).
-
Protect from Light: Tetrazole-containing compounds can be susceptible to photodegradation.[1][3][4][5] Protect your solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Consider Temperature: Elevated temperatures can accelerate hydrolytic degradation. Prepare and handle solutions at room temperature or on ice, and store them appropriately.
Issue 2: Precipitation Observed in the Aqueous Solution
The solubility of this compound in aqueous buffers like PBS (pH 7.2) is limited (approximately 0.2 mg/mL).[1][2]
Troubleshooting Steps:
-
Verify Concentration: Ensure that the concentration of your solution does not exceed the solubility limit in the chosen buffer.
-
Aid Dissolution: Gentle warming or brief sonication can help in dissolving the compound. However, prolonged exposure to heat should be avoided.
-
Use of Co-solvents: For higher concentrations, consider preparing a stock solution in an organic solvent such as DMSO (solubility approx. 0.25 mg/mL) and then diluting it into your aqueous buffer.[1][2] Ensure the final concentration of the organic solvent is low enough not to affect your experimental system.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in aqueous solutions?
A1: The primary factors contributing to the degradation of this compound in aqueous solutions are pH, temperature, and light. Tetrazole-containing compounds can be susceptible to alkaline hydrolysis and photodegradation.[1][3][4][5]
Q2: What is the recommended procedure for preparing an aqueous solution of this compound?
A2: For maximum stability and potency, it is strongly recommended to prepare aqueous solutions fresh on the day of use.[1][2] Dissolve the solid compound directly in the desired aqueous buffer. If a stock solution is necessary, dissolve it in DMSO and store it in small aliquots at -20°C or below.[1][2] When preparing the final aqueous working solution from a DMSO stock, add the stock solution to the buffer while vortexing to ensure proper mixing and to avoid precipitation.
Q3: How should I store aqueous solutions of this compound?
A3: It is not recommended to store aqueous solutions for more than 24 hours.[1] If short-term storage is unavoidable, store the solution at 2-8°C and protect it from light. For longer-term storage, use a DMSO stock solution stored at -20°C or below.[2]
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of tetrazoles and amino acids, the following pathways are plausible:
-
Hydrolysis: The tetrazole ring or the glycine (B1666218) moiety may undergo hydrolysis, particularly under alkaline conditions.
-
Photodegradation: Exposure to light, especially UV light, can lead to the cleavage of the tetrazole ring.[1][3][4]
-
Oxidation: Although generally stable, oxidative conditions could potentially lead to degradation.
-
Decarboxylation: Loss of the carboxyl group is a possible degradation route for amino acids.[6][7]
Hypothetical Degradation Pathway
Caption: Plausible degradation pathways for this compound.
Q5: How can I assess the stability of my this compound solution?
A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is the most reliable way to assess the stability of your solution. This will allow you to quantify the amount of intact this compound and detect the formation of degradation products over time.
Quantitative Data Summary
The following tables present illustrative data from a hypothetical forced degradation study on this compound in an aqueous buffer (pH 7.4) to demonstrate its stability under various stress conditions. Note: This data is for representative purposes only and may not reflect actual experimental results.
Table 1: Effect of Temperature on the Degradation of this compound
| Temperature (°C) | Incubation Time (hours) | % Degradation |
| 4 | 24 | < 1% |
| 25 (Room Temp) | 24 | 5 - 10% |
| 40 | 24 | 15 - 25% |
| 60 | 8 | > 30% |
Table 2: Effect of pH on the Degradation of this compound at 40°C
| pH | Incubation Time (hours) | % Degradation |
| 3.0 (0.001 N HCl) | 8 | ~5% |
| 7.0 (Water) | 8 | ~10% |
| 9.0 (0.001 N NaOH) | 8 | ~20% |
Table 3: Effect of Light and Oxidizing Agent on Degradation at Room Temperature
| Condition | Incubation Time (hours) | % Degradation |
| Protected from Light | 24 | 5 - 10% |
| Exposed to UV Light (254 nm) | 8 | 20 - 30% |
| 3% Hydrogen Peroxide | 8 | 10 - 15% |
Experimental Protocols
Protocol 1: Preparation of this compound Solutions
Objective: To prepare fresh aqueous solutions of this compound for immediate use.
Materials:
-
This compound solid
-
Desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.2)
-
Vortex mixer
-
Calibrated pH meter
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the required amount of this compound solid in a sterile container.
-
Add the desired volume of the aqueous buffer to achieve the target concentration.
-
Vortex the solution until the solid is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication may be used to aid dissolution.
-
Verify the pH of the final solution and adjust if necessary, using dilute acid or base.
-
Use the freshly prepared solution immediately for your experiments.
Protocol 2: Forced Degradation Study of this compound
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Purified water
-
0.1 N HCl
-
0.1 N NaOH
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV at 210 nm)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Experimental Workflow
Caption: Workflow for a forced degradation study of this compound.
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in purified water at a suitable concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 N HCl to get a final concentration of 0.1 N HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 N NaOH to get a final concentration of 0.1 N NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Incubate the stock solution at 80°C.
-
Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Sampling and Analysis: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis. Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of degradation.
References
- 1. [PDF] Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tetrazole - Wikipedia [en.wikipedia.org]
- 7. DL-tetrazol-5-ylglycine, a highly potent NMDA agonist: its synthesis and NMDA receptor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing dosage of (RS)-(Tetrazol-5-yl)glycine to minimize animal mortality
This technical support center provides guidance for researchers utilizing (RS)-(Tetrazol-5-yl)glycine, a potent N-methyl-D-aspartate (NMDA) receptor agonist, in animal experiments. The primary objective is to offer strategies to optimize dosage while minimizing animal mortality and ensuring data integrity. Due to the high potency and excitotoxic potential of this compound, a cautious and methodical approach to dose determination is critical.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a highly potent and selective agonist for the NMDA receptor, a key player in synaptic plasticity, learning, and memory.[1][2][3] Its potency, approximately 20 times greater than NMDA itself, makes it a valuable tool for studying NMDA receptor function and the downstream effects of its activation, including excitotoxicity, which is implicated in various neurological disorders.[1][4]
Q2: What are the primary safety concerns when working with this compound in animal models?
A2: The primary concern is dose-dependent neurotoxicity due to over-activation of NMDA receptors, a phenomenon known as excitotoxicity.[2][5] This can lead to convulsions, neuronal damage, and, at higher doses, animal mortality.[1][2] One study noted that intracerebroventricular injection of 0.28 nmol in rats resulted in the death of 5 out of 11 animals within hours.
Q3: Is there an established LD50 for this compound?
A3: Extensive literature searches did not yield a specific LD50 (lethal dose, 50%) value for this compound in common adult rodent models. This lack of definitive data necessitates a conservative approach to dosage selection, starting with very low doses and employing careful dose-escalation protocols.
Q4: What is a safe starting dose for my experiments?
A4: In the absence of a NOAEL (No-Observed-Adverse-Effect Level), a safe starting dose is not definitively established. However, a study in neonatal rats reported an ED50 (median effective dose) of 0.071 mg/kg for convulsions when administered intraperitoneally (i.p.).[1][2] For initial studies in adult rodents, researchers should consider starting at a fraction of this value and escalating cautiously, with continuous monitoring for adverse effects.
Q5: What vehicle should I use to dissolve this compound?
A5: this compound is soluble in water up to 50 mM.[1] For in vivo experiments, sterile, pyrogen-free saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF) for intracerebroventricular (ICV) injections are appropriate vehicles.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Seizures or Convulsions | Dose is too high, leading to excessive NMDA receptor activation. | Immediately cease administration. Monitor the animal closely. For future experiments, significantly reduce the dose. Consider pre-treatment with a non-competitive NMDA receptor antagonist if experimentally permissible. |
| Animal Immobility or Lethargy Post-Administration | Potential neurotoxic effects or excessive sedation. | Monitor vital signs (respiratory rate, heart rate). Provide supportive care (e.g., warmth). Document observations and consider these as adverse effects for dose-response analysis. Reduce dose in subsequent experiments. |
| Sudden Mortality During or Shortly After Injection | Acute toxicity due to excessive dose or rapid administration. | Review and refine the dose-escalation protocol to use smaller increments. For intravenous or intracerebroventricular injections, reduce the infusion rate. |
| Lack of Behavioral or Physiological Response | Dose may be too low. Issues with compound stability or administration technique. | Verify the concentration and stability of your solution. Review and confirm the accuracy of your administration technique (e.g., ICV cannula placement). If technique is confirmed, consider a cautious dose escalation. |
| Variable Responses Between Animals | Biological variability. Inconsistent administration technique. | Ensure consistent administration technique across all animals. Increase the number of animals per group to account for biological variability. |
Data Presentation
Summary of Reported In Vivo Doses and Effects
| Animal Model | Administration Route | Dose | Observed Effect | Reference |
| Neonatal Rats | Intraperitoneal (i.p.) | 0.071 mg/kg | ED50 for convulsions | [1][2] |
| Adult Rats | Intracerebroventricular (i.c.v.) | 0.28 nmol | Mortality in 5 of 11 animals | |
| Adult Rats | Intrastriatal | 0.3 - 1.0 nmol/µl | Significant loss of GABAergic and cholinergic neurons | [5] |
| Neonatal Rats | Intrastriatal | 0.1 - 0.3 nmol/µl | Significant brain damage | [5] |
Recommended Starting Dose Ranges for Initial Studies (Proceed with Caution)
| Administration Route | Animal Model | Recommended Starting Dose | Rationale |
| Intraperitoneal (i.p.) | Adult Mouse/Rat | 0.005 - 0.01 mg/kg | A fraction of the neonatal rat convulsant ED50 to account for potential increased sensitivity in adults. |
| Intracerebroventricular (i.c.v.) | Adult Rat | 0.01 - 0.05 nmol | Significantly lower than the dose reported to cause mortality. |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration in Rodents
-
Preparation of this compound Solution:
-
Dissolve this compound in sterile 0.9% saline to the desired concentration.
-
Ensure the solution is at room temperature before injection.
-
-
Animal Restraint:
-
Manually restrain the mouse or rat, ensuring a firm but gentle grip to expose the abdomen.
-
-
Injection Procedure:
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Insert a 25-27 gauge needle at a 30-45 degree angle.
-
Gently aspirate to ensure no fluid is drawn back, which would indicate entry into an organ or blood vessel.
-
Inject the solution slowly. The maximum recommended injection volume is 10 ml/kg.
-
-
Post-Injection Monitoring:
-
Immediately after injection, place the animal in a clean cage and monitor for at least 1-2 hours for any signs of adverse effects.
-
Protocol 2: Intracerebroventricular (i.c.v.) Cannula Implantation and Injection in Rats
-
Surgical Cannula Implantation:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Place the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Using a dental drill, create a small burr hole over the target ventricle. Typical coordinates for the lateral ventricle from bregma are: AP -0.8 mm, ML ±1.5 mm, DV -3.5 mm.
-
Implant a guide cannula to the desired depth and secure it with dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Allow the animal to recover for at least 5-7 days post-surgery.
-
-
Injection Procedure:
-
Gently restrain the conscious animal.
-
Remove the dummy cannula and insert the injector cannula, which should extend slightly beyond the guide cannula.
-
Infuse the this compound solution (dissolved in aCSF) at a slow rate (e.g., 0.5 µl/min) using a microinjection pump. Typical injection volumes are 1-5 µl.
-
Leave the injector in place for an additional minute to allow for diffusion and prevent backflow.
-
-
Post-Injection Monitoring:
-
Return the animal to its home cage and monitor continuously for the first hour for seizures or other neurological signs. Continue periodic monitoring for several hours.
-
Mandatory Visualizations
Diagram 1: Experimental Workflow for Dose Optimization
References
- 1. Behavioral Deficits in Adolescent Mice after Sub-Chronic Administration of NMDA during Early Stage of Postnatal Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A 4-week Repeated Dose Toxicity Study of Glycine in Rats by Gavage Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A 4-week Repeated Dose Toxicity Study of Glycine in Rats by Gavage Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review of NMDA antagonist-induced neurotoxicity and implications for clinical development. | Semantic Scholar [semanticscholar.org]
- 5. Age-specific neurotoxicity in the rat associated with NMDA receptor blockade: potential relevance to schizophrenia? - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in neuronal response to (RS)-(Tetrazol-5-yl)glycine
Welcome to the technical support center for (RS)-(Tetrazol-5-yl)glycine (T5G), a potent and selective N-methyl-D-aspartate (NMDA) receptor agonist. This resource is designed for researchers, scientists, and drug development professionals to address the variability in neuronal response to T5G and provide guidance for its effective use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound (T5G) and what is its primary mechanism of action?
A1: this compound, also known as T5G, is a highly potent and selective agonist for the NMDA receptor, a subtype of ionotropic glutamate (B1630785) receptors.[1] Its primary mechanism of action is to bind to the glutamate binding site on the GluN2 subunit of the NMDA receptor, which, in the presence of a co-agonist like glycine (B1666218) or D-serine bound to the GluN1 subunit, induces a conformational change that opens the ion channel.[2][3] This allows the influx of cations, primarily Ca2+ and Na+, into the neuron, leading to depolarization and the activation of various downstream signaling pathways.[4]
Q2: Why am I observing significant variability in neuronal responses to T5G application?
A2: Variability in neuronal responses to T5G is common and can be attributed to several factors that influence NMDA receptor function. These include:
-
Co-agonist concentration: NMDA receptors require the binding of a co-agonist (glycine or D-serine) to the GluN1 subunit for activation.[5][6] The local concentration of these co-agonists can vary between neuronal preparations and even between different synaptic and extrasynaptic locations, affecting the magnitude of the T5G-induced response.[7]
-
Magnesium (Mg2+) block: At resting membrane potentials, the NMDA receptor channel is blocked by extracellular Mg2+ in a voltage-dependent manner.[8][9] The degree of depolarization of the neuron will therefore significantly impact the ionic current in response to T5G.
-
NMDA receptor subunit composition: NMDA receptors are heterotetramers, typically composed of two GluN1 subunits and two GluN2 subunits. There are four different GluN2 subunits (GluN2A-D), and the specific combination of these subunits influences the receptor's affinity for agonists, channel conductance, and gating kinetics.[3][10] Different neuronal types and developmental stages express different subunit compositions, leading to varied responses to T5G.[11]
-
Receptor desensitization: Prolonged or repeated application of a potent agonist like T5G can lead to receptor desensitization, where the channel closes despite the continued presence of the agonist.[12][13] This can manifest as a diminishing response over time.
-
Neuromodulation: The activity of NMDA receptors can be modulated by other neurotransmitter systems, such as dopamine, which can either enhance or reduce receptor function.[14][15]
Q3: How does the potency of T5G compare to other NMDA receptor agonists like glutamate and NMDA?
A3: T5G is significantly more potent than both glutamate and NMDA. In vivo studies have shown that T5G can be approximately 100 to 500 times more potent than NMDA in producing excitotoxic effects.[16] Its high affinity and efficacy at the NMDA receptor make it a powerful tool for studying NMDA receptor-mediated processes.[17]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable neuronal response to T5G application. | 1. Insufficient co-agonist concentration: Glycine or D-serine levels may be too low in the extracellular solution. 2. Strong Mg2+ block: The neuron's membrane potential may be too hyperpolarized, preventing the relief of the Mg2+ block. 3. Degraded T5G solution: Improper storage or preparation of the T5G stock solution. | 1. Supplement the extracellular solution with a saturating concentration of glycine or D-serine (e.g., 10-100 µM). 2. Depolarize the neuron to a more positive potential (e.g., -30 mV or higher) to relieve the Mg2+ block. Alternatively, use a Mg2+-free extracellular solution for initial characterization. 3. Prepare a fresh T5G stock solution and store it in aliquots at -20°C or below. |
| Response to T5G diminishes over time (desensitization). | Prolonged agonist exposure: Continuous application of T5G leads to receptor desensitization. | 1. Apply T5G for shorter durations with sufficient washout periods in between applications. 2. Use a lower concentration of T5G that still elicits a measurable response. |
| High variability in response amplitude between experiments or preparations. | 1. Inconsistent co-agonist levels: Variations in endogenous or supplemented co-agonist concentrations. 2. Differences in NMDA receptor subunit expression: Using neuronal cultures of different ages or from different brain regions. 3. Inconsistent drug application: Variability in the speed and concentration of the applied T5G. | 1. Standardize the concentration of supplemented co-agonist in all experiments. 2. Use neuronal preparations from a consistent age and brain region. Be aware of the developmental switches in GluN2 subunit expression. 3. Employ a rapid and consistent drug delivery system, such as a perfusion system, to ensure uniform application. |
| Signs of excitotoxicity (e.g., irreversible depolarization, cell swelling). | Excessive NMDA receptor activation: T5G is a potent excitotoxin. | 1. Reduce the concentration of T5G. 2. Limit the duration of T5G application. 3. Ensure the neuronal preparation has adequate metabolic support. |
Quantitative Data
Table 1: Comparative Potency of NMDA Receptor Agonists
| Agonist | Relative Potency (vs. NMDA) | Notes | Reference |
| This compound (T5G) | ~100-500x more potent | In vivo excitotoxicity in adult rats. | [16] |
| cis-Methanoglutamate | ~5x more potent | In vivo excitotoxicity in adult rats. | [16] |
| NMDA | 1x (Reference) | [16] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol is for recording T5G-induced currents from cultured neurons or brain slices.
1. Solutions and Reagents:
-
External Solution (with Mg2+): 150 mM NaCl, 2.5 mM KCl, 10 mM HEPES, 2 mM CaCl2, 1 mM MgCl2, 10 mM glucose, 10 µM glycine. Adjust pH to 7.4 with NaOH.
-
External Solution (Mg2+-free): 150 mM NaCl, 2.5 mM KCl, 10 mM HEPES, 2 mM CaCl2, 10 mM glucose, 10 µM glycine. Adjust pH to 7.4 with NaOH.
-
Internal Solution: 140 mM Cs-gluconate, 10 mM HEPES, 10 mM BAPTA, 4 mM Mg-ATP, 0.3 mM Na-GTP. Adjust pH to 7.2 with CsOH.
-
This compound (T5G) Stock Solution: 10 mM in sterile water. Store in aliquots at -20°C.
2. Procedure:
-
Prepare the neuronal culture or brain slice for recording.
-
Establish a whole-cell patch-clamp configuration on a target neuron.
-
Voltage-clamp the neuron at a holding potential of -70 mV.
-
Perfuse the external solution over the neuron.
-
To elicit a T5G-induced current, rapidly switch the perfusion to the external solution containing the desired concentration of T5G (e.g., 1-100 µM).
-
To assess the voltage-dependent Mg2+ block, record T5G-induced currents at various holding potentials (e.g., -80 mV to +40 mV) in the presence and absence of Mg2+ in the external solution.
-
Wash out the T5G with the control external solution between applications.
Protocol 2: Calcium Imaging
This protocol is for measuring changes in intracellular calcium concentration in response to T5G application using a fluorescent calcium indicator.
1. Solutions and Reagents:
-
Loading Buffer: External solution (with Mg2+) supplemented with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) and Pluronic F-127.
-
External Solution (with Mg2+): As described in the electrophysiology protocol.
-
This compound (T5G) Stock Solution: 10 mM in sterile water.
2. Procedure:
-
Incubate the cultured neurons with the loading buffer for 30-60 minutes at 37°C to allow for dye loading.
-
Wash the cells with the external solution to remove excess dye.
-
Mount the coverslip with the loaded cells onto the stage of a fluorescence microscope equipped for calcium imaging.
-
Acquire a baseline fluorescence signal.
-
Perfuse the external solution containing T5G (e.g., 1-100 µM) onto the cells.
-
Record the change in fluorescence intensity over time.
-
Wash out the T5G with the control external solution.
-
At the end of the experiment, apply a calcium ionophore (e.g., ionomycin) to obtain the maximum fluorescence signal for calibration purposes.
Visualizations
References
- 1. D,L-(tetrazol-5-yl) glycine: a novel and highly potent NMDA receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. portlandpress.com [portlandpress.com]
- 4. NMDA receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. What are NMDA receptor partial agonists and how do they work? [synapse.patsnap.com]
- 7. molecular-ethology.biochem.s.u-tokyo.ac.jp [molecular-ethology.biochem.s.u-tokyo.ac.jp]
- 8. Magnesium acts as a second messenger in the regulation of NMDA receptor mediated CREB signaling in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A mutation that alters magnesium block of N-methyl-D-aspartate receptor channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
- 11. pnas.org [pnas.org]
- 12. Desensitization of NMDA channels requires ligand binding to both GluN1 and GluN2 subunits to constrict the pore beside the activation gate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Desensitization of NMDA receptor channels is modulated by glutamate agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NMDA receptor–related mechanisms of dopaminergic modulation of tDCS-induced neuroplasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. The NMDA receptor agonist DL-(tetrazol-5-yl)glycine is a highly potent excitotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. DL-tetrazol-5-ylglycine, a highly potent NMDA agonist: its synthesis and NMDA receptor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the solubility of (RS)-(Tetrazol-5-yl)glycine for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the solubility of (RS)-(Tetrazol-5-yl)glycine for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent agonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][[“]] It is approximately 20 times more active than NMDA itself and is a valuable tool for studying NMDA receptor function in vitro and in vivo.[1][2][3]
Q2: What are the physical and chemical properties of this compound?
The key properties are summarized in the table below.
| Property | Value |
| Molecular Weight | 143.1 g/mol |
| Formula | C₃H₅N₅O₂ |
| Appearance | Solid/Powder |
| Purity | ≥98% (HPLC) |
| Storage | Store at room temperature |
Q3: What is the solubility of this compound in common solvents?
The solubility of this compound can vary. Below is a summary of reported solubility data.
| Solvent | Maximum Concentration |
| Water | 50 mM[1][2][3] |
| DMSO | 0.25 mg/mL[5] |
| PBS (pH 7.2) | 0.2 mg/mL[5] |
Q4: How can I prepare a stock solution of this compound?
A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. The general approach involves dissolving the compound in an appropriate solvent, such as water, to the desired concentration.
Troubleshooting Guide
Issue: I am having difficulty dissolving this compound.
If you are encountering issues with solubility, consider the following troubleshooting steps:
-
Tip for Enhanced Solubility: For higher solubility, it is recommended to warm the tube containing the compound and solvent at 37°C and gently agitate it in an ultrasonic bath for a short period.[3]
-
pH Adjustment: The solubility of compounds with acidic or basic functional groups can be pH-dependent. For compounds like this compound, which has both an acidic tetrazole ring and a basic amino group, adjusting the pH of the aqueous solution may enhance solubility. A slight basification might be necessary to fully dissolve the compound.
-
Choice of Solvent: While water is a common solvent, for certain experimental setups, using a small amount of a co-solvent like DMSO followed by dilution in your aqueous buffer may be an option. However, always consider the tolerance of your in vitro system to the final concentration of the co-solvent.
Experimental Protocols
Protocol: Preparation of a 50 mM Aqueous Stock Solution of this compound
Materials:
-
This compound (solid powder)
-
Sterile, deionized or distilled water
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
Procedure:
-
Calculate the required mass:
-
For 1 mL of a 50 mM stock solution, you will need:
-
Mass (g) = 0.050 mol/L * 0.001 L * 143.1 g/mol = 0.007155 g = 7.155 mg
-
-
-
Weigh the compound:
-
Carefully weigh out the calculated amount of this compound using a calibrated balance.
-
-
Dissolve the compound:
-
Transfer the weighed powder to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile water.
-
Vortex the solution thoroughly for 1-2 minutes.
-
-
Enhance solubility (if necessary):
-
If the compound does not fully dissolve, warm the tube to 37°C for a few minutes.
-
Place the tube in an ultrasonic bath for 5-10 minutes, or until the solution is clear.
-
-
Sterilization and Storage:
-
If required for your experiment, sterile-filter the solution through a 0.22 µm filter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
Visualizations
Caption: Experimental workflow for dissolving this compound.
Caption: NMDA receptor signaling pathway activated by this compound.
References
- 1. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. NMDA receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. consensus.app [consensus.app]
- 5. The Activation Gate and Gating Mechanism of the NMDA Receptor | Journal of Neuroscience [jneurosci.org]
Identifying and mitigating off-target effects of (RS)-(Tetrazol-5-yl)glycine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating off-target effects and managing the potent on-target activity of (RS)-(Tetrazol-5-yl)glycine (T5G).
Frequently Asked Questions (FAQs)
Q1: What is this compound (T5G) and what is its primary mechanism of action?
A1: this compound, also known as T5G, is a highly potent and selective agonist for the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate (B1630785) receptors in the central nervous system.[1][2] Its primary mechanism of action is to bind to and activate NMDA receptors, leading to the opening of the receptor's ion channel and an influx of calcium ions into the neuron.[3]
Q2: What are the known on-target and off-target effects of T5G?
A2: T5G is known for its high selectivity for the NMDA receptor over other glutamate receptor subtypes like AMPA and kainate receptors.[1] Therefore, its primary effects are considered "on-target." However, due to its high potency, the major concern with T5G is excessive activation of NMDA receptors, which can lead to a phenomenon known as excitotoxicity, a process that can cause neuronal damage and death.[4] While classical "off-target" effects on other unrelated proteins are not well-documented, it is always prudent to consider this possibility with any small molecule.
Q3: My cells are dying after treatment with T5G, even at low concentrations. Is this expected, and what can I do to prevent it?
A3: Yes, due to its potent NMDA receptor agonist activity, T5G can induce excitotoxicity, leading to cell death.[4] This is a known consequence of its on-target action. To mitigate this, you can:
-
Reduce the concentration: Use the lowest effective concentration of T5G for your experiments.
-
Limit exposure time: Treat cells for the shortest duration necessary to observe your desired effect.
-
Use NMDA receptor antagonists: Co-treatment with a low concentration of a competitive or non-competitive NMDA receptor antagonist can help to attenuate the excitotoxicity without completely blocking the desired signaling.
-
Optimize cell culture conditions: Ensure your neuronal cultures are healthy and mature, as this can influence their susceptibility to excitotoxicity.
Q4: I am observing unexpected phenotypic changes in my cells or animal models that don't seem directly related to NMDA receptor activation. Could these be off-target effects?
A4: While T5G is highly selective, unexpected phenotypes could potentially arise from off-target interactions. To investigate this, a systematic approach is recommended. This could involve computational analysis to predict potential off-target interactions and experimental validation through techniques like kinase profiling or protein array screening.
Q5: What are the typical in vivo effects of T5G administration?
A5: In vivo, T5G is a potent convulsant due to its strong activation of NMDA receptors.[1][5] The doses required to induce seizures can be quite low. It is crucial to perform dose-response studies to determine the appropriate concentration for your specific animal model and experimental goals, starting with very low doses.
Data Presentation
Table 1: In Vitro Activity of this compound
| Target | Assay | Species | Value | Reference |
| NMDA Receptor | [3H]CGS19755 displacement | Rat brain membranes | IC50 = 98 ± 7 nM | [1] |
| NMDA Receptor | [3H]glutamate displacement | Rat brain membranes | IC50 = 36 ± 18 nM | [1] |
| AMPA Receptor | [3H]AMPA binding | Rat brain membranes | IC50 > 30,000 nM | [1] |
| Kainate Receptor | [3H]kainate binding | Rat brain membranes | IC50 > 30,000 nM | [1] |
| Glycine Site (NMDA Receptor) | [3H]glycine binding | Rat brain membranes | IC50 > 30,000 nM | [1] |
Table 2: In Vivo Activity of this compound
| Effect | Animal Model | Dose | Route of Administration | Reference |
| Convulsions | Neonatal Rats | ED50 = 0.071 mg/kg | Intraperitoneal (i.p.) | [1] |
| Tonic-clonic convulsions | Mice | 1.25 mg/kg | Intraperitoneal (i.p.) | [5] |
| Lethal tonic-clonic seizures | Mice | 2.5 mg/kg | Intraperitoneal (i.p.) | [5] |
| Excitotoxic lesions | Adult Rats | 0.3-1.0 nmol | Intrastriatal injection | [4] |
Mandatory Visualizations
Caption: NMDA Receptor Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for Characterizing this compound.
Caption: Troubleshooting Decision Tree for T5G Experiments.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Determine IC50
Objective: To determine the concentration of T5G that inhibits 50% of the binding of a known radiolabeled NMDA receptor antagonist.
Materials:
-
Rat brain membranes (or cells expressing NMDA receptors)
-
Radiolabeled NMDA receptor antagonist (e.g., [3H]CGS19755)
-
This compound (T5G)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Methodology:
-
Membrane Preparation: Prepare a crude membrane fraction from rat brains or from cells overexpressing the NMDA receptor.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer
-
25 µL of radiolabeled ligand at a fixed concentration (typically at its Kd)
-
25 µL of varying concentrations of T5G (e.g., 10-11 M to 10-5 M) or vehicle (for total binding) or a saturating concentration of a known unlabeled ligand (for non-specific binding).
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of T5G.
-
Determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Cell Viability Assay to Assess Excitotoxicity
Objective: To quantify the extent of cell death induced by T5G.
Materials:
-
Neuronal cell culture (e.g., primary cortical neurons or a suitable cell line)
-
This compound (T5G)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability reagent (e.g., CellTiter-Glo®)
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well cell culture plates
-
Plate reader
Methodology:
-
Cell Seeding: Seed neurons in a 96-well plate at an appropriate density and allow them to adhere and mature.
-
Treatment: Replace the culture medium with fresh medium containing varying concentrations of T5G (e.g., 1 µM to 100 µM). Include a vehicle-only control.
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot cell viability against the log concentration of T5G to determine the EC50 for cytotoxicity.
-
Protocol 3: In Vivo Assessment of Convulsant Activity
Objective: To determine the dose of T5G that induces seizures in an animal model.
Materials:
-
Mice or neonatal rats
-
This compound (T5G)
-
Vehicle (e.g., saline)
-
Injection supplies (syringes, needles)
-
Observation chamber
Methodology:
-
Animal Acclimation: Acclimate the animals to the testing environment.
-
Dose Preparation: Prepare a range of T5G doses in the vehicle.
-
Administration: Administer a single dose of T5G or vehicle via the desired route (e.g., intraperitoneal injection).
-
Observation: Immediately place the animal in an observation chamber and monitor for the onset, duration, and severity of seizures for at least 30-60 minutes. A scoring system can be used to quantify seizure severity.
-
Data Analysis:
-
Determine the percentage of animals exhibiting seizures at each dose.
-
Calculate the ED50 (the dose that produces a convulsive effect in 50% of the animals) using probit analysis or a similar statistical method.
-
Disclaimer: All experimental procedures should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The information provided here is for research purposes only.
References
- 1. D,L-(tetrazol-5-yl) glycine: a novel and highly potent NMDA receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. NMDA receptor - Wikipedia [en.wikipedia.org]
- 4. The NMDA receptor agonist DL-(tetrazol-5-yl)glycine is a highly potent excitotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Seizure responses and induction of Fos by the NMDA Agonist (tetrazol-5-yl)glycine in a genetic model of NMDA receptor hypofunction - PMC [pmc.ncbi.nlm.nih.gov]
Fine-tuning parameters for (RS)-(Tetrazol-5-yl)glycine-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (RS)-(Tetrazol-5-yl)glycine in their experimental assays. The information is tailored for researchers, scientists, and drug development professionals working with this potent NMDA receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent and selective agonist for the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate (B1630785) receptors.[1][2][3][4] Its potency is estimated to be approximately 20 times greater than that of NMDA itself.[1][2][3] Like other NMDA receptor agonists, it binds to the glutamate binding site on the GluN2 subunit of the NMDA receptor, leading to the opening of the ion channel. This allows the influx of cations, most notably Ca2+, into the neuron. The activation of NMDA receptors is crucial for synaptic plasticity, learning, and memory. However, excessive activation can lead to excitotoxicity and neuronal cell death.
Q2: What are the common in vitro assays used to study the effects of this compound?
Commonly employed assays include:
-
Radioligand Binding Assays: To determine the affinity of this compound for the NMDA receptor.
-
Calcium Flux Assays: To measure the functional consequence of receptor activation by monitoring changes in intracellular calcium levels.
-
Neurotransmitter Release Assays: To assess the downstream effects of NMDA receptor activation on the release of other neurotransmitters.
-
Electrophysiology (e.g., Patch-Clamp): To directly measure the ion channel activity in response to agonist application.
Q3: What are the key chemical and physical properties of this compound?
The table below summarizes the key properties of this compound.
| Property | Value | Reference |
| Molecular Weight | 143.1 g/mol | [1][3] |
| Molecular Formula | C3H5N5O2 | [1][3] |
| CAS Number | 138199-51-6 | [1][3] |
| Solubility | Soluble to 50 mM in water | [1][2][3] |
| Storage | Store at room temperature | [2][3] |
| Purity | ≥98% | [1] |
Q4: Is a co-agonist required for this compound to activate the NMDA receptor?
Yes. Similar to the endogenous agonist glutamate, the activation of the NMDA receptor by this compound requires the presence of a co-agonist, typically glycine (B1666218) or D-serine.[5][6] The co-agonist binds to the GluN1 subunit of the NMDA receptor, and this simultaneous binding is necessary for channel opening.
Troubleshooting Guides
Issue 1: High Cell Death or Evidence of Excitotoxicity in Cell-Based Assays
Symptoms:
-
High background signal in cell viability assays (e.g., LDH release).
-
Morphological changes in cells (e.g., cell rounding, detachment, neurite blebbing).
-
Rapid and irreversible increase in intracellular calcium in fluorescence-based assays.
Potential Causes and Solutions:
| Potential Cause | Solution |
| Excessive concentration of this compound | Due to its high potency, the optimal concentration of this compound is significantly lower than that of NMDA. Perform a dose-response curve starting from a very low concentration (e.g., nanomolar range) to determine the optimal concentration that elicits a response without causing widespread cell death. |
| Prolonged exposure to the agonist | Reduce the incubation time with this compound. For functional assays like calcium imaging, a brief application may be sufficient to observe a response. |
| Suboptimal culture conditions | Ensure that the cell culture medium is appropriate and does not contain components that could exacerbate excitotoxicity. For instance, some culture media contain high levels of L-cysteine, which can act as an NMDA receptor agonist.[7] Consider using a medium with lower excitotoxic potential, such as Minimal Essential Medium (MEM).[7] |
| Absence of Mg2+ in the assay buffer | NMDA receptors are subject to a voltage-dependent block by magnesium ions (Mg2+). In the absence of Mg2+, the channel can be tonically active, leading to increased Ca2+ influx and excitotoxicity. Ensure your assay buffer contains a physiological concentration of Mg2+ (typically 0.5-1 mM) unless the experimental design specifically requires its absence. |
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Objective: To determine the binding affinity (Ki) of a test compound for the NMDA receptor using this compound as a competitor against a radiolabeled antagonist (e.g., [3H]MK-801).
Materials:
-
Cell membranes expressing NMDA receptors
-
Radiolabeled NMDA receptor antagonist (e.g., [3H]MK-801)
-
This compound
-
Test compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from a source known to express NMDA receptors (e.g., rat brain tissue or transfected cell lines).
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay Buffer
-
A fixed concentration of radiolabeled antagonist (e.g., 1-5 nM [3H]MK-801).
-
Increasing concentrations of the unlabeled test compound or this compound for the standard curve.
-
Cell membrane preparation (typically 50-100 µg of protein per well).
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Calculate the IC50 value and then the Ki value using the Cheng-Prusoff equation.
Calcium Flux Assay
Objective: To measure the increase in intracellular calcium concentration upon activation of NMDA receptors by this compound.
Materials:
-
Cells expressing NMDA receptors (e.g., primary neurons or a stable cell line)
-
This compound
-
Glycine or D-serine (co-agonist)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar, containing Mg2+ and Ca2+.
-
Fluorescence plate reader or microscope.
Procedure:
-
Cell Plating: Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Washing: Gently wash the cells with assay buffer to remove extracellular dye.
-
Baseline Measurement: Measure the baseline fluorescence for a short period before adding the agonist.
-
Agonist Addition: Add a solution of this compound and the co-agonist (glycine or D-serine) to the wells.
-
Signal Detection: Immediately begin measuring the fluorescence signal over time.
-
Data Analysis: Quantify the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F0) to determine the cellular response.
Visualizations
Caption: Signaling pathway of NMDA receptor activation by this compound.
Caption: Experimental workflow for a calcium flux assay.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound | NMDA Receptors | Tocris Bioscience [tocris.com]
- 3. This compound | CAS 138199-51-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. This compound | CAS:138199-51-6 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. portlandpress.com [portlandpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Excitotoxicity Triggered by Neurobasal Culture Medium | PLOS One [journals.plos.org]
Technical Support Center: Experiments Involving NMDA Receptor Agonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the common pitfalls encountered during experiments with NMDA receptor agonists.
Frequently Asked Questions (FAQs)
Agonist Preparation and Handling
Q1: What is the best solvent for dissolving NMDA, and what is its stability in solution?
A1: NMDA is soluble in water up to 100 mM and in DMSO up to approximately 34 mM.[1][2] For biological experiments, it is recommended to prepare aqueous solutions.[3] Stock solutions in water can be stored at -20°C for up to one month, though it is best to prepare them fresh.[4] It is not recommended to store aqueous solutions for more than one day.[3] When using DMSO, ensure the final concentration in your experiment is low, as organic solvents can have physiological effects.[3]
Q2: Are there special considerations for preparing solutions containing NMDA receptor agonists?
A2: Yes. It is crucial to consider the co-agonists required for NMDA receptor activation. NMDA receptors require the binding of both glutamate (B1630785) (or an agonist like NMDA) and a co-agonist, typically glycine (B1666218) or D-serine, for activation.[5][6][7] Ensure your experimental buffer contains a saturating concentration of a co-agonist to achieve consistent receptor activation. The necessity of a co-agonist is a distinctive feature of NMDA receptors compared to other neurotransmitter receptors.[8]
Experimental Design and Execution
Q3: My cells are dying after applying an NMDA receptor agonist. What could be the cause and how can I prevent it?
A3: Cell death following NMDA receptor agonist application is often due to excitotoxicity, which results from excessive calcium influx through the NMDA receptor channels.[9] This is a common issue, especially in cell culture experiments where the medium may contain glutamate, leading to receptor activation and subsequent cell death.[10]
Troubleshooting Excitotoxicity:
-
Reduce Agonist Concentration: You may be using too high a concentration of the agonist. Try a dose-response experiment to find the optimal concentration that elicits a response without causing widespread cell death.
-
Limit Exposure Time: Reduce the duration of agonist application. Brief pulses are often sufficient to study receptor function without inducing excitotoxicity.[11]
-
Use an Antagonist During Cell Culture: If you are working with cells expressing NMDA receptors, consider adding a low concentration of an NMDA receptor antagonist like APV to the culture medium to prevent cell death before the experiment.[10]
-
Control Magnesium Levels: NMDA receptors are subject to a voltage-dependent block by magnesium ions (Mg²⁺).[12] Ensure your experimental buffer contains physiological levels of Mg²⁺, as its absence can lead to excessive receptor activation at negative membrane potentials.[13]
Q4: I am observing high variability in my experimental results. What are the potential sources of this variability?
A4: Variability in experiments with NMDA receptor agonists can arise from several factors:
-
NMDA Receptor Subunit Composition: NMDA receptors are heterotetramers typically composed of two GluN1 subunits and two GluN2 subunits. There are four different GluN2 subunits (A-D), and the specific combination of subunits influences the receptor's properties, including agonist potency and deactivation kinetics.[14][15][16] Different cell types or even different synaptic locations can have varying subunit compositions, leading to different responses.[17]
-
Co-agonist Concentration: The concentration of the co-agonist (glycine or D-serine) can significantly impact receptor activation.[7] Ensure consistent and saturating co-agonist levels across experiments.
-
Receptor Desensitization: NMDA receptors can undergo desensitization upon prolonged exposure to an agonist, leading to a decrease in current.[17][18][19] This can be influenced by factors like the specific agonist used and the presence of regulatory proteins like PSD-95.[17][18]
Q5: My electrophysiology patch-clamp recordings are unstable after applying the agonist. What can I do?
A5: Instability in patch-clamp recordings upon agonist application is a known issue.[10] Here are some troubleshooting tips:
-
Optimize Agonist Application: A high-pressure or high-velocity application of the agonist solution can physically dislodge the cell from the pipette.[10] Try reducing the pressure or moving the application pipette further away from the cell.
-
Pipette Angle: The angle of the patch pipette relative to the perfusion system can impact stability. For outside-out patches, a perpendicular angle to the solution flow is often better, while for whole-cell recordings on lifted cells, a parallel angle can prevent the cell from being blown off the pipette.[10]
-
Cell Health: Ensure the cells are healthy before patching. As mentioned earlier, excitotoxicity can be an issue even before the experiment begins if NMDA receptors are expressed.[10]
Troubleshooting Guides
Guide 1: Inconsistent Agonist Potency
This guide addresses issues where the observed potency of an NMDA receptor agonist is lower or more variable than expected.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Co-agonist Concentration | Ensure a saturating concentration of glycine or D-serine is present in the extracellular solution. The required concentration can vary depending on the specific NMDA receptor subunit composition. |
| Incorrect pH of Solution | NMDA receptor activity is sensitive to pH. Verify that the pH of your experimental buffer is within the optimal physiological range (typically 7.2-7.4). |
| Agonist Degradation | Prepare fresh agonist solutions for each experiment. If using frozen stocks, avoid repeated freeze-thaw cycles. |
| Presence of Antagonists or Modulators | Check for any unintentional antagonists or modulators in your experimental solutions. For example, some cell culture media components can affect NMDA receptor function. |
| Variable Receptor Subunit Expression | If using a cell line, ensure consistent expression levels and subunit composition of the NMDA receptors. For primary neurons, be aware of potential developmental changes in subunit expression.[5] |
Guide 2: Rapid Signal Rundown or Desensitization
This guide provides steps to address rapid decreases in the NMDA receptor-mediated signal during an experiment.
| Potential Cause | Troubleshooting Steps |
| Receptor Desensitization | Limit the duration of agonist application. Use brief pulses instead of continuous application. Allow for sufficient washout and recovery time between applications.[17] |
| Calcium-Dependent Inactivation | High intracellular calcium levels can lead to the inactivation of NMDA receptors. Include a calcium chelator (e.g., BAPTA) in your intracellular recording solution to buffer calcium changes. |
| Changes in Intracellular Signaling | Be aware that NMDA receptor activation can trigger intracellular signaling cascades that may, in turn, modulate receptor function. |
| Glycine-Independent Desensitization | This form of desensitization can be modulated by the interaction of the receptor with scaffolding proteins like PSD-95.[17] The cellular context can therefore influence the degree of desensitization. |
Experimental Protocols
Protocol 1: Preparation of NMDA Stock Solution
This protocol outlines the steps for preparing a stock solution of NMDA.
-
Weighing the Compound: Accurately weigh the desired amount of NMDA powder using a calibrated analytical balance.
-
Solvent Selection: For a 100 mM stock solution, use high-purity water.[1]
-
Dissolution: Add the appropriate volume of water to the NMDA powder. Vortex briefly to dissolve. Gentle warming may be used if necessary, but avoid high temperatures.
-
pH Adjustment: Check the pH of the solution and adjust to ~7.0-7.4 using NaOH or HCl if necessary.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C. For immediate use, the solution can be stored at 4°C for a short period, but it is recommended to use it within a day.[3]
Visualizations
References
- 1. NMDA | NMDA Receptors | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. NMDA | NMDA receptor agonist | Hello Bio [hellobio.com]
- 5. researchgate.net [researchgate.net]
- 6. Glutamate and glycine binding to the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycine-dependent activation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Single-channel activations and concentration jumps: comparison of recombinant NR1a/NR2A and NR1a/NR2D NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMDA Receptors: Linking Physiological Output to Biophysical Operation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Various facets of excitotoxicity [explorationpub.com]
- 14. NMDA receptors in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Influence of GluN2 subunit identity on NMDA receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. NMDA receptor desensitization regulated by direct binding to PDZ1-2 domains of PSD-95 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Desensitization of NMDA receptor channels is modulated by glutamate agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Desensitization of NMDA receptor channels is modulated by glutamate agonists - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the purification of polar compounds like (RS)-(Tetrazol-5-yl)glycine
Welcome to the technical support center for the purification of polar compounds, with a special focus on challenging molecules like (RS)-(Tetrazol-5-yl)glycine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common hurdles in their purification experiments.
Frequently Asked Questions (FAQs)
Q1: My polar compound, this compound, shows poor or no retention on my C18 reversed-phase column. What is happening?
A: This is a common issue known as "breakthrough," where the highly polar analyte has very little affinity for the nonpolar stationary phase and elutes with the solvent front. Reversed-phase chromatography relies on hydrophobic interactions, which are minimal for very polar compounds.
Q2: I tried normal-phase chromatography, but my polar compound remains adsorbed to the silica (B1680970) column.
A: In normal-phase chromatography, the stationary phase is polar (e.g., silica), and the mobile phase is nonpolar. Highly polar compounds will bind very strongly to the silica, requiring extremely polar mobile phases for elution, which can lead to poor solubility of the compound and unpredictable results.
Q3: What are the recommended alternative chromatography techniques for purifying this compound and similar polar compounds?
A: For highly polar compounds, alternative chromatographic techniques are often necessary. The most effective methods include:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous solvent. It is ideal for retaining and separating very polar compounds.[1][2][3]
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the primary mobile phase, often with a polar co-solvent. It is a "green" technique that offers fast and efficient separations for a wide range of compounds, including polar ones.[4]
-
Ion-Exchange Chromatography (IEC): Since this compound is an amino acid analog, it will be charged depending on the pH. IEC separates molecules based on their net charge and is a powerful tool for purifying amino acids and other charged polar molecules.[5][6][7]
Troubleshooting Guides
Guide 1: Hydrophilic Interaction Liquid Chromatography (HILIC)
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Cause: Mismatch between the sample solvent and the initial mobile phase.
-
Solution: Dissolve your sample in a solvent that is as close as possible to the initial mobile phase conditions, which is typically high in organic solvent (e.g., >75% acetonitrile). Avoid dissolving the sample in purely aqueous solutions.[8][9]
-
Cause: Insufficient column equilibration.
-
Solution: HILIC requires longer equilibration times than reversed-phase chromatography to establish a stable water layer on the stationary phase. Equilibrate the column with at least 10-20 column volumes of the initial mobile phase.[8]
-
Cause: Secondary interactions with the stationary phase.
-
Solution: Adjust the pH and/or the buffer concentration of the mobile phase. For an amino acid-like compound, the mobile phase pH will affect its charge state and interaction with the stationary phase. Increasing the buffer concentration can sometimes improve peak shape.[10][11]
Issue 2: No or Poor Retention
-
Cause: Incorrect mobile phase composition.
-
Solution: In HILIC, water is the strong solvent. Ensure your gradient starts with a high percentage of organic solvent (e.g., 95% acetonitrile) and gradually increases the aqueous component.[12]
-
Cause: The compound is not polar enough for HILIC.
-
Solution: While this compound is very polar, if you are working with a less polar analog, HILIC may not provide sufficient retention. In this case, a polar-embedded reversed-phase column might be a better option.
Guide 2: Supercritical Fluid Chromatography (SFC)
Issue 1: Poor Solubility of the Polar Analyte in the Mobile Phase
-
Cause: Supercritical CO2 is nonpolar and has limited solvating power for highly polar compounds.
-
Solution: Increase the percentage of the polar co-solvent (modifier), typically methanol (B129727) or ethanol. For very polar compounds, additives to the co-solvent are often necessary. Basic additives like ammonium (B1175870) hydroxide (B78521) or isopropylamine (B41738) can improve the peak shape and solubility of acidic compounds like this compound. Adding a small amount of water (1-5%) to the co-solvent can also enhance the solubility of hydrophilic compounds.[13]
Issue 2: Peak Tailing
-
Cause: Interaction of the analyte with active sites on the stationary phase.
-
Solution: Additives in the co-solvent can help to mask these active sites. For an acidic compound, a basic additive is recommended. For basic compounds, an acidic additive like formic or acetic acid can improve peak shape.[13]
Guide 3: Ion-Exchange Chromatography (IEC)
Issue 1: Compound Does Not Bind to the Column
-
Cause: Incorrect pH of the buffer, leading to the compound having the same charge as the stationary phase.
-
Solution: this compound is an amino acid with both acidic (tetrazole and carboxylic acid) and basic (amine) groups. To bind to a cation-exchange column (negatively charged), the buffer pH should be below the isoelectric point (pI) of the compound, making it positively charged. Conversely, for an anion-exchange column (positively charged), the buffer pH should be above the pI to make the compound negatively charged.
Issue 2: Compound Binds Too Strongly and Does Not Elute
-
Cause: The elution buffer is not strong enough to displace the compound from the resin.
-
Solution: Elution in IEC is achieved by either changing the pH to neutralize the charge of the compound or by increasing the ionic strength of the buffer (salt gradient) to compete for the binding sites on the resin. If your compound is not eluting, gradually increase the salt concentration of your elution buffer.
Experimental Protocols
Protocol 1: HILIC Method for Polar Amino Acid Analogs
This is a general starting method that can be adapted for this compound.
| Parameter | Value |
| Column | HILIC Silica or Amide, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | Acetonitrile with 0.1% Formic Acid |
| Mobile Phase B | Water with 0.1% Formic Acid |
| Gradient | 95% A to 50% A over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 2 µL |
| Sample Diluent | 90:10 Acetonitrile:Water |
Protocol 2: SFC Method for Polar Compounds
This is a general starting method for the purification of polar compounds.
| Parameter | Value |
| Column | Diol or 2-Ethylpyridine, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Supercritical CO2 |
| Mobile Phase B (Modifier) | Methanol with 0.2% Ammonium Hydroxide |
| Gradient | 5% B to 40% B over 8 minutes |
| Flow Rate | 3 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Sample Diluent | Methanol |
Protocol 3: Cation-Exchange Chromatography for Amino Acids
This protocol outlines a typical cation-exchange purification.
| Step | Description |
| Resin | Strong Cation-Exchange Resin (e.g., Sulfonated Polystyrene) |
| Equilibration Buffer | 20 mM Sodium Citrate, pH 3.0 |
| Sample Loading | Dissolve sample in Equilibration Buffer and load onto the column. |
| Wash | Wash with 5-10 column volumes of Equilibration Buffer. |
| Elution | Apply a linear gradient from 0 to 1.0 M NaCl in Equilibration Buffer over 20 column volumes. |
| Regeneration | Wash with high salt buffer (e.g., 2 M NaCl) followed by Equilibration Buffer.[7] |
Visualizations
Caption: Workflow for selecting a purification method for polar compounds.
Caption: Troubleshooting logic for poor peak shape in HILIC.
References
- 1. The Methods of Sample Loading in Flash Column - Hawach [hawachhplccolumn.com]
- 2. Tuning of mobile and stationary phase polarity for the separation of polar compounds by SFC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. halocolumns.com [halocolumns.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. conductscience.com [conductscience.com]
- 6. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sinobiological.com [sinobiological.com]
- 8. How to Avoid Common Problems with HILIC Methods [restek.com]
- 9. researchgate.net [researchgate.net]
- 10. HILIC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. support.waters.com [support.waters.com]
- 13. waters.com [waters.com]
Ensuring consistent purity of synthesized (RS)-(Tetrazol-5-yl)glycine batches
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the consistent purity of synthesized (RS)-(Tetrazol-5-yl)glycine batches.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities include unreacted starting materials (e.g., ethyl 2-cyano-2-oximinoacetate), the decarboxylation byproduct 5-(aminomethyl)tetrazole, and residual solvents from the reaction and purification steps.[1] In some cases, incomplete cyclization can lead to the formation of an imidoyl azide (B81097) intermediate, and hydrolysis of the nitrile starting material can also occur as a side reaction.[2]
Q2: What is the recommended synthetic route for achieving high purity this compound?
A2: The reaction of ethyl 2-cyano-2-oximinoacetate with sodium azide (NaN₃) in a suitable solvent like N,N-dimethylformamide (DMF), followed by acid-catalyzed hydrolysis, is a commonly employed and effective method for synthesizing this compound.[3] While alternative reagents like tri-n-butyltin azide can be used, the sodium azide method is often preferred for achieving a purer final product.
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and identification of impurities. Mass Spectrometry (MS) can confirm the molecular weight of the product and any byproducts.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Low product yield is a common issue that can often be traced back to suboptimal reaction conditions.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Expected Outcome |
| Incomplete Reaction | Increase reaction time and/or temperature. Monitor reaction progress by TLC or HPLC. Ensure the reaction mixture is homogenous. | Drive the reaction to completion, increasing the yield of the desired product. |
| Degradation of Product | Avoid excessively high temperatures or prolonged reaction times once the reaction is complete. | Minimize the formation of degradation products, thereby improving the isolated yield. |
| Suboptimal Reagent Ratio | Ensure the azide reagent is used in a slight molar excess to drive the reaction forward. | Maximize the conversion of the starting nitrile. |
| Presence of Moisture | Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | Prevent hydrolysis of the nitrile starting material and other moisture-sensitive intermediates.[2] |
Issue 2: Presence of 5-(aminomethyl)tetrazole Impurity
The presence of 5-(aminomethyl)tetrazole indicates decarboxylation of the final product, which can be influenced by temperature and pH.[1]
Troubleshooting Steps:
| Step | Parameter to Check | Recommended Action |
| 1 | Reaction/Work-up Temperature | Avoid excessive heat during the final stages of the synthesis and purification. Maintain temperatures below 60°C where possible. |
| 2 | pH of the Solution | During work-up and purification, maintain the pH in the acidic to neutral range to minimize decarboxylation. |
| 3 | Purification Method | Utilize recrystallization from a suitable solvent system (e.g., water/ethanol) to effectively remove the more polar 5-(aminomethyl)tetrazole. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This method is designed for the quantitative analysis of this compound purity.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
¹H NMR for Structural Confirmation and Impurity Identification
-
Solvent: D₂O or DMSO-d₆
-
Spectrometer: 400 MHz or higher
-
Procedure: Dissolve 5-10 mg of the sample in ~0.7 mL of the deuterated solvent.
-
Expected Chemical Shifts (in D₂O): The spectrum should show a characteristic singlet for the α-proton of the glycine (B1666218) moiety. Impurities like 5-(aminomethyl)tetrazole will exhibit a different singlet for its methylene (B1212753) protons.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Potential pathways for impurity formation during synthesis.
References
How to control for and avoid experimental artifacts with (RS)-(Tetrazol-5-yl)glycine
Welcome to the technical support center for (RS)-(Tetrazol-5-yl)glycine (TZG), a potent and selective N-methyl-D-aspartate (NMDA) receptor agonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding experimental artifacts and troubleshooting common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as TZG or LY-285,265, is a highly potent and selective agonist for the NMDA receptor, a subtype of ionotropic glutamate (B1630785) receptors in the central nervous system.[1][2] Its primary mechanism of action is to bind to the glutamate binding site on the NMDA receptor, leading to the opening of the ion channel. This allows for the influx of calcium (Ca²⁺) and sodium (Na⁺) ions, resulting in neuronal depolarization and activation of downstream signaling pathways.[3][4] TZG is significantly more potent than the endogenous agonist glutamate and NMDA itself.[1][2]
Q2: What are the common applications of this compound in research?
A2: Due to its high potency, TZG is primarily used as a tool to study the physiological and pathological roles of the NMDA receptor. Common applications include:
-
Inducing excitotoxicity to model neurodegenerative conditions.[5]
-
Investigating the signaling pathways downstream of NMDA receptor activation.
-
Studying synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD).
-
Screening for potential neuroprotective agents that can mitigate NMDA receptor-mediated cell death.
Q3: What are the known off-target effects of this compound?
A3: Current research indicates that this compound is highly selective for the NMDA receptor. Studies have shown that it does not significantly inhibit the binding of ligands to other glutamate receptor subtypes, such as AMPA and kainate receptors, at concentrations where it potently activates NMDA receptors.[6] However, as with any potent pharmacological agent, the potential for off-target effects increases at higher concentrations. It is crucial to perform dose-response experiments to determine the optimal concentration for achieving the desired effect with minimal off-target activity.
Q4: How should I prepare and store this compound solutions?
A4: this compound is typically supplied as a solid. For stock solutions, it is soluble in aqueous buffers. The stability of TZG in aqueous solution over long periods, especially in cell culture media at 37°C, has not been extensively reported. Therefore, it is recommended to prepare fresh solutions for each experiment or to prepare concentrated stock solutions and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For in vitro experiments, the final concentration should be achieved by diluting the stock solution in the appropriate experimental buffer or culture medium immediately before use.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Excessive or rapid cell death in vitro | Excitotoxicity: TZG is a potent excitotoxin. The concentration and/or duration of exposure may be too high for the cell type being used. | - Perform a dose-response and time-course experiment to determine the optimal concentration and exposure time that elicits the desired effect without causing widespread, non-specific cell death.- Consider using a co-culture system with astrocytes, which can help buffer glutamate and reduce excitotoxicity.- Ensure the culture medium does not contain high levels of other NMDA receptor agonists (e.g., glutamate, aspartate). |
| Inconsistent or variable results between experiments | Reagent Instability: TZG may degrade over time in solution, especially at physiological temperatures. | - Prepare fresh TZG solutions for each experiment from a solid stock.- If using frozen stock solutions, ensure they are aliquoted to minimize freeze-thaw cycles. |
| pH shifts in media: Changes in pH can affect the activity of TZG and the function of the NMDA receptor. | - Use a well-buffered experimental solution (e.g., HEPES-buffered saline) for acute experiments.- For longer-term cell culture experiments, monitor and maintain the pH of the culture medium. | |
| No observable effect at expected concentrations | Presence of NMDA Receptor Antagonists: The experimental medium or serum may contain endogenous or contaminating NMDA receptor antagonists. | - Use defined, serum-free media when possible.- If serum is required, test different batches for their effect on TZG potency.- Ensure no other compounds in the experimental cocktail are known NMDA receptor antagonists. |
| Low NMDA Receptor Expression: The cell line or primary culture being used may have low expression levels of NMDA receptors. | - Verify NMDA receptor expression using techniques such as Western blotting, immunocytochemistry, or qPCR.- Use a positive control cell line known to express functional NMDA receptors. | |
| Unexpected changes in neuronal network activity | Widespread Depolarization: As a potent agonist, TZG can cause widespread neuronal depolarization, leading to synchronous firing and other network-level artifacts. | - Use lower concentrations of TZG to selectively activate a sub-population of the most sensitive neurons.- Co-apply a low concentration of a non-competitive NMDA receptor antagonist to dampen the overall level of excitation. |
Quantitative Data Summary
The following table summarizes the reported potency of this compound in radioligand binding assays.
| Ligand Displaced | Preparation | IC₅₀ (nM) | Reference |
| [³H]CGS19755 | Rat brain membranes | 98 ± 7 | [6] |
| [³H]glutamate | Rat brain membranes | 36 ± 18 | [6] |
This compound has been shown to be approximately 100 to 500 times more potent than NMDA in producing excitotoxic lesions in adult rats.[5]
Experimental Protocols
Protocol 1: In Vitro Induction of Excitotoxicity in Primary Cortical Neurons
-
Cell Culture: Plate primary cortical neurons from E18 rat embryos on poly-D-lysine coated plates at a density of 1 x 10⁵ cells/cm². Culture in Neurobasal medium supplemented with B-27 and GlutaMAX for 10-14 days in vitro (DIV).
-
Preparation of TZG Solution: Prepare a 10 mM stock solution of this compound in sterile, nuclease-free water. Further dilute in pre-warmed, serum-free culture medium to the desired final concentrations (e.g., 1, 10, 50, 100 µM).
-
Treatment:
-
Gently remove half of the culture medium from each well.
-
Add an equal volume of the TZG-containing medium to achieve the final desired concentration.
-
For the vehicle control, add an equal volume of medium without TZG.
-
To control for NMDA receptor-mediated excitotoxicity, pre-incubate a set of wells with a selective NMDA receptor antagonist (e.g., 10 µM D-AP5) for 30 minutes prior to adding TZG.
-
-
Incubation: Incubate the cells for the desired duration (e.g., 1, 6, 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Assessment of Cell Viability:
-
After incubation, assess cell viability using a standard method such as the MTT assay, LDH assay (measuring lactate (B86563) dehydrogenase release into the medium), or by staining with fluorescent viability dyes (e.g., Calcein-AM and Propidium Iodide).
-
Quantify neuronal morphology and neurite integrity using immunocytochemistry for neuronal markers like MAP2 or β-III tubulin.
-
Protocol 2: In Vivo Induction of Striatal Lesions in Rodents
All animal procedures should be approved by the institutional animal care and use committee (IACUC).
-
Animal Preparation: Anesthetize an adult rat (e.g., Sprague-Dawley, 250-300g) with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail). Mount the animal in a stereotaxic frame.
-
Preparation of TZG Solution: Dissolve this compound in sterile saline or artificial cerebrospinal fluid (aCSF) to the desired concentration (e.g., 1 nmol/µL).
-
Stereotaxic Injection:
-
Drill a small burr hole in the skull over the target brain region (e.g., the striatum).
-
Lower a Hamilton syringe filled with the TZG solution to the desired coordinates.
-
Infuse a small volume (e.g., 0.5 - 1.0 µL) of the TZG solution slowly over several minutes.
-
Leave the syringe in place for a few minutes after the injection to allow for diffusion before slowly retracting it.
-
For control animals, inject an equal volume of the vehicle.
-
-
Post-operative Care: Suture the incision and provide post-operative analgesia and care as per approved protocols.
-
Histological Analysis: After a set period (e.g., 3-7 days), perfuse the animal with saline followed by 4% paraformaldehyde. Collect the brain, post-fix, and cryoprotect in sucrose. Section the brain and perform histological staining (e.g., Nissl stain to assess cell loss or immunohistochemistry for specific neuronal markers) to evaluate the extent of the lesion.
Visualizations
Caption: Signaling pathway of this compound via the NMDA receptor.
Caption: A generalized workflow for experiments involving this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. news-medical.net [news-medical.net]
- 4. NMDA receptor - Wikipedia [en.wikipedia.org]
- 5. The NMDA receptor agonist DL-(tetrazol-5-yl)glycine is a highly potent excitotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D,L-(tetrazol-5-yl) glycine: a novel and highly potent NMDA receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to (RS)-(Tetrazol-5-yl)glycine and Other Synthetic NMDA Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic N-methyl-D-aspartate (NMDA) receptor agonist, (RS)-(Tetrazol-5-yl)glycine, with other notable synthetic agonists. The performance of these compounds is evaluated based on experimental data, focusing on their potency, selectivity, and in vivo effects. Detailed methodologies for key experiments are provided to aid in the replication and further investigation of these findings.
Introduction to NMDA Receptor Agonists
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory.[1] Its activation requires the binding of both glutamate and a co-agonist, typically glycine (B1666218) or D-serine.[2] Synthetic agonists that target the NMDA receptor are invaluable tools for neuroscience research and hold therapeutic potential for various neurological and psychiatric disorders. This compound has emerged as a particularly potent and selective agonist at the NMDA receptor.[2][3] This guide compares its pharmacological profile to other synthetic agonists such as N-methyl-D-aspartate (NMDA) itself, cis-ACPD, and ACBC.
Data Presentation
The following tables summarize the quantitative data on the binding affinity, potency, and in vivo effects of this compound and other synthetic NMDA receptor agonists.
Table 1: Binding Affinity (IC50) of Synthetic NMDA Receptor Agonists
| Compound | Radioligand | Tissue/Cell Line | IC50 (nM) | Reference(s) |
| This compound | [3H]CGS19755 | Rat brain membranes | 98 | [2] |
| [3H]glutamate | Rat brain membranes | 36 | [2] | |
| cis-ACPD | Not specified | Not specified | 3300 |
Note: IC50 values represent the concentration of the agonist required to inhibit 50% of the specific binding of the radioligand.
Table 2: Functional Potency (EC50) of Synthetic NMDA Receptor Agonists at Different Subunits
| Compound | NMDA Receptor Subunit | EC50 | Reference(s) |
| This compound | GluN1/GluN2A | 1,700 nM | [4] |
| GluN1/GluN2D | 99 nM | [4] |
Note: EC50 values represent the concentration of the agonist that produces 50% of the maximal response.
Table 3: In Vivo Potency and Effects of Synthetic NMDA Receptor Agonists
| Compound | Animal Model | Effect Measured | Relative Potency | Reference(s) |
| This compound | Adult Rat (striatal injection) | Excitotoxicity | ~100x more potent than cis-methanoglutamate | [5] |
| ~500x more potent than NMDA | [5] | |||
| Neonatal Rat (striatal injection) | Brain Damage | ~50x more potent than cis-methanoglutamate | [5] | |
| ~150x more potent than NMDA | [5] | |||
| Neonatal Rat (i.p. injection) | Convulsant Activity (ED50) | 0.071 mg/kg | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay
This protocol is a standard method for determining the binding affinity of a compound to a receptor.[6][7]
Objective: To measure the displacement of a radiolabeled ligand from the NMDA receptor by a non-labeled synthetic agonist.
Materials:
-
Rat brain membranes (or cell lines expressing specific NMDA receptor subunits)
-
Radioligand (e.g., [3H]CGS19755 or [3H]glutamate)
-
Test compounds (this compound, etc.) at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold assay buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous ligands. Resuspend the final pellet in fresh assay buffer.
-
Incubation: In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the test compound. Incubate at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value) by non-linear regression analysis.
Whole-Cell Patch Clamp Electrophysiology
This technique is used to measure the ion currents flowing through the NMDA receptor channel upon agonist application, providing a measure of functional potency.[8][9][10][11]
Objective: To record NMDA receptor-mediated currents in response to the application of synthetic agonists.
Materials:
-
Cultured neurons or HEK293 cells expressing specific NMDA receptor subunits
-
External solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, 0.01 EDTA, pH 7.4, with 0.01 glycine
-
Internal (pipette) solution (in mM): 110 Cs-gluconate, 30 CsCl, 5 HEPES, 4 NaCl, 0.5 CaCl2, 5 BAPTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.35
-
Patch clamp amplifier and data acquisition system
-
Micromanipulator
-
Perfusion system
Procedure:
-
Cell Preparation: Plate cells on coverslips for recording.
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ and fill with the internal solution.
-
Seal Formation: Approach a cell with the pipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.
-
Recording: Clamp the cell membrane at a holding potential of -60 mV. Apply the external solution containing the synthetic agonist at various concentrations using a perfusion system.
-
Data Acquisition: Record the resulting inward currents mediated by the NMDA receptors.
-
Data Analysis: Measure the peak amplitude of the currents at each agonist concentration and plot a dose-response curve to determine the EC50 value.
Mandatory Visualization
NMDA Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the NMDA receptor, leading to the downstream activation of the ERK and CREB pathways, which are critical for synaptic plasticity and gene expression.[1][12][13][14][15]
Caption: NMDA Receptor signaling cascade.
Experimental Workflow: Whole-Cell Patch Clamp
This diagram outlines the key steps involved in performing a whole-cell patch clamp experiment to measure NMDA receptor activity.[8][9][10][11]
Caption: Whole-cell patch clamp workflow.
References
- 1. Mechanism of ERK/CREB pathway in pain and analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D,L-(tetrazol-5-yl) glycine: a novel and highly potent NMDA receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrazolylglycine - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The NMDA receptor agonist DL-(tetrazol-5-yl)glycine is a highly potent excitotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 10. Patch Clamp Protocol [labome.com]
- 11. Whole Cell Patch Clamp Protocol [protocols.io]
- 12. ERK activation causes epilepsy by stimulating NMDA receptor activity | The EMBO Journal [link.springer.com]
- 13. Appetitive cue-evoked ERK signaling in the nucleus accumbens requires NMDA and D1 dopamine receptor activation and regulates CREB phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Mechanism of ERK/CREB pathway in pain and analgesia [frontiersin.org]
A Comparative Guide to Validating Neurotoxic Effects of (RS)-(Tetrazol-5-yl)glycine: A New Animal Model Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methodologies for validating the neurotoxic effects of (RS)-(Tetrazol-5-yl)glycine (T5G), a potent N-methyl-D-aspartate (NMDA) receptor agonist.[1][2] We compare the established rodent model of excitotoxicity with a promising, high-throughput alternative: the zebrafish larva model. This document is intended to assist researchers in selecting and designing robust experimental paradigms for neurotoxicity screening and validation.
This compound is a powerful excitotoxin, demonstrating significantly higher potency in vivo than other NMDA agonists like N-methyl-D-aspartate itself.[3] Its mechanism of action involves the overactivation of NMDA receptors, leading to excessive calcium influx and subsequent neuronal death, a process known as excitotoxicity.[4] Understanding and accurately modeling this process is critical for developing neuroprotective therapeutics.
Mechanism of Action: NMDA Receptor-Mediated Excitotoxicity
Activation of the NMDA receptor by agonists such as T5G requires the co-binding of glutamate (B1630785) and a co-agonist like glycine (B1666218) or D-serine. Pathological overstimulation leads to prolonged calcium (Ca2+) influx, triggering a cascade of neurotoxic intracellular events.
Comparative Analysis of Animal Models
The choice of animal model is critical for studying neurotoxicity. While rodent models have been the standard, emerging models like the zebrafish offer unique advantages, particularly for initial screening and developmental studies.[5][6]
Model Comparison
The following diagram and table compare the traditional rodent model with the proposed zebrafish larval model across key experimental parameters.
References
- 1. rndsystems.com [rndsystems.com]
- 2. D,L-(tetrazol-5-yl) glycine: a novel and highly potent NMDA receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The NMDA receptor agonist DL-(tetrazol-5-yl)glycine is a highly potent excitotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Translating Neurobehavioral Toxicity Across Species From Zebrafish to Rats to Humans: Implications for Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (RS)-(Tetrazol-5-yl)glycine and Kainic Acid in Inducing Excitotoxic Lesions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two potent excitotoxins, (RS)-(Tetrazol-5-yl)glycine and kainic acid, which are widely used in neuroscience research to model neurodegenerative diseases and study excitotoxic cell death mechanisms. While both compounds induce neuronal lesions through overstimulation of glutamate (B1630785) receptors, they act on different receptor subtypes, leading to distinct neuropathological and behavioral outcomes. This document summarizes their mechanisms of action, presents available quantitative data from experimental studies, details protocols for their use, and illustrates the signaling pathways involved.
Mechanism of Action: Targeting Different Glutamate Receptors
Excitotoxicity is a pathological process in which excessive stimulation by excitatory neurotransmitters like glutamate leads to neuronal damage and death. Both this compound and kainic acid are potent agonists of ionotropic glutamate receptors, but their selectivity for different receptor subtypes dictates their specific neurotoxic profiles.
This compound is a highly potent and selective agonist for the N-methyl-D-aspartate (NMDA) receptor .[1] The NMDA receptor is a unique, ligand-gated ion channel that is permeable to Ca²⁺, Na⁺, and K⁺. Its activation requires the binding of both glutamate (or an agonist like this compound) and a co-agonist, typically glycine (B1666218) or D-serine. At the resting membrane potential, the channel is blocked by Mg²⁺ ions. Depolarization of the neuronal membrane removes this magnesium block, allowing for ion influx upon agonist binding. The excitotoxicity induced by this compound is primarily mediated by excessive Ca²⁺ influx through the NMDA receptor channel.
Kainic acid , on the other hand, is a potent agonist for kainate receptors , another class of ionotropic glutamate receptors. Kainate receptors are also ion channels permeable to Na⁺ and K⁺, and to a lesser extent, Ca²⁺. They are involved in both postsynaptic excitation and presynaptic modulation of neurotransmitter release. Overactivation of kainate receptors by kainic acid leads to sustained neuronal depolarization, excessive Ca²⁺ entry, and subsequent activation of intracellular death cascades.
Quantitative Data on Neurotoxic Effects
The following tables summarize quantitative data on the neurotoxic effects of this compound and kainic acid from various studies. Due to the absence of direct comparative studies, the data for each compound is presented separately.
Table 1: Neurotoxic Potency of this compound in Rats
| Parameter | Agonist | Potency | Animal Model | Brain Region | Reference |
| Excitotoxic Potency (vs. NMDA) | This compound | ~500 times more potent | Adult Rats | Striatum | [1] |
| Excitotoxic Potency (vs. cis-methanoglutamate) | This compound | ~100 times more potent | Adult Rats | Striatum | [1] |
| Brain Weight Loss | This compound (0.1-0.3 nmol) | Significant reduction | Neonatal Rats | Whole Brain | [1] |
Table 2: Neuronal Loss Following Kainic Acid-Induced Lesions in Rodents
| Brain Region | Neuronal Loss | Animal Model | Time Point | Reference |
| Hippocampus (CA1, CA3, and hilus) | Marked neuron loss | Rats with convulsive status epilepticus | 5 months | |
| Hippocampus (Dentate Hilus) | Significant neuron loss | Rats without convulsive status epilepticus | 5 months | |
| Hippocampus (CA1 and CA3) | Severe neuronal cell damage | Rats | 3 days |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for inducing excitotoxic lesions using this compound and kainic acid.
Protocol 1: this compound-Induced Striatal Lesions in Adult Rats
This protocol is adapted from studies investigating the excitotoxic effects of NMDA receptor agonists.[1]
1. Animal Model:
-
Adult male Sprague-Dawley rats (250-300 g).
2. Reagent Preparation:
-
Dissolve this compound in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 0.3-1.0 nmol/µL).
3. Stereotaxic Surgery:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).
-
Mount the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the target brain region, the striatum. Stereotaxic coordinates for the striatum are determined relative to bregma (e.g., AP: +1.0 mm, ML: ±2.5 mm, DV: -4.5 mm).
-
Lower a Hamilton syringe with a 30-gauge needle to the target coordinates.
4. Infusion:
-
Infuse the this compound solution at a slow, controlled rate (e.g., 0.2 µL/min) to a total volume of 1 µL.
-
Leave the needle in place for an additional 5 minutes to allow for diffusion and to minimize backflow upon retraction.
5. Post-operative Care:
-
Slowly retract the needle and suture the incision.
-
Provide post-operative analgesia and monitor the animal's recovery.
6. Histological Analysis:
-
After a designated survival period (e.g., 7 days), perfuse the animal with saline followed by 4% paraformaldehyde.
-
Collect the brain, post-fix, and cryoprotect in sucrose (B13894) solution.
-
Section the brain using a cryostat and perform Nissl or Fluoro-Jade staining to visualize neuronal damage.
Protocol 2: Kainic Acid-Induced Hippocampal Lesions in Mice
This protocol is a standard method for modeling temporal lobe epilepsy.
1. Animal Model:
-
Adult male C57BL/6 mice.
2. Reagent Preparation:
-
Dissolve kainic acid monohydrate in sterile 0.9% saline to the desired concentration (e.g., 20 mM for severe seizures, or lower concentrations for milder effects).
3. Stereotaxic Surgery:
-
Anesthetize the mouse and place it in a stereotaxic frame.
-
Expose the skull and drill a burr hole over the dorsal hippocampus. Stereotaxic coordinates for the dorsal hippocampus are determined relative to bregma (e.g., AP: -2.0 mm, ML: ±1.5 mm, DV: -1.8 mm).
4. Infusion:
-
Inject a small volume of the kainic acid solution (e.g., 50 nL) into the hippocampus using a microsyringe pump over a period of 1-2 minutes.
-
Leave the injection cannula in place for 5 minutes post-injection.
5. Post-operative Care and Seizure Monitoring:
-
Remove the cannula and close the incision.
-
Monitor the animal for seizure activity for several hours post-injection. Seizures can be scored using a standardized scale (e.g., the Racine scale).
-
Provide appropriate post-operative care.
6. Histological and Behavioral Analysis:
-
At the desired endpoint, tissue can be collected for histological analysis of neuronal loss (e.g., using NeuN staining) and gliosis (e.g., using GFAP and Iba1 staining).
-
Behavioral tests, such as the Morris water maze or open field test, can be performed to assess cognitive and emotional changes.
Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the signaling cascades initiated by this compound and kainic acid, as well as a general experimental workflow for studying their effects.
Caption: NMDA Receptor-Mediated Excitotoxicity Pathway.
Caption: Kainate Receptor-Mediated Excitotoxicity Pathway.
References
A Comparative Analysis of (RS)-(Tetrazol-5-yl)glycine and AMPA: Differential Effects on Glutamate Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Glutamatergic Ligands
In the landscape of neuroscience research and drug development, a nuanced understanding of glutamatergic signaling is paramount. This guide provides a detailed comparative analysis of two pivotal compounds: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and (RS)-(Tetrazol-5-yl)glycine. While both are critical tools for studying excitatory neurotransmission, they exhibit distinct receptor selectivity and downstream effects. This document outlines their mechanisms of action, presents comparative quantitative data, details relevant experimental protocols, and provides visual representations of their signaling pathways and experimental workflows.
Mechanism of Action: A Tale of Two Receptors
AMPA is the archetypal agonist for the AMPA receptor, a primary mediator of fast excitatory synaptic transmission in the central nervous system (CNS).[1][2] Upon binding to the AMPA receptor, a ligand-gated ion channel, it triggers a conformational change that opens the channel pore, leading to a rapid influx of sodium ions (Na+) and subsequent depolarization of the postsynaptic neuron.[3] This fast depolarization is crucial for the initiation of action potentials and is fundamental to processes like learning and memory.[1]
Conversely, this compound is a potent and highly selective agonist for the N-methyl-D-aspartate (NMDA) receptor, another subtype of ionotropic glutamate (B1630785) receptor.[4][5][6] It exhibits negligible affinity for AMPA or kainate receptors.[4] The activation of NMDA receptors by this compound is distinct from AMPA receptor activation in that it requires both glutamate (or an agonist like this compound) and a co-agonist, typically glycine (B1666218) or D-serine, to be present.[7][8] Furthermore, at resting membrane potential, the NMDA receptor channel is blocked by magnesium ions (Mg2+). Depolarization, often initiated by AMPA receptor activation, is required to relieve this Mg2+ block and allow for the influx of both Na+ and, significantly, calcium ions (Ca2+).[2] This Ca2+ influx through NMDA receptors is a critical trigger for a variety of intracellular signaling cascades, including those involved in synaptic plasticity.[3]
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for this compound and AMPA, highlighting their distinct receptor binding affinities.
| Compound | Receptor Target | Binding Affinity (IC50) | Reference |
| This compound | NMDA Receptor ([3H]CGS19755 displacement) | 98 ± 7 nM | [4] |
| This compound | NMDA Receptor ([3H]glutamate displacement) | 36 ± 18 nM | [4] |
| This compound | AMPA Receptor | > 30,000 nM | [4] |
| This compound | Kainate Receptor | > 30,000 nM | [4] |
| AMPA | AMPA Receptor (Kd) | 88 ± 10 nM | [9] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Kd: The equilibrium dissociation constant, a measure of the affinity of a ligand for its receptor.
Experimental Protocols
Receptor Binding Assay
This protocol is designed to determine the binding affinity of a test compound for a specific receptor, in this case, to confirm the selectivity of this compound for the NMDA receptor over the AMPA receptor.
Objective: To measure the displacement of a radiolabeled ligand from AMPA or NMDA receptors by this compound and AMPA.
Materials:
-
Rat brain membranes (source of receptors)
-
Radioligand for AMPA receptors (e.g., [3H]AMPA)
-
Radioligand for NMDA receptors (e.g., [3H]CGS19755)
-
Test compounds: this compound and unlabeled AMPA
-
Assay buffer (e.g., Tris-HCl)
-
Scintillation fluid
-
Scintillation counter
-
Glass fiber filters
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in assay buffer and centrifuge to isolate the membrane fraction containing the receptors. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a series of tubes, combine the prepared brain membranes, the radioligand, and varying concentrations of the test compound (either this compound or unlabeled AMPA). Include control tubes with no test compound (total binding) and tubes with a high concentration of a known saturating ligand to determine non-specific binding.
-
Incubation: Incubate the tubes at a specific temperature (e.g., 4°C) for a set period to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration to determine the IC50 value.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents through AMPA and NMDA receptors in response to agonist application.[1][10]
Objective: To record and compare the postsynaptic currents elicited by AMPA and this compound in neurons.
Materials:
-
Cultured neurons or acute brain slices
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Glass micropipettes
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution for the micropipette
-
AMPA
-
This compound
-
Specific receptor antagonists (e.g., CNQX for AMPA receptors, APV for NMDA receptors)
Procedure:
-
Preparation: Place the cultured neurons or brain slice in a recording chamber on the microscope stage and perfuse with aCSF.
-
Cell Targeting: Identify a healthy neuron for recording.
-
Patching: Under visual guidance, carefully bring a glass micropipette filled with intracellular solution into contact with the cell membrane and apply gentle suction to form a high-resistance seal (a "gigaseal").
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Voltage Clamp: Clamp the neuron's membrane potential at a holding potential (e.g., -70 mV to primarily observe AMPA receptor currents, or a more depolarized potential like +40 mV to observe NMDA receptor currents after relieving the Mg2+ block).
-
Drug Application: Apply AMPA or this compound to the neuron via the perfusion system or a local application pipette.
-
Current Recording: Record the resulting inward currents, which represent the flow of ions through the activated receptors.
-
Pharmacological Isolation: To confirm the identity of the recorded currents, apply specific antagonists. For example, the application of CNQX should block the currents elicited by AMPA, and APV should block the currents elicited by this compound.[11][12]
-
Data Analysis: Analyze the amplitude, rise time, and decay kinetics of the recorded currents to characterize the differential physiological effects of activating AMPA versus NMDA receptors.
Visualizing the Molecular and Experimental Landscape
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow.
Caption: AMPA Receptor Signaling Pathway.
Caption: this compound/NMDA Receptor Signaling.
Caption: Experimental workflow for comparing AMPA and TZG effects.
References
- 1. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPA receptor - Wikipedia [en.wikipedia.org]
- 3. Frontiers | The role of AMPA receptors in postsynaptic mechanisms of synaptic plasticity [frontiersin.org]
- 4. D,L-(tetrazol-5-yl) glycine: a novel and highly potent NMDA receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. Frontiers | Glycine Potentiates AMPA Receptor Function through Metabotropic Activation of GluN2A-Containing NMDA Receptors [frontiersin.org]
- 8. Glycine Potentiates AMPA Receptor Function through Metabotropic Activation of GluN2A-Containing NMDA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LRET investigations of conformational changes in the ligand binding domain of a functional AMPA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum [kjpp.net]
- 12. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (RS)-(Tetrazol-5-yl)glycine and Other Glycine Site Agonists for NMDA Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of (RS)-(Tetrazol-5-yl)glycine with other prominent glycine (B1666218) site agonists of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a key player in synaptic plasticity and neuronal function, requires the binding of both glutamate (B1630785) and a co-agonist at the glycine binding site for its activation. Modulating this site presents a significant therapeutic opportunity for various neurological and psychiatric disorders. This document summarizes key quantitative data from in vitro and in vivo studies, details experimental methodologies, and provides visual representations of relevant pathways and workflows to aid in the evaluation and selection of these compounds for research and development.
Quantitative Efficacy Comparison
The following tables summarize the binding affinity and potency of this compound in comparison to endogenous and synthetic glycine site agonists.
Table 1: Binding Affinity (IC50/Ki) at the NMDA Receptor Glycine Site
| Compound | Radioligand | Preparation | IC50 (nM) | Ki (nM) | Reference |
| This compound | [3H]CGS19755 | Rat brain membranes | 98 ± 7 | - | [1] |
| This compound | [3H]glutamate | Rat brain membranes | 36 ± 18 | - | [1] |
| Glycine | [3H]glycine | Rat brain homogenates | - | ~40 | [2] |
| D-Serine | - | - | - | - | [3] |
| D-Cycloserine | - | - | - | - | Data not available in a comparable format |
Note: IC50 is the half maximal inhibitory concentration. Ki is the inhibitory constant, a measure of binding affinity. A lower value indicates higher affinity. D-serine is noted to be at least as potent as glycine in activating NMDA receptors[3].
Table 2: In Vitro Potency (EC50) in Functional Assays
| Compound | Assay Type | Cell/Tissue Type | EC50 (nM) | Efficacy | Reference |
| This compound | Electrophysiology (Depolarization) | Rat cortical slice | More potent than NMDA | Higher than NMDA | [1] |
| This compound | [3H]MK801 Binding | Rat brain slices | More potent than NMDA | Higher than NMDA | [4] |
| This compound | Electrophysiology | Recombinant GluN1/GluN2D | 99 | - | [5] |
| This compound | Electrophysiology | Recombinant GluN1/GluN2A | 1700 | - | [5] |
| Glycine | Electrophysiology | Cultured mouse brain neurons | <1000 | Full Agonist | [6] |
| D-Serine | Electrophysiology | Recombinant NMDA receptors | - | More potent than glycine | [7] |
| D-Cycloserine | Electrophysiology | Recombinant GluN1/GluN2B | 78 | Partial Agonist (24%) | [8] |
Note: EC50 is the half maximal effective concentration. Efficacy refers to the maximal response induced by the agonist.
In Vivo Efficacy
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the efficacy of glycine site agonists.
Radioligand Binding Assay
This assay measures the affinity of a compound for the glycine binding site by assessing its ability to displace a radiolabeled ligand.
-
Preparation of Membranes: Rat brains are homogenized in a buffered solution and centrifuged to pellet the membranes, which are then washed and resuspended.
-
Binding Reaction: The membrane preparation is incubated with a specific concentration of a radioligand (e.g., [3H]CGS19755) and varying concentrations of the test compound (e.g., this compound).
-
Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is then measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
Electrophysiology: Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes
TEVC is a powerful technique for studying the function of ion channels, including NMDA receptors, expressed in a heterologous system.
-
Oocyte Preparation and Injection: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and a GluN2 subtype). The oocytes are then incubated to allow for receptor expression.
-
Recording Setup: The oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage sensing and one for current injection. The membrane potential is clamped at a holding potential (e.g., -70 mV).
-
Agonist Application: A solution containing a fixed concentration of glutamate and varying concentrations of the glycine site agonist is perfused over the oocyte.
-
Data Acquisition and Analysis: The resulting ionic current flowing through the NMDA receptors is recorded. The peak current amplitude at each agonist concentration is measured to construct a dose-response curve and determine the EC50 and maximal efficacy.
Electrophysiology: Whole-Cell Patch-Clamp in Cultured Neurons
This technique allows for the recording of ionic currents from individual neurons, providing a more physiologically relevant context.
-
Cell Culture: Primary neurons are isolated from specific brain regions (e.g., cortex or hippocampus) of embryonic or neonatal rodents and cultured on coverslips.
-
Recording Configuration: A glass micropipette filled with an internal solution is brought into contact with the membrane of a neuron. A giga-ohm seal is formed, and the membrane patch is ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and recording of whole-cell currents.
-
Agonist Application: Agonists are applied to the neuron via a perfusion system.
-
Data Analysis: NMDA receptor-mediated currents are isolated pharmacologically and their amplitude and kinetics are analyzed to determine the potency and efficacy of the applied agonists.
Signaling Pathway and Experimental Workflow Diagrams
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding.
Caption: NMDA Receptor Signaling Pathway.
Caption: Experimental Workflow for Agonist Evaluation.
Conclusion
This compound is a highly potent agonist at the NMDA receptor glycine site, exhibiting nanomolar affinity in binding assays and greater potency and efficacy than NMDA in functional assays.[1][4] Its in vivo effects are marked by high potency in inducing seizures and excitotoxicity.[1][9] In comparison, endogenous agonists like glycine and D-serine, and the partial agonist D-cycloserine, show a range of potencies and efficacies. The choice of agonist for research or therapeutic development will depend on the desired pharmacological profile, including the required potency, level of receptor activation (full vs. partial agonism), and the therapeutic window. The experimental protocols and workflows outlined in this guide provide a framework for the continued evaluation and comparison of these and other novel glycine site agonists. Further direct comparative studies, particularly in behavioral models of disease, are warranted to fully elucidate the relative therapeutic potential of this compound.
References
- 1. D,L-(tetrazol-5-yl) glycine: a novel and highly potent NMDA receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On the true affinity of glycine for its binding site at the NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D-Serine Is the Dominant Endogenous Coagonist for NMDA Receptor Neurotoxicity in Organotypic Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DL-tetrazol-5-ylglycine, a highly potent NMDA agonist: its synthesis and NMDA receptor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Glycine-dependent activation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advancements in NMDA Receptor-Targeted Antidepressants: From d-Cycloserine Discovery to Preclinical Efficacy of Lu AF90103 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The NMDA receptor agonist DL-(tetrazol-5-yl)glycine is a highly potent excitotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of the NMDA receptor-dependent mechanism of (RS)-(Tetrazol-5-yl)glycine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the N-methyl-D-aspartate (NMDA) receptor-dependent mechanism of (RS)-(Tetrazol-5-yl)glycine (T5G), a potent and selective agonist. We present a detailed comparison of T5G's performance with other key NMDA receptor modulators, supported by quantitative experimental data. This document also outlines detailed methodologies for key experiments to facilitate the replication and validation of these findings.
Introduction to this compound and the NMDA Receptor
The NMDA receptor is a crucial ionotropic glutamate (B1630785) receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1] Its dysfunction is implicated in various neurological disorders, making it a significant target for drug development. This compound has emerged as a highly potent and selective agonist at the NMDA receptor, exhibiting greater affinity and efficacy than other agonists like NMDA and cis-methanoglutamate.[2][3] This guide will delve into the quantitative aspects of its activity and compare it with other known NMDA receptor agonists and antagonists.
Comparative Performance Data
The following tables summarize the quantitative data for this compound and other NMDA receptor modulators. The data has been compiled from various studies, and it is important to consider the different experimental conditions when making direct comparisons.
Table 1: NMDA Receptor Agonists - Potency and Efficacy
| Compound | Assay Type | Ligand | Tissue/Cell Line | IC50 (nM) | EC50 (nM) | Relative Potency (vs. NMDA) | Reference |
| This compound | Radioligand Binding | [3H]CGS19755 | Rat Brain Membranes | 98 ± 7 | - | - | [4] |
| This compound | Radioligand Binding | [3H]glutamate | Rat Brain Membranes | 36 ± 18 | - | - | [4] |
| This compound | Excitotoxicity | - | Rat Striatum (in vivo) | - | - | ~100-500x | [2] |
| This compound | General Activity | - | - | - | - | ~20x | |
| NMDA | Excitotoxicity | - | Rat Striatum (in vivo) | - | - | 1x | [2] |
| cis-Methanoglutamate | Excitotoxicity | - | Rat Striatum (in vivo) | - | - | ~2-10x | [2] |
| L-Glutamate | Electrophysiology | - | Mouse Hippocampal Neurons | - | 2300 | - | [5] |
Table 2: NMDA Receptor Antagonists - Inhibitory Potency
| Compound | Class | Assay Type | Tissue/Cell Line | IC50 (µM) | Reference |
| Memantine | Uncompetitive | Ca2+ Influx | Rat Cerebellar Granule Neurons | 1.5 ± 0.1 | [6] |
| Dizocilpine (MK-801) | Uncompetitive | - | - | - | [7] |
| Amantadine | Uncompetitive | Ca2+ Influx | Rat Cerebellar Granule Neurons | 92 | [6] |
| Ifenprodil | Non-competitive | Radioligand Binding | Neonatal Rat Forebrain | 0.3 | [8] |
| Eliprodil | Non-competitive | - | - | 1 | [8] |
| CGS 19755 | Competitive | Radioligand Binding | - | 0.04 - 2 | [9] |
| LY 274614 | Competitive | Radioligand Binding | - | 0.04 - 2 | [9] |
Experimental Protocols
To ensure the reproducibility of the findings presented, this section details the methodologies for key experiments used to characterize NMDA receptor modulators.
Radioligand Binding Assay
This assay measures the affinity of a compound for the NMDA receptor by quantifying its ability to displace a radiolabeled ligand.
-
Objective: To determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of a test compound.
-
Materials:
-
Rat brain membranes (or other tissue/cell preparations expressing NMDA receptors)
-
Radioligand (e.g., [3H]CGS19755, [3H]glutamate)
-
Test compound at various concentrations
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
Incubate the membrane preparation with the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.
-
Calcium Imaging Assay
This functional assay measures the ability of a compound to modulate NMDA receptor-mediated calcium influx into cells.
-
Objective: To determine the half-maximal effective concentration (EC50) for agonists or the IC50 for antagonists.
-
Materials:
-
Cultured neurons or cell lines expressing NMDA receptors (e.g., HEK293)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
NMDA receptor agonists (e.g., NMDA, glutamate)
-
Test compound
-
Fluorescence microscope or plate reader
-
-
Procedure:
-
Load the cells with a calcium-sensitive dye.
-
Wash the cells to remove excess dye.
-
Apply the test compound (if an antagonist) followed by an NMDA receptor agonist. For agonists, apply the test compound directly.
-
Measure the changes in intracellular calcium concentration by monitoring the fluorescence intensity.
-
Plot the response against the concentration of the test compound to determine the EC50 or IC50 value.
-
Electrophysiology (Patch-Clamp)
This technique directly measures the ion flow through the NMDA receptor channel in response to agonist application and its modulation by antagonists.
-
Objective: To characterize the effect of compounds on the electrophysiological properties of the NMDA receptor.
-
Materials:
-
Neurons or oocytes expressing NMDA receptors
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Glass micropipettes
-
Extracellular and intracellular recording solutions
-
NMDA receptor agonists and test compounds
-
-
Procedure:
-
Form a high-resistance seal (gigaohm seal) between a glass micropipette and the cell membrane.
-
Rupture the cell membrane to obtain the whole-cell configuration.
-
Voltage-clamp the cell at a specific holding potential.
-
Apply an NMDA receptor agonist to elicit an ionic current.
-
Apply the test compound to assess its effect on the agonist-induced current.
-
Analyze the changes in current amplitude, kinetics, and other parameters.
-
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
NMDA Receptor Signaling Pathway and Modulator Binding Sites
Caption: NMDA receptor activation and modulation by various ligands.
Experimental Workflow for NMDA Receptor Modulator Characterization
Caption: A generalized workflow for the characterization of novel NMDA receptor modulators.
References
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. The NMDA receptor agonist DL-(tetrazol-5-yl)glycine is a highly potent excitotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DL-tetrazol-5-ylglycine, a highly potent NMDA agonist: its synthesis and NMDA receptor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D,L-(tetrazol-5-yl) glycine: a novel and highly potent NMDA receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Structure-activity relationships of competitive NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (RS)-(Tetrazol-5-yl)glycine and Gold-Standard Excitotoxins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the novel excitotoxin, (RS)-(Tetrazol-5-yl)glycine, against the gold-standard excitotoxic agents: Kainic Acid, α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and N-Methyl-D-aspartate (NMDA). This analysis is supported by experimental data on excitotoxic potency and receptor binding affinities, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.
Quantitative Comparison of Excitotoxic Potency and Receptor Affinity
The following tables summarize the key quantitative data for this compound and the gold-standard excitotoxins. It is important to note that the data has been compiled from various studies, and direct comparisons should be made with consideration for the different experimental conditions.
Table 1: Excitotoxic Potency
| Compound | Target Receptor(s) | EC50 for Neuronal Death (in vitro) | Relative in vivo Potency |
| This compound | NMDA | ~500x more potent than NMDA[1] | Highly potent |
| Kainic Acid | AMPA/Kainate | 13 µM[2] | Potent |
| AMPA | AMPA | 3.7 µM[2] | Potent |
| NMDA | NMDA | 11 µM[2] | Standard |
Table 2: Receptor Binding Affinity (Ki in nM)
| Compound | NMDA Receptor | AMPA Receptor | Kainate Receptor |
| This compound | 98 | >30,000 | >30,000 |
| Kainic Acid | >10,000 | 50 | 5-76 |
| AMPA | >10,000 | 200-1000 (low affinity), 5-50 (high affinity)[3] | >10,000 |
| NMDA | 500-1000 | >10,000 | >10,000 |
Excitotoxic Mechanisms and Signaling Pathways
Excitotoxicity is a pathological process in which excessive stimulation of glutamate (B1630785) receptors leads to neuronal damage and death. While the end result is similar, the initial triggers and downstream signaling cascades differ between the various excitotoxins.
This compound and NMDA are potent agonists of the NMDA receptor. Upon binding, they induce the opening of the receptor's ion channel, leading to a significant influx of Ca²⁺. This calcium overload activates a number of downstream enzymes, including proteases, kinases, and endonucleases, which contribute to neuronal damage and apoptosis.
Kainic Acid primarily acts on AMPA and kainate receptors. Its binding leads to receptor activation and Na⁺ influx, causing membrane depolarization. This depolarization can relieve the Mg²⁺ block on NMDA receptors, leading to their secondary activation and subsequent Ca²⁺ influx. Kainic acid can also directly activate Ca²⁺-permeable AMPA and kainate receptors.
AMPA is a selective agonist for the AMPA receptor. Its activation leads to Na⁺ influx and depolarization. Similar to kainic acid, this can lead to the secondary activation of NMDA receptors. Certain AMPA receptor subtypes are also permeable to Ca²⁺, and their overactivation can directly contribute to calcium-mediated neurotoxicity.
Experimental Protocols
The following are generalized protocols for inducing excitotoxicity in neuronal cell cultures and quantifying cell death. Specific parameters may need to be optimized depending on the cell type and experimental goals.
Induction of Excitotoxicity in Primary Neuronal Cultures
a. Cell Culture:
-
Primary cortical or hippocampal neurons are cultured on poly-D-lysine-coated plates in a suitable growth medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX).
-
Cultures are maintained at 37°C in a humidified 5% CO₂ incubator for at least 7-10 days to allow for maturation.
b. Excitotoxin Exposure:
-
The growth medium is removed and replaced with a defined salt solution (e.g., Locke's solution) to remove neuroprotective factors present in the medium.
-
The excitotoxin of interest is added to the salt solution at the desired final concentration. Typical concentration ranges are:
-
This compound: 1-100 µM
-
Kainic Acid: 10-500 µM
-
AMPA: 10-100 µM (often in the presence of a desensitization blocker like cyclothiazide)
-
NMDA: 50-500 µM (in the presence of a co-agonist like glycine)
-
-
The cells are incubated with the excitotoxin for a defined period, typically ranging from 30 minutes to 24 hours, at 37°C.
-
Following the exposure period, the excitotoxin-containing solution is removed, and the cells are washed with fresh salt solution before being returned to their original conditioned growth medium or fresh growth medium.
-
Neuronal death is typically assessed 12-24 hours after the excitotoxin exposure.
Quantification of Neuronal Death
a. Lactate Dehydrogenase (LDH) Assay:
-
This is a colorimetric assay that measures the activity of LDH released from damaged cells into the culture medium.
-
A commercially available LDH cytotoxicity assay kit is typically used.
-
The amount of LDH released is proportional to the number of dead cells.
b. Propidium Iodide (PI) Staining:
-
PI is a fluorescent dye that can only enter cells with a compromised plasma membrane.
-
Live cells with intact membranes exclude the dye.
-
The number of PI-positive (dead) cells can be quantified using fluorescence microscopy or flow cytometry.
c. Morphological Assessment:
-
Neuronal viability can be assessed by observing cell morphology under a phase-contrast microscope.
-
Healthy neurons have a smooth, phase-bright soma and intact neurites.
-
Excitotoxicity leads to cell swelling, neurite beading, and ultimately, cell lysis.
References
- 1. The NMDA receptor agonist DL-(tetrazol-5-yl)glycine is a highly potent excitotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of excitotoxic profiles of ATPA, AMPA, KA and NMDA in organotypic hippocampal slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiological significance of high and low affinity agonist binding to neuronal and recombinant AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of (Tetrazol-5-yl)glycine Enantiomers: A Review of Available Data
A comprehensive review of the scientific literature reveals a notable absence of publicly available data directly comparing the pharmacological activities of the individual (R)- and (S)-enantiomers of (Tetrazol-5-yl)glycine. All significant research to date has focused on the racemic mixture, referred to as D,L-(Tetrazol-5-yl)glycine or (RS)-(Tetrazol-5-yl)glycine. This guide, therefore, summarizes the existing experimental data for the racemate, providing a detailed overview of its pharmacological profile as a potent N-methyl-D-aspartate (NMDA) receptor agonist.
Overview of this compound
This compound is a conformationally restricted analog of glutamate (B1630785) and a highly potent and selective agonist at the NMDA receptor subtype of excitatory amino acid receptors.[1][2] Its potent activity has made it a valuable research tool for studying NMDA receptor function and excitotoxicity.[3]
Quantitative Analysis of Racemic (Tetrazol-5-yl)glycine Activity
The following tables summarize the available quantitative data for the racemic mixture of (Tetrazol-5-yl)glycine.
Table 1: In Vitro Receptor Binding and Potency of this compound
| Parameter | Value | Species | Tissue/System | Radioligand | Reference |
| IC50 | 98 ± 7 nM | Rat | Brain membranes | [3H]CGS19755 | [2] |
| IC50 | 36 ± 18 nM | Rat | Brain membranes | [3H]glutamate | [2] |
| EC50 (GluN1/GluN2A) | 1.7 µM | Recombinant | Oocytes | - | [4] |
| EC50 (GluN1/GluN2D) | 99 nM | Recombinant | Oocytes | - | [4] |
Table 2: In Vivo Activity of this compound
| Parameter | Value | Species | Route of Administration | Effect | Reference |
| ED50 | 0.071 mg/kg | Neonatal Rat | Intraperitoneal (i.p.) | Convulsions | [2] |
Experimental Protocols
While specific protocols for the individual enantiomers are unavailable, the following are detailed methodologies for the types of experiments conducted on the racemic mixture of (Tetrazol-5-yl)glycine.
Radioligand Binding Assay for NMDA Receptor
This protocol is a representative method for determining the binding affinity of a compound to the NMDA receptor.
Objective: To measure the displacement of a radiolabeled ligand from the NMDA receptor by this compound to determine its inhibitory concentration (IC50).
Materials:
-
Rat brain membranes (cortical or hippocampal)
-
[3H]CGS19755 or [3H]glutamate (radioligand)
-
This compound (test compound)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Incubation buffer: Tris-HCl buffer with 100 µM glycine
-
Wash buffer: Cold Tris-HCl buffer
-
Glass fiber filters
-
Scintillation vials and scintillation fluid
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the membranes. Wash the pellet by resuspension in fresh buffer and recentrifugation. Resuspend the final pellet in the incubation buffer.
-
Binding Assay: In test tubes, combine the rat brain membrane preparation, the radioligand (e.g., [3H]CGS19755 at a final concentration of ~2-5 nM), and varying concentrations of this compound.
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 30-60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a vacuum filtration apparatus. This separates the bound from the free radioligand.
-
Washing: Wash the filters with cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50 value) by non-linear regression analysis.
In Vivo Convulsant Activity Assay
This protocol describes a method to assess the convulsive effects of NMDA receptor agonists in neonatal rats.
Objective: To determine the median effective dose (ED50) of this compound that induces convulsions in neonatal rats.
Materials:
-
Neonatal rats (e.g., 7-10 days old)
-
This compound dissolved in a suitable vehicle (e.g., saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Observation chambers
Procedure:
-
Animal Preparation: Acclimatize neonatal rats to the experimental environment.
-
Dose Administration: Administer different doses of this compound via intraperitoneal injection to different groups of animals. A control group should receive the vehicle alone.
-
Observation: Place the animals in individual observation chambers and observe for the onset of convulsive behaviors (e.g., clonic-tonic seizures). The observation period typically lasts for at least 30 minutes.
-
Scoring: Record the number of animals in each dose group that exhibit convulsions.
-
Data Analysis: Calculate the ED50 value, the dose at which 50% of the animals exhibit convulsions, using a suitable statistical method such as probit analysis.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the NMDA receptor signaling pathway and a typical experimental workflow for assessing NMDA receptor agonists.
Caption: NMDA Receptor Signaling Pathway.
Caption: Experimental Workflow for (Tetrazol-5-yl)glycine.
Conclusion and Future Directions
The available data unequivocally establish the racemic mixture of (Tetrazol-5-yl)glycine as a highly potent NMDA receptor agonist with significant in vivo effects. However, the absence of studies on the individual enantiomers represents a critical knowledge gap. The stereochemistry of a molecule is paramount in determining its pharmacological activity. It is highly probable that the (R)- and (S)-enantiomers of (Tetrazol-5-yl)glycine exhibit different affinities and efficacies at the NMDA receptor.
Future research should prioritize the chiral separation or asymmetric synthesis of the individual enantiomers. A subsequent head-to-head comparison of their pharmacological profiles, utilizing the experimental protocols outlined above, would provide invaluable insights into the structure-activity relationship of this important class of compounds and could lead to the development of more selective and potent pharmacological tools for studying the NMDA receptor.
References
- 1. D,L-(tetrazol-5-yl) glycine: a novel and highly potent NMDA receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrazolylglycine - Wikipedia [en.wikipedia.org]
- 3. The NMDA receptor agonist DL-(tetrazol-5-yl)glycine is a highly potent excitotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Confirming the selectivity of (RS)-(Tetrazol-5-yl)glycine for NMDA receptors over other glutamate receptors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of (RS)-(Tetrazol-5-yl)glycine's Receptor Selectivity Profile with Supporting Experimental Data.
This compound, a potent agonist of the N-methyl-D-aspartate (NMDA) receptor, demonstrates marked selectivity for this receptor subtype over other ionotropic glutamate (B1630785) receptors, namely α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2] This high selectivity is a critical attribute, rendering it a valuable pharmacological tool for investigating NMDA receptor function in both in vitro and in vivo models. This guide provides a comparative analysis of its binding affinities, supported by experimental data and detailed methodologies, to confirm its specificity.
Quantitative Comparison of Binding Affinities
The selectivity of this compound is quantitatively demonstrated through competitive radioligand binding assays. These assays measure the concentration of the compound required to inhibit the binding of a known radiolabeled ligand to its receptor by 50% (IC50). A lower IC50 value indicates a higher binding affinity.
The data presented in the table below, derived from studies on rat brain membranes, clearly illustrates the potent and selective binding of this compound to the NMDA receptor.[1]
| Receptor Subtype | Radioligand Used | This compound IC50 (nM) |
| NMDA | [³H]CGS 19755 | 98 ± 7 |
| NMDA | [³H]glutamate | 36 ± 18 |
| AMPA | [³H]AMPA | > 30,000 |
| Kainate | [³H]kainate | > 30,000 |
Table 1: Comparative binding affinities of this compound for NMDA, AMPA, and kainate receptors. Data from Schoepp et al., 1991.[1]
The IC50 values for AMPA and kainate receptors are significantly higher (greater than 30,000 nM), indicating a negligible affinity of this compound for these receptor subtypes at concentrations where it potently interacts with the NMDA receptor.[1]
Experimental Protocols
The determination of the binding affinities presented above was achieved through competitive radioligand binding assays. The following is a detailed description of the methodologies typically employed in such studies.
Radioligand Binding Assays
Objective: To determine the binding affinity (IC50) of this compound for NMDA, AMPA, and kainate receptors by measuring its ability to displace specific radioligands.
Materials:
-
Membrane Preparation: Crude synaptic membranes prepared from rat forebrain.
-
Radioligands:
-
For NMDA receptors: [³H]CGS 19755 or [³H]glutamate.
-
For AMPA receptors: [³H]AMPA.
-
For Kainate receptors: [³H]kainate.
-
-
This compound (unlabeled competitor).
-
Assay Buffer: Typically a Tris-HCl buffer at a physiological pH.
-
Filtration Apparatus: To separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Incubation: Rat brain membranes are incubated in the assay buffer with a fixed concentration of the specific radioligand and varying concentrations of this compound.
-
Equilibrium: The mixture is incubated for a sufficient time at a specific temperature (e.g., 4°C or room temperature) to allow the binding to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Washing: The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of this compound that causes 50% inhibition of the specific binding of the radioligand (IC50). This is typically done using non-linear regression analysis.
-
For NMDA Receptor Binding: Assays are performed using either [³H]CGS 19755, a competitive NMDA antagonist, or [³H]glutamate as the radioligand.
-
For AMPA and Kainate Receptor Binding: Similar competitive binding assays are performed using [³H]AMPA and [³H]kainate as the respective radioligands.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of a competitive radioligand binding assay used to determine receptor selectivity.
Signaling Pathway Context
This compound acts as an agonist at the NMDA receptor, a ligand-gated ion channel. Its binding to the glutamate recognition site on the NMDA receptor, in the presence of a co-agonist like glycine (B1666218) or D-serine, leads to the opening of the ion channel. This allows for the influx of cations, primarily Ca²⁺ and Na⁺, into the neuron, resulting in depolarization and the activation of downstream signaling cascades. The high selectivity of this compound ensures that these effects are mediated specifically through the NMDA receptor pathway and not through the activation of AMPA or kainate receptors.
References
A Comparative Guide to the In Vivo Behavioral Effects of (RS)-(Tetrazol-5-yl)glycine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo behavioral effects of (RS)-(Tetrazol-5-yl)glycine (T5G), a potent N-methyl-D-aspartate (NMDA) receptor agonist, with other key alternatives. The information presented is supported by experimental data to assist researchers in selecting appropriate compounds for in vivo studies of NMDA receptor function.
Introduction to this compound
This compound is a structurally novel and highly potent agonist at the NMDA subtype of excitatory amino acid receptors.[1] Its high affinity and selectivity for the NMDA receptor make it a valuable tool for investigating the physiological and pathological roles of this receptor in the central nervous system. A primary and well-documented in vivo behavioral effect of T5G is its potent convulsant activity, particularly in neonatal animals.[1]
Comparative Analysis of In Vivo Potency
The primary behavioral effect used for in vivo validation of T5G is the induction of seizures. The following table summarizes the comparative potency of T5G, NMDA, and cis-methanoglutamate in inducing convulsions in neonatal rats.
| Compound | ED50 (mg/kg, i.p.) for Convulsions in Neonatal Rats | Relative Potency vs. NMDA (Excitotoxicity in Neonates) |
| This compound (T5G) | 0.071[1] | ~150x more potent[2] |
| N-methyl-D-aspartate (NMDA) | Not explicitly stated, but significantly higher than T5G | 1x (Reference) |
| cis-methanoglutamate | Not explicitly stated, but significantly higher than T5G | ~50x less potent than T5G[2] |
Mechanism of Action: NMDA Receptor Signaling Pathway
T5G exerts its effects by binding to the glutamate (B1630785) recognition site on the NMDA receptor, acting as a potent agonist. This binding, in conjunction with the presence of a co-agonist like glycine (B1666218) or D-serine, and membrane depolarization which removes a magnesium ion (Mg2+) block from the channel pore, leads to the opening of the ion channel. The influx of calcium ions (Ca2+) through the channel triggers a cascade of intracellular signaling events.
Experimental Protocols
Assessment of Convulsant Activity in Neonatal Rats
This protocol details the methodology for assessing the convulsant activity of T5G and its alternatives in neonatal rats.
1. Animal Preparation:
-
House the dam and pups in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
On the day of the experiment, remove pups from the home cage and keep them in a warmed container.
-
Record the weight of each pup before injection.
2. Compound Preparation:
-
Dissolve this compound, NMDA, and cis-methanoglutamate in sterile, pyrogen-free 0.9% saline.
-
Prepare a range of concentrations to determine a dose-response curve and calculate the ED50.
3. Intraperitoneal (i.p.) Injection:
-
Gently restrain the pup.
-
Administer the compound solution via intraperitoneal injection. The injection volume should be appropriate for the size of the animal (typically 5-10 µl/g body weight).
-
A control group should receive an equivalent volume of saline.
4. Behavioral Observation:
-
Immediately after injection, place the pup in a transparent observation chamber.
-
Observe the animal continuously for a predefined period (e.g., 30-60 minutes).
-
Record the latency to the first convulsive seizure and the severity of the seizures. Seizures can be characterized by a sequence of events including initial behavioral arrest, hyperactivity, agitation, and generalized tonic-clonic seizures.[3]
-
A scoring system (e.g., Racine scale) can be used to quantify seizure severity.
5. Data Analysis:
-
Calculate the percentage of animals exhibiting convulsions at each dose.
-
Determine the ED50 (the dose at which 50% of the animals show the effect) for each compound using probit analysis or a similar statistical method.
-
Compare the ED50 values to determine the relative potency of the compounds.
Experimental Workflow
The following diagram illustrates the workflow for the in vivo validation of the behavioral effects of T5G and its alternatives.
Conclusion
This compound is a highly potent NMDA receptor agonist, demonstrating significantly greater in vivo convulsant activity in neonatal rats compared to NMDA and cis-methanoglutamate. This makes it a powerful tool for studies requiring robust activation of NMDA receptors. Researchers should consider the high potency of T5G when designing experiments to avoid excitotoxicity and ensure animal welfare. The detailed protocols and comparative data provided in this guide are intended to facilitate the informed selection and use of NMDA receptor agonists in in vivo behavioral research.
References
- 1. D,L-(tetrazol-5-yl) glycine: a novel and highly potent NMDA receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The NMDA receptor agonist DL-(tetrazol-5-yl)glycine is a highly potent excitotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMDA-induced seizures in developing rats cause long-term learning impairment and increased seizure susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Structural Analogs of (RS)-(Tetrazol-5-yl)glycine: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the structural analogs of (RS)-(Tetrazol-5-yl)glycine, a potent glutamate (B1630785) receptor ligand. This document outlines their activity at ionotropic glutamate receptors (iGluRs), presents key experimental data, and details the methodologies used for their characterization.
This compound is a well-established potent and selective agonist for the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory. The unique structure of this compound, featuring a tetrazole ring as a bioisostere of the distal carboxylic acid group of glutamate, has inspired the development of various structural analogs. These analogs have been instrumental in probing the structure-activity relationships (SAR) at glutamate receptors and have led to the discovery of compounds with altered potency and selectivity, including ligands for AMPA and kainate receptors.
Data Presentation: Comparative Biological Activity
The following table summarizes the in vitro binding affinities and functional potencies of this compound and its key structural analogs at NMDA, AMPA, and kainate receptors. This quantitative data allows for a direct comparison of their potency and selectivity profiles.
| Compound | Receptor Target | Assay Type | Quantitative Data | Reference |
| This compound | NMDA | Radioligand Binding ([³H]CGS19755 displacement) | IC₅₀ = 98 ± 7 nM | [1] |
| NMDA | Radioligand Binding ([³H]glutamate displacement) | IC₅₀ = 36 ± 18 nM | [1] | |
| AMPA | Radioligand Binding ([³H]AMPA displacement) | IC₅₀ > 30,000 nM | [1] | |
| Kainate | Radioligand Binding ([³H]kainate displacement) | IC₅₀ > 30,000 nM | [1] | |
| 2-Me-Tet-AMPA | AMPA (GluR1-4) | Radioligand Binding ([³H]AMPA displacement) | Kᵢ = 0.027 - 0.083 µM | |
| NMDA | Not Reported | - | ||
| Kainate | Not Reported | - | ||
| 2-Bn-Tet-AMPA | AMPA (GluR1) | Fluo-4/Ca²⁺ Assay | EC₅₀ = 2.8 µM | [2] |
| AMPA (GluR2) | Fluo-4/Ca²⁺ Assay | EC₅₀ = 0.14 µM | [2] | |
| AMPA (GluR3) | Fluo-4/Ca²⁺ Assay | EC₅₀ = 0.11 µM | [2] | |
| AMPA (GluR4) | Fluo-4/Ca²⁺ Assay | EC₅₀ = 0.07 µM | [2] | |
| LY382884 | Kainate (GluK1/GluR5) | Radioligand Binding | Kᵢ = 0.2 µM | |
| AMPA | Radioligand Binding | Low affinity | ||
| NMDA | Not Reported | - | ||
| LY458545 | AMPA/Kainate (GluK1) | Antagonist Activity | Potent Antagonist | [3] |
| LY457691 | AMPA/Kainate (GluK1) | Antagonist Activity | Potent Antagonist | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the characterization of this compound and its analogs.
Radioligand Binding Assays
Radioligand binding assays are fundamental in determining the affinity of a compound for a specific receptor.
NMDA Receptor Binding Assay ([³H]CGS19755 Displacement):
-
Tissue Preparation: Rat brain cortical membranes are prepared by homogenization in a buffered solution followed by centrifugation to isolate the membrane fraction.
-
Incubation: Membranes are incubated with a fixed concentration of the radiolabeled NMDA receptor antagonist [³H]CGS19755 (e.g., 5 nM) and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
AMPA and Kainate Receptor Binding Assays:
-
Similar protocols are followed for AMPA and kainate receptor binding assays, using [³H]AMPA and [³H]kainate as the respective radioligands.
Electrophysiological Recordings
Electrophysiology provides a functional measure of a compound's effect on receptor activity by measuring changes in ion flow across the cell membrane.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes:
-
Oocyte Preparation: Xenopus laevis oocytes are injected with cRNA encoding the desired glutamate receptor subunits (e.g., NMDA, AMPA, or kainate receptor subunits).
-
Recording: After a period of protein expression, the oocytes are voltage-clamped using two microelectrodes.
-
Compound Application: The test compound is applied to the oocyte via a perfusion system, and the resulting current is measured.
-
Data Analysis: Dose-response curves are generated by applying a range of compound concentrations to determine the concentration that elicits a half-maximal response (EC₅₀).
Whole-Cell Patch-Clamp Recordings in Mammalian Cells:
-
Cell Culture: Human embryonic kidney (HEK293) cells or neurons are cultured and transfected with plasmids encoding the glutamate receptor subunits of interest.
-
Recording: A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is then ruptured to allow electrical access to the cell's interior (whole-cell configuration).
-
Compound Application: The test compound is applied to the cell using a rapid perfusion system.
-
Data Analysis: The evoked currents are recorded and analyzed to determine the compound's potency and efficacy.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate a key signaling pathway associated with NMDA receptor activation and a typical workflow for the characterization of novel glutamate receptor ligands.
References
- 1. D,L-(tetrazol-5-yl) glycine: a novel and highly potent NMDA receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A tetrazolyl-substituted subtype-selective AMPA receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the advantages of (RS)-(Tetrazol-5-yl)glycine for specific research applications
For researchers, scientists, and drug development professionals, the precise modulation of neurotransmitter systems is paramount. (RS)-(Tetrazol-5-yl)glycine, a potent N-methyl-D-aspartate (NMDA) receptor agonist, presents a powerful tool for investigating excitotoxicity, seizure induction, and fundamental NMDA receptor function. This guide provides a comprehensive evaluation of its advantages over other research alternatives, supported by experimental data and detailed protocols.
This compound distinguishes itself through its remarkable potency and selectivity for the NMDA receptor. This allows for the induction of robust and reproducible experimental effects at significantly lower concentrations than other commonly used agonists, minimizing off-target effects and enhancing the specificity of research findings.
Quantitative Comparison of NMDA Receptor Agonists
The superior potency of this compound is a key advantage in experimental design. The following table summarizes its potency relative to other standard NMDA receptor agonists.
| Compound | Relative Potency (vs. NMDA) in Adult Rats | Relative Potency (vs. NMDA) in Neonatal Rats | Reference |
| This compound | ~500x | ~150x | [1] |
| cis-Methanoglutamate | ~5x | ~3x | [1] |
| NMDA | 1x | 1x | [1] |
Research Applications and Comparative Analysis
The high potency of this compound makes it a valuable tool in several key research areas, where it offers distinct advantages over alternative compounds.
Excitotoxicity and Neurodegeneration Studies
In the study of excitotoxic neuronal death, a primary advantage of this compound is its ability to induce rapid and extensive neuronal damage with high reproducibility. This makes it an excellent tool for creating models of neurodegenerative conditions where NMDA receptor overactivation is implicated.
Alternative: NMDA Receptor Antagonists (e.g., MK-801, Memantine)
While agonists like this compound are used to induce excitotoxicity, NMDA receptor antagonists are employed to study neuroprotection against this damage.[2][3][4] Compounds like MK-801, a non-competitive antagonist, have been shown to be effective in preventing neuronal degeneration caused by NMDA receptor activation.[5] However, for studies aiming to understand the downstream consequences of excitotoxic insults, a potent agonist like this compound is indispensable for initiating the cascade. The choice between an agonist and an antagonist depends on the research question: inducing damage versus protecting from it.
Seizure Induction and Epilepsy Models
This compound is a highly potent convulsant, making it suitable for developing animal models of epilepsy.[6] Its systemic administration can reliably induce seizure activity, providing a platform to test the efficacy of anti-epileptic drugs.
Alternative: Kainic Acid
Kainic acid, an agonist for a different subtype of glutamate (B1630785) receptor (kainate receptors), is also widely used to induce seizures in animal models.[7][8][9] While both are effective, the underlying mechanisms of seizure induction differ. This compound specifically activates NMDA receptors, allowing for the focused study of this pathway in epileptogenesis. Kainic acid, on the other hand, produces a more complex downstream effect that also involves the activation of NMDA receptors but is initiated through a different receptor subtype. The choice of agent depends on whether the research focus is on NMDA receptor-specific mechanisms or a broader excitotoxic seizure model.
Experimental Protocols
In Vivo Excitotoxicity Study in Rodents
This protocol outlines a general procedure for inducing excitotoxic lesions in the rodent brain using this compound.
1. Animal Preparation:
- Adult male Sprague-Dawley rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., isoflurane).
- The animal is placed in a stereotaxic frame.
2. Surgical Procedure:
- A midline incision is made on the scalp to expose the skull.
- A small burr hole is drilled over the target brain region (e.g., striatum or hippocampus) at specific stereotaxic coordinates.
3. Microinjection:
- This compound is dissolved in sterile saline to the desired concentration (e.g., 0.3-1.0 nmol/µL).[1]
- A microsyringe is used to unilaterally inject a small volume (e.g., 1 µL) of the solution into the target brain region over several minutes.
- The syringe is left in place for an additional few minutes to allow for diffusion before being slowly withdrawn.
4. Post-operative Care and Analysis:
- The scalp is sutured, and the animal is allowed to recover.
- Post-operative analgesics are administered as required.
- After a predetermined survival period (e.g., 7 days), the animal is euthanized, and the brain is processed for histological or biochemical analysis to assess the extent of the lesion.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the signaling pathway of NMDA receptor-mediated excitotoxicity and a typical experimental workflow.
Caption: NMDA Receptor-Mediated Excitotoxicity Pathway.
References
- 1. The NMDA receptor agonist DL-(tetrazol-5-yl)glycine is a highly potent excitotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMDA antagonists: antiepileptic-neuroprotective drugs with diversified neuropharmacological profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotection by NMDA receptor antagonists in a variety of neuropathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotection by NMDA receptor antagonists in a variety of neuropathologies. | Semantic Scholar [semanticscholar.org]
- 5. Neuroprotective effects of MK-801 in vivo: selectivity and evidence for delayed degeneration mediated by NMDA receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D,L-(tetrazol-5-yl) glycine: a novel and highly potent NMDA receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kainic acid-induced seizures: dose-relationship of behavioural, neurochemical and histopathological changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Effects of Kainic Acid-Induced Seizure on Gene Expression of Brain Neurotransmitter Receptors in Mice Using RT2 PCR Array - PMC [pmc.ncbi.nlm.nih.gov]
- 9. utupub.fi [utupub.fi]
Safety Operating Guide
Safe Disposal of (RS)-(Tetrazol-5-yl)glycine: A Procedural Guide
(RS)-(Tetrazol-5-yl)glycine , a potent NMDA receptor agonist, requires careful handling and disposal due to its significant biological activity as a convulsant and excitotoxin.[1][2] Adherence to strict safety and waste management protocols is essential to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a comprehensive overview of the recommended disposal procedures for this compound in research and drug development settings.
Pre-Disposal Considerations and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, it is crucial to consult your institution's specific hazardous waste management guidelines and the material's Safety Data Sheet (SDS). When handling this compound, appropriate personal protective equipment (PPE) must be worn at all times. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Contaminated gloves should be disposed of as hazardous waste.[3][4]
-
Body Protection: A lab coat or other protective clothing to prevent skin exposure.[3][5]
-
Respiratory Protection: Use a fume hood or ensure adequate ventilation, especially when handling the powdered form, to avoid inhalation of dust.[3][6]
Properties of this compound
Understanding the chemical and physical properties of a substance is fundamental to its safe handling and disposal.
| Property | Data |
| Molecular Formula | C₃H₅N₅O₂ |
| Molecular Weight | 143.1 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO (0.25 mg/ml) and PBS (pH 7.2, 0.2 mg/ml) |
| Biological Hazard | Potent NMDA receptor agonist, excitotoxin |
This data is compiled from multiple sources.[1][2]
Disposal Procedures
The cardinal rule for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. [4][6][7]
Experimental Protocol for Waste Segregation and Collection:
The following protocol outlines the steps for the proper segregation and collection of waste containing this compound.
-
Identify Waste Streams: Separate waste into three categories:
-
Solid Waste: Unused or expired pure this compound, and any materials grossly contaminated with the solid compound (e.g., weighing boats, contaminated spatulas, paper towels from a spill).
-
Aqueous Waste: Solutions containing dissolved this compound (e.g., experimental buffers, cell culture media).
-
Sharps and Labware: Contaminated needles, syringes, pipette tips, and glassware.
-
-
Solid Waste Disposal:
-
Collect all solid waste in a clearly labeled, sealable hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
Aqueous Waste Disposal:
-
Collect all aqueous waste in a dedicated, leak-proof, and shatter-resistant hazardous waste container (e.g., a high-density polyethylene (B3416737) carboy).
-
Do not mix this waste with other incompatible waste streams, such as halogenated solvents or strong acids/bases.[8]
-
Label the container clearly with "Hazardous Aqueous Waste," the chemical name "this compound," and an approximate concentration.
-
-
Contaminated Labware and Sharps Disposal:
-
Dispose of contaminated sharps in a designated sharps container.
-
Non-sharp labware (e.g., pipette tips) should be placed in the solid waste container.
-
Glassware should be decontaminated if possible or disposed of in a designated glass waste container after being rinsed (with the first rinse collected as hazardous aqueous waste).[7]
-
Spill Management
In the event of a spill, the area should be evacuated and ventilated.[6]
-
Contain the Spill: Use an absorbent material, such as vermiculite (B1170534) or sand, to contain the spill.[10]
-
Clean-up: Carefully sweep or scoop up the absorbed material.[4][5] Avoid generating dust.[3][5][6]
-
Dispose of Clean-up Materials: Place all contaminated cleaning materials into a sealed, labeled hazardous waste container.
-
Decontaminate the Area: Wash the affected area thoroughly.[10]
Final Disposal
All collected hazardous waste must be disposed of through your institution's licensed hazardous waste disposal contractor.[11] Do not attempt to treat or neutralize the chemical unless you have a specific, validated protocol and the necessary safety infrastructure.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Tetrazolylglycine - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. geneseo.edu [geneseo.edu]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. ethz.ch [ethz.ch]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. agilent.com [agilent.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
